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Butyl cyclohexyl phthalate

Cat. No.: B041341
CAS No.: 84-64-0
M. Wt: 304.4 g/mol
InChI Key: BHKLONWXRPJNAE-UHFFFAOYSA-N
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Description

Butyl cyclohexyl Phthalate (BCP) is a specialized organic ester compound valued in materials science and polymer research for its performance as a plasticizer. Its primary research application involves the modification of polymer matrices, most notably polyvinyl chloride (PVC), to investigate and enhance material properties. Researchers utilize BCP to study the effects of plasticization on a polymer's glass transition temperature (Tg), flexibility, low-temperature performance, and processability. The compound's mechanism of action involves the intercalation of its molecules between polymer chains, effectively disrupting chain-chain interactions and increasing free volume. This reduces the rigidity of the polymer network, leading to a softer, more pliable material without causing permanent chemical alteration. BCP, with its combination of a butyl and a cyclohexyl group, offers a specific balance of compatibility, low volatility, and permanence, making it a subject of interest in formulating specialty plastics, synthetic leather, and adhesive systems. This product is provided as a high-purity material to ensure reproducible and reliable experimental outcomes in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O4 B041341 Butyl cyclohexyl phthalate CAS No. 84-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-butyl 2-O-cyclohexyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3
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InChI Key

BHKLONWXRPJNAE-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2
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Molecular Formula

C18H24O4
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DSSTOX Substance ID

DTXSID5024689
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Molecular Weight

304.4 g/mol
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Physical Description

Butyl cyclohexyl phthalate is a clear brown slightly viscous liquid with a very mild odor. (NTP, 1992), Insoluble in water (0.28 mg/L at 25 deg C); [ChemIDplus] Clear liquid; [HSDB] Clear brown liquid; [CAMEO]
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Boiling Point

189-222 °C at 5 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Miscible with most organic solvents
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Density

1.078 (NTP, 1992) - Denser than water; will sink, 1.076 at 25 °C
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Color/Form

Colorless liquid, Clear liquid

CAS No.

84-64-0
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Butyl Cyclohexyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Butyl cyclohexyl phthalate (B1215562) (BCHP), a widely used plasticizer. The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the preparation and analysis of this compound.

Introduction

Butyl cyclohexyl phthalate (BCHP) is an unsymmetrical phthalate ester of phthalic acid, containing both a butyl and a cyclohexyl functional group. It is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] BCHP is a colorless to pale yellow, viscous liquid with a mild odor.[1][3] Due to its widespread use, understanding its synthesis and characterizing its physicochemical properties are of significant importance.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step esterification of phthalic anhydride (B1165640). The first step involves the formation of a monoester with one of the alcohols, followed by esterification with the second alcohol. A common approach is the initial reaction of phthalic anhydride with cyclohexanol (B46403) to form monocyclohexyl phthalate, which is then esterified with n-butanol.

The synthesis proceeds via a two-step acid-catalyzed esterification reaction.

Butyl_cyclohexyl_phthalate_Synthesis phthalic_anhydride Phthalic Anhydride monocyclohexyl_phthalate Monocyclohexyl Phthalate phthalic_anhydride->monocyclohexyl_phthalate Step 1 cyclohexanol Cyclohexanol cyclohexanol->monocyclohexyl_phthalate n_butanol n-Butanol bchp This compound n_butanol->bchp monocyclohexyl_phthalate->bchp Step 2 step1_conditions + H+ (cat.) Heat (e.g., 150°C) step2_conditions + H+ (cat.) Heat (e.g., 200°C) water1 H2O water2 H2O

Synthesis of this compound

The following protocol is a composite procedure based on general methods for the synthesis of unsymmetrical phthalate esters.[4][5][6][7]

Materials:

  • Phthalic anhydride (1.0 molar equivalent)

  • Cyclohexanol (1.0 molar equivalent)

  • n-Butanol (approximately 2.0 molar equivalents)

  • Sulfuric acid (catalytic amount, e.g., 1-2% of the total volume of reactants)

  • 5% Sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Toluene (B28343) (for azeotropic removal of water, optional)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap (if using an azeotropic solvent)

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

Step 1: Formation of Monocyclohexyl Phthalate

  • To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature probe, add phthalic anhydride (1.0 mol) and cyclohexanol (1.0 mol).

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to approximately 150°C with continuous stirring.[4]

  • Maintain this temperature for several hours, or until analysis (e.g., by titration of a sample to determine the acid number) indicates that the formation of the monoester is substantially complete.

Step 2: Formation of this compound

  • Cool the reaction mixture slightly and add n-butanol (approx. 2.0 mol).

  • Increase the temperature to around 200°C and reflux the mixture.[4] Water produced during the esterification will be collected in the Dean-Stark trap if an azeotropic solvent like toluene is used.

  • Continue the reaction until no more water is collected, indicating the completion of the diester formation.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium carbonate solution (to remove unreacted acid and catalyst) and saturated brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove excess n-butanol and any solvent.

  • Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound (boiling point: 189-222°C at 5 mm Hg).[1]

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₄O₄[1][8][9][10]
Molecular Weight 304.4 g/mol [1][8]
Appearance Colorless to pale yellow, viscous liquid[1][3]
Odor Mild[1]
Boiling Point 189-222 °C at 5 mm Hg[1][10]
Melting Point < 25 °C[10]
Density 1.076 g/cm³ at 25 °C[10]
Solubility Insoluble in water; soluble in ethanol, methanol, and isopropanol.[8]

Spectroscopic analysis is essential for the structural elucidation of the synthesized compound.

3.2.1. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification of this compound. The electron ionization (EI) mass spectrum is characterized by specific fragment ions.

m/zInterpretationReference(s)
304.4 [M]⁺ (Molecular Ion)[1][11]
223 Fragment ion[1]
150 Fragment ion[1]
149 Phthalic anhydride fragment (base peak)[1]

3.2.2. Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. An IR spectrum is available in the NIST WebBook.[2]

Wavenumber (cm⁻¹)Interpretation
~2930, 2860 C-H stretching (aliphatic)
~1725 C=O stretching (ester)
~1600, 1580 C=C stretching (aromatic)
~1280, 1120 C-O stretching (ester)
~740 C-H bending (ortho-disubstituted aromatic)

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound was not found in the literature search, the expected chemical shifts can be estimated based on the analysis of similar phthalate esters.[12]

¹H NMR (Estimated):

  • δ 7.5-7.7 ppm: Multiplet, 4H (aromatic protons)

  • δ 4.8-5.0 ppm: Multiplet, 1H (cyclohexyl C-H adjacent to oxygen)

  • δ 4.2-4.4 ppm: Triplet, 2H (butyl -O-CH₂-)

  • δ 1.2-1.9 ppm: Multiplets, 14H (cyclohexyl and butyl methylene (B1212753) protons)

  • δ 0.9-1.0 ppm: Triplet, 3H (butyl -CH₃)

¹³C NMR (Estimated):

  • δ ~167 ppm: C=O (ester carbonyls)

  • δ ~132 ppm: Quaternary aromatic carbons

  • δ ~129, 131 ppm: Aromatic C-H

  • δ ~73 ppm: Cyclohexyl C-O

  • δ ~65 ppm: Butyl -O-CH₂-

  • δ ~31, 25, 23 ppm: Cyclohexyl carbons

  • δ ~30, 19 ppm: Butyl carbons

  • δ ~13 ppm: Butyl -CH₃

Experimental Workflow

The overall process for the synthesis and characterization of this compound can be summarized in the following workflow diagram.

BCHP_Workflow start Start synthesis Synthesis: Two-Step Esterification start->synthesis workup Work-up: Washing and Extraction synthesis->workup purification Purification: Vacuum Distillation workup->purification characterization Characterization purification->characterization ms GC-MS characterization->ms ir FTIR Spectroscopy characterization->ir nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr end End

Workflow for BCHP Synthesis and Characterization

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocol, based on established methods for phthalate ester synthesis, offers a clear pathway for its preparation. The comprehensive tables of physicochemical and spectroscopic data serve as a valuable resource for the identification and quality control of the synthesized compound. The workflow and reaction pathway diagrams provide a visual summary of the key processes involved. This guide is intended to be a useful tool for scientists and researchers working with this important industrial chemical.

References

A Deep Dive into the Synthesis of Unsymmetrical Phthalate Esters: Mechanisms, Protocols, and Catalytic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the mechanisms, experimental protocols, and catalytic strategies for the synthesis of unsymmetrical phthalate (B1215562) esters has been compiled for researchers, scientists, and professionals in drug development. This whitepaper elucidates the core methodologies for producing phthalates with two different ester moieties, a critical aspect for fine-tuning material properties and designing novel molecular structures.

The synthesis of unsymmetrical phthalate esters is a nuanced process that primarily relies on a strategic, two-step esterification of phthalic anhydride (B1165640). This method is designed to control the sequential addition of two distinct alcohols, thereby avoiding the statistical mixture of products that would result from a one-pot reaction with both alcohols.

Core Mechanism: Two-Step Acid-Catalyzed Esterification

The dominant and most effective method for synthesizing unsymmetrical phthalate esters is a sequential, two-step acid-catalyzed esterification process. This strategy leverages the differential reactivity of phthalic anhydride and its monoester derivative.

Step 1: Monoester Formation (Alcoholysis of Phthalic Anhydride) The initial step involves the rapid, and often uncatalyzed, ring-opening of phthalic anhydride with one equivalent of the first alcohol (ROH). This reaction is typically fast and proceeds readily to form the phthalic acid monoester. To favor the formation of the unsymmetrical product, it is advantageous to use the lower molecular weight alcohol in this first step.

Step 2: Diester Formation (Esterification of the Monoester) The second, slower step is the esterification of the remaining carboxylic acid group on the monoester with a second, different alcohol (R'OH). This is an equilibrium reaction that requires an acid catalyst and the removal of water to drive the reaction to completion. This sequential approach can yield the desired unsymmetrical phthalate ester in high purity.[1]

A notable example of this strategy is the synthesis of butyl decyl phthalate, where phthalic anhydride is first reacted with butanol to form the monobutyl phthalate. Subsequently, decyl alcohol is added in the presence of an acid catalyst to yield the final unsymmetrical product with reported yields of 80-90%.[1]

dot graph "Two_Step_Acid_Catalyzed_Esterification" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="10,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "General workflow for the two-step acid-catalyzed synthesis of unsymmetrical phthalate esters."

Alternative Synthetic Routes

While the two-step acid-catalyzed method is prevalent, other strategies exist for the synthesis of unsymmetrical phthalates, including transesterification and enzymatic methods.

Transesterification

Transesterification, or alcoholysis, offers another route to unsymmetrical phthalates. This process typically involves reacting a symmetrical dialkyl phthalate, such as dimethyl phthalate, with a higher boiling point alcohol. The reaction is driven to completion by distilling off the lower boiling point alcohol (in this case, methanol). This method can be particularly useful for introducing specialized or bulky alcohol groups. For instance, benzyl (B1604629) alkyl phthalates can be produced by the alcoholysis of a dialkyl phthalate with benzyl alcohol. The use of a catalyst, such as a sodium alkoxide, is generally required.

dot graph "Transesterification_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="10,5"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Transesterification route for unsymmetrical phthalate ester synthesis."

Enzymatic Synthesis

The use of enzymes, particularly lipases, presents a green and highly selective alternative for the synthesis of unsymmetrical esters. Lipases can catalyze esterification reactions under mild conditions, which can help to avoid side reactions and the formation of impurities. The strategy often involves a two-step process where the enzyme first catalyzes the formation of the monoester, which is then followed by the enzymatic esterification with the second alcohol. Lipases such as Candida antarctica lipase (B570770) B (CALB) are known for their high efficiency and broad substrate specificity in organic synthesis. While this approach is promising, its application specifically to the synthesis of a wide range of unsymmetrical phthalates is an area of ongoing research.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of unsymmetrical phthalate esters. Below are representative protocols derived from established methodologies.

Two-Step Acid-Catalyzed Synthesis of Butyl Decyl Phthalate

This protocol is based on the principles outlined in U.S. Patent 2,862,959.[1]

Step 1: Formation of Monobutyl Phthalate

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phthalic anhydride and a stoichiometric amount of n-butanol.

  • Heat the mixture to approximately 130°C. The reaction is exothermic and proceeds rapidly to near completion, forming the monobutyl phthalate half-ester.

Step 2: Formation of Butyl Decyl Phthalate

  • To the crude monobutyl phthalate from Step 1, add a slight excess of decyl alcohol.

  • Add an acid esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to around 130°C under reduced pressure (e.g., 100 mm Hg).

  • Continuously remove the water of esterification via a Dean-Stark trap or by distillation.

  • Monitor the reaction progress by titrating the free acidity of the mixture. The reaction is considered complete when the acid number is sufficiently low.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a sodium carbonate solution.

  • Wash the crude ester with water, followed by steam distillation to remove any volatile impurities.

  • The final product can be further purified by vacuum distillation.

Synthesis of Benzyl Butyl Phthalate via the Monoester Sodium Salt

This method involves the initial formation of the monoester, followed by conversion to its sodium salt and subsequent reaction with benzyl chloride.

  • Monoester Formation: React phthalic anhydride with a slight molar excess (1.05-1.10 equivalents) of n-butanol to form monobutyl phthalate.

  • Salt Formation: Neutralize the resulting monoester with a stoichiometric amount of sodium hydroxide (B78521) to form sodium monobutyl phthalate.

  • Esterification: React the sodium monobutyl phthalate with a molar excess (1.10-1.25 equivalents) of benzyl chloride at 90-140°C in the presence of an organoamine catalyst (e.g., triethylamine) in a mole ratio of 0.01-0.03 relative to phthalic anhydride.

  • Workup: After the reaction, the product is purified by water washing, stripping of unreacted starting materials, refining washes, and dewatering.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative unsymmetrical phthalate esters.

Table 1: Two-Step Acid-Catalyzed Synthesis of Butyl Octyl Phthalate

ParameterValueReference
Step 1: Monoesterification
Phthalic Anhydride:Butanol (mole ratio)1 : 0.2 to 1.0[2]
Temperature90 - 130°C[2]
Reaction Time15 - 60 minutes[2]
Step 2: Diesterification
Octyl AlcoholStoichiometric amount + 10-50% excess[2]
CatalystTetra-n-butyltitanate, tin-titanate blend, or strong mineral acid[2]
Temperature160 - 210°C[2]
Reaction Time5 - 25 hours[2]
Product Composition
Butyl Octyl PhthalateMajor product[3][4]
Dibutyl PhthalateMinor byproduct[3][4]
Dioctyl PhthalateMinor byproduct[3][4]

Table 2: Transesterification for the Synthesis of Benzyl Oleyl Phthalate

ParameterValueReference
Starting MaterialBenzyl Butyl Phthalate[5]
AlcoholOleyl Alcohol (1.1 moles per mole of starting ester)[5]
CatalystSodium Methoxide (0.65% by weight)[5]
Yield91%[5]

Conclusion

The synthesis of unsymmetrical phthalate esters is a well-established field with the two-step acid-catalyzed esterification of phthalic anhydride being the most robust and high-yielding method. This approach allows for the controlled introduction of different alcohol moieties, leading to the desired mixed ester with high selectivity. Alternative methods such as transesterification and emerging enzymatic routes offer additional pathways to these valuable compounds, with the latter providing a more sustainable and selective approach. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to design and execute the synthesis of a wide range of unsymmetrical phthalate esters for various applications.

References

Spectroscopic Analysis of Butyl Cyclohexyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for Butyl Cyclohexyl Phthalate (B1215562) (BCP), a widely used plasticizer. Aimed at researchers, scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data. It includes detailed experimental protocols and visual representations of key processes to facilitate a comprehensive understanding of the analytical workflow and data interpretation.

Chemical Structure and Properties

  • IUPAC Name: 1-O-butyl 2-O-cyclohexyl benzene-1,2-dicarboxylate[1]

  • CAS Number: 84-64-0[1]

  • Molecular Formula: C₁₈H₂₄O₄[1]

  • Molecular Weight: 304.38 g/mol [2]

Below is a diagram of the chemical structure of Butyl Cyclohexyl Phthalate.

Figure 1: Chemical Structure of this compound.

Spectroscopic Data Analysis

The following sections present the analysis of ¹H NMR, ¹³C NMR, IR, and GC-MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.7Multiplet2HAromatic Protons (ortho to C=O)
~ 7.5Multiplet2HAromatic Protons (meta to C=O)
~ 4.9Multiplet1HO-CH -(CH₂)₅ (Cyclohexyl)
~ 4.3Triplet2HO-CH₂ -CH₂-CH₂-CH₃ (Butyl)
~ 1.7Multiplet2HO-CH₂-CH₂ -CH₂-CH₃ (Butyl)
~ 1.2 - 1.9Multiplet10HCyclohexyl Protons
~ 1.4Multiplet2HO-CH₂-CH₂-CH₂ -CH₃ (Butyl)
~ 0.9Triplet3HO-CH₂-CH₂-CH₂-CH₃ (Butyl)

Similarly, the predicted ¹³C NMR chemical shifts are presented below. These are estimated based on known values for related phthalate esters.

Chemical Shift (ppm)Assignment
~ 167C =O (Ester Carbonyls)
~ 132Quaternary Aromatic Carbons
~ 131Aromatic C -H
~ 129Aromatic C -H
~ 73O-C H (Cyclohexyl)
~ 65O-C H₂ (Butyl)
~ 31Cyclohexyl C H₂
~ 30Butyl C H₂
~ 25Cyclohexyl C H₂
~ 23Cyclohexyl C H₂
~ 19Butyl C H₂
~ 14Butyl C H₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The data presented is based on the spectrum available from the NIST Chemistry WebBook, obtained on a condensed phase sample.[3]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~ 2930 & 2860C-H StretchAliphatic (Butyl & Cyclohexyl)
~ 1725C=O StretchEster Carbonyl
~ 1580 & 1450C=C StretchAromatic Ring
~ 1280 & 1120C-O StretchEster
~ 740C-H BendOrtho-disubstituted Aromatic
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides information on the retention time of the compound under specific chromatographic conditions and its mass fragmentation pattern upon electron ionization.

Retention Time (min)m/zRelative IntensityProposed Fragment
Varies with column & method304Low[M]⁺ (Molecular Ion)
223Moderate[M - C₆H₁₀]⁺
150Moderate[C₈H₆O₃]⁺
149High (Base Peak)[C₈H₅O₃]⁺ (Phthalic Anhydride (B1165640) ion)
83Moderate[C₆H₁₁]⁺ (Cyclohexyl cation)
57Moderate[C₄H₉]⁺ (Butyl cation)
41High[C₃H₅]⁺

The fragmentation of this compound in an electron ionization source is a characteristic process for phthalate esters. The most prominent fragmentation pathway involves the formation of the highly stable protonated phthalic anhydride ion at m/z 149, which is the base peak in the mass spectrum.[1][4]

M This compound [M]⁺ m/z = 304 F1 [M - C₄H₉]⁺ m/z = 247 M->F1 - •C₄H₉ F2 [M - C₆H₁₁O]⁺ m/z = 205 M->F2 - •OC₆H₁₁ F3 [M - C₆H₁₀]⁺ m/z = 223 M->F3 - C₆H₁₀ F4 Phthalic Anhydride Ion [C₈H₅O₃]⁺ m/z = 149 F1->F4 - C₆H₁₀ F3->F4 - C₄H₈O F5 [C₈H₆O₃]⁺ m/z = 150 F4->F5 + H•

Figure 2: Proposed GC-MS Fragmentation Pathway of this compound.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Set the acquisition time to 2-4 seconds.

    • Apply a relaxation delay of 1-5 seconds.

    • Collect 16 to 64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 250 ppm.

    • Set the acquisition time to 1-2 seconds.

    • Apply a relaxation delay of 2-5 seconds.

    • Collect 512 to 2048 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals.

FTIR Spectroscopy Protocol
  • Sample Preparation: As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) method is suitable. Place one to two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Use a resolution of 4 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.

GC-MS Protocol
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or hexane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Injector: Set the injector temperature to 280°C.

    • Injection Volume: Inject 1 µL in splitless mode.

    • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: Set to 230°C.

    • Quadrupole Temperature: Set to 150°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample Butyl Cyclohexyl Phthalate Sample Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_IR Place Neat Liquid on ATR Crystal Sample->Prep_IR Prep_GCMS Dilute in Ethyl Acetate Sample->Prep_GCMS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_GCMS GC-MS System Prep_GCMS->Acq_GCMS Ana_NMR Chemical Shifts, Multiplicity, Integration Acq_NMR->Ana_NMR Ana_IR Vibrational Frequencies (Functional Groups) Acq_IR->Ana_IR Ana_GCMS Retention Time & Fragmentation Pattern Acq_GCMS->Ana_GCMS Report Structure Elucidation & Compound Confirmation Ana_NMR->Report Ana_IR->Report Ana_GCMS->Report

Figure 3: General Experimental Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Butyl Cyclohexyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl cyclohexyl phthalate (B1215562) (BCP), with the CAS number 84-64-0, is a phthalate ester used primarily as a plasticizer to enhance the flexibility and durability of polymers.[1][2] Its chemical structure consists of a benzene (B151609) ring with two adjacent carboxylic acid groups esterified with a butyl and a cyclohexyl group, respectively. This guide provides a comprehensive overview of the physical and chemical properties of BCP, including detailed experimental protocols for their determination, synthesis, and degradation pathways. The information is intended to support research, development, and safety assessments involving this compound.

Chemical Identity and Physical Properties

Butyl cyclohexyl phthalate is a clear, brown, slightly viscous liquid with a very mild odor.[1] Its key identifiers and physical properties are summarized in the tables below.

Chemical Identifiers
IdentifierValue
Chemical Name This compound
Synonyms Cyclohexyl butyl phthalate, 1,2-Benzenedicarboxylic acid, butyl cyclohexyl ester, Phthalic acid, butyl cyclohexyl ester, Elastex 50B[1]
CAS Number 84-64-0[1]
Molecular Formula C₁₈H₂₄O₄[1]
Molecular Weight 304.4 g/mol [1]
InChI InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3
InChIKey BHKLONWXRPJNAE-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2
Physical Properties
PropertyValue
Appearance Clear brown slightly viscous liquid[1]
Odor Very mild[1]
Boiling Point 189-222 °C at 5 mm Hg[1]
Melting Point Not available
Flash Point > 93.3 °C (> 200 °F)[1]
Density 1.07 g/cm³ (estimated)
Vapor Pressure 4.77 x 10⁻⁶ mm Hg at 25 °C (estimated)[1]
Water Solubility Insoluble (<1 mg/mL at 20 °C)
Solubility in Organic Solvents Miscible with most organic solvents

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are described in the literature, both involving esterification reactions.

This method involves a two-step esterification of phthalic anhydride (B1165640), first with cyclohexanol (B46403) and then with n-butanol.

Experimental Workflow: Synthesis from Phthalic Anhydride

Reactants Phthalic Anhydride + Cyclohexanol Intermediate Mono-cyclohexyl Phthalate Reactants->Intermediate Heat (e.g., 150°C) Esterification Esterification with n-butanol Intermediate->Esterification Product This compound Esterification->Product Acid catalyst Purification Purification Product->Purification Neutralization, Washing FinalProduct Pure BCP Purification->FinalProduct Distillation

Caption: Synthesis of BCP starting from phthalic anhydride.

Protocol:

  • Monoester Formation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine one molar equivalent of phthalic anhydride and one molar equivalent of cyclohexanol.

  • Heat the mixture to approximately 150°C with continuous stirring for several hours until the reaction to form mono-cyclohexyl phthalate is substantially complete. Progress can be monitored by techniques such as titration of the remaining carboxylic acid.[3]

  • Diester Formation: To the resulting monoester, add a slight excess of n-butanol and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture under reflux to drive the esterification reaction to completion. Water formed during the reaction can be removed using a Dean-Stark apparatus.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base solution (e.g., sodium bicarbonate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent and excess butanol under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

This method involves the reaction of the sodium salt of monobutyl phthalate with cyclohexyl bromide.[3]

Experimental Workflow: Synthesis from Monobutyl Phthalate

Reactant1 Monobutyl Phthalate SaltFormation Sodium Salt Formation Reactant1->SaltFormation NaOH Reaction Nucleophilic Substitution SaltFormation->Reaction Reactant2 Cyclohexyl Bromide Reactant2->Reaction Product This compound Reaction->Product Purification Purification Product->Purification Washing, Distillation FinalProduct Pure BCP Purification->FinalProduct

Caption: Synthesis of BCP from monobutyl phthalate.

Protocol:

  • Salt Formation: Prepare the sodium salt of monobutyl phthalate by neutralizing pure monobutyl phthalate with a stoichiometric amount of sodium hydroxide (B78521) in a suitable solvent such as ethanol (B145695) or butanol.

  • Reaction: To the solution of sodium monobutyl phthalate, add one molecular proportion of cyclohexyl bromide.

  • Heat the mixture under a reflux condenser until the reaction is complete.[3] The reaction progress can be monitored by techniques like thin-layer chromatography.

  • Work-up and Purification: After the reaction, the mixture will likely separate into two layers. Separate the lower organic layer containing the product.

  • Wash the organic layer with a sodium carbonate solution and then with water until neutral.

  • Heat the product to remove any residual solvent and unreacted cyclohexyl bromide.

  • For higher purity, distill the product under reduced pressure.[3]

Determination of Physical Properties

Protocol:

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube.

  • Capillary Tube: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil), ensuring the rubber band is above the liquid level.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner.[4][5]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4][5]

This method is suitable for substances with a solubility of 10⁻² g/L or higher.[6][7][8][9]

Protocol:

  • Preliminary Test: To estimate the solubility, add successive amounts of this compound to a known volume of water in a flask at the test temperature (e.g., 20 °C) with stirring, until a persistent turbidity or undissolved material is observed. This helps in determining the appropriate amount of substance for the main test.[6][7][8][9]

  • Main Test: Prepare several flasks each containing a known volume of water. Add an amount of this compound to each flask that is in excess of its estimated solubility.

  • Stopper the flasks and agitate them at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).[6][7][8][9]

  • After equilibration, allow the mixture to stand to let the undissolved material settle.

  • Analysis: Carefully take a sample from the clear aqueous phase. To avoid including undissolved particles, it may be necessary to centrifuge the sample at a constant temperature.

  • Determine the concentration of this compound in the aqueous sample using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • The average concentration from the replicate flasks is reported as the water solubility.

Chemical Reactivity and Degradation Pathways

Hydrolysis

Phthalate esters are susceptible to hydrolysis, although the reaction is generally slow under neutral conditions. The rate of hydrolysis is significantly increased in the presence of acids or bases.[10][11][12][13][14] The hydrolysis of this compound proceeds in a stepwise manner.

Proposed Hydrolysis Pathway of this compound

BCP This compound Step1a Monobutyl Phthalate + Cyclohexanol BCP->Step1a H₂O (H⁺ or OH⁻) Step1b Monocyclohexyl Phthalate + n-Butanol BCP->Step1b H₂O (H⁺ or OH⁻) Final Phthalic Acid Step1a->Final H₂O (H⁺ or OH⁻) Step1b->Final H₂O (H⁺ or OH⁻)

Caption: Stepwise hydrolysis of this compound.

The initial hydrolysis can occur at either the butyl ester or the cyclohexyl ester linkage, leading to the formation of monobutyl phthalate and cyclohexanol, or monocyclohexyl phthalate and n-butanol, respectively. Subsequent hydrolysis of the monoester yields phthalic acid and the corresponding alcohol.

Photodegradation

This compound may undergo photodegradation when exposed to ultraviolet (UV) light.[1] While specific studies on BCP are limited, the photodegradation pathways of similar phthalates, such as dibutyl phthalate (DBP), have been investigated and can provide insights.[15][16][17][18] The degradation can proceed through various mechanisms, including hydroxylation of the aromatic ring and cleavage of the ester bonds.

Proposed Photodegradation Pathway of this compound

BCP This compound Hydroxylation Hydroxylated BCP BCP->Hydroxylation •OH radical EsterCleavage Monobutyl Phthalate + Cyclohexanol (or vice versa) BCP->EsterCleavage UV light RingOpening Ring-opened products Hydroxylation->RingOpening Further oxidation BenzoicAcidDerivs Benzoic Acid Derivatives EsterCleavage->BenzoicAcidDerivs Decarboxylation Final Smaller organic acids, CO₂, H₂O RingOpening->Final BenzoicAcidDerivs->Final

Caption: Potential photodegradation routes for BCP.

In the presence of photocatalysts like TiO₂, the generation of hydroxyl radicals can lead to the hydroxylation of the benzene ring, followed by ring-opening and further oxidation to smaller organic acids, and ultimately to carbon dioxide and water.[15][16][18] Direct photolysis by UV light can also lead to the cleavage of the ester bonds.

Thermal Degradation

At elevated temperatures, particularly in the presence of other substances like PVC, phthalate esters can undergo thermal decomposition.[19] The degradation products can include the corresponding alcohol, alkene (from the alkyl chain), and phthalic anhydride.[20]

Proposed Thermal Degradation Pathway of this compound

BCP This compound InitialCleavage Phthalic Anhydride + n-Butanol + Cyclohexene BCP->InitialCleavage High Temperature SideReaction1 Phthalic Acid InitialCleavage->SideReaction1 Hydrolysis (if water present) SideReaction2 Other smaller molecules InitialCleavage->SideReaction2

Caption: Simplified thermal degradation of BCP.

The primary thermal degradation pathway is believed to involve the elimination of the alkyl groups as alkenes and the formation of phthalic anhydride. For this compound, this would likely result in the formation of butene and cyclohexene, leaving phthalic anhydride.

Biodegradation

While specific data for this compound is limited, it is expected to be biodegradable.[1] The general pathway for the biodegradation of phthalate esters involves the initial hydrolysis by esterases to form the monoester and then phthalic acid, along with the corresponding alcohols.[21] The aromatic ring of phthalic acid is then cleaved by dioxygenases, leading to intermediates that can enter central metabolic pathways.[21]

Safety and Handling

This compound may cause irritation to the eyes, nose, and mucous membranes.[1] As with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Esters can react with strong oxidizing acids, and their interaction with caustic solutions can generate heat.[22]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and the determination of its key properties. The information on its reactivity and degradation pathways, while based in part on analogous compounds, offers a foundational understanding for further research. This document serves as a valuable resource for scientists and professionals working with this compound, enabling informed decisions in research, development, and safety management.

References

Environmental Fate and Transport of Butyl Cyclohexyl Phthalate in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate and transport of Butyl cyclohexyl phthalate (B1215562) (BCP) in soil is limited. The information presented in this guide is based on its physicochemical properties, estimations from structural analogues, and established knowledge of phthalate behavior in the environment. All estimated values are clearly marked, and experimental protocols are adapted from methodologies used for other phthalates.

Executive Summary

Butyl cyclohexyl phthalate (BCP) is a phthalate ester used as a plasticizer in various polymers and lacquers.[1] Its introduction into the environment, particularly soil ecosystems, raises concerns about its persistence, mobility, and potential ecological effects. This technical guide provides a comprehensive overview of the expected environmental fate and transport of BCP in soil, based on available data and scientific principles. Key processes governing its behavior include strong sorption to soil organic matter, limited mobility, and probable biodegradation. This document outlines these processes, presents relevant physicochemical data, details experimental protocols for its study, and provides visual representations of its environmental pathways and analytical workflows.

Physicochemical Properties of this compound

The environmental behavior of BCP is largely dictated by its physicochemical properties. These properties suggest that BCP will be largely immobile in soil and will preferentially associate with the solid phase.

PropertyValueReference/Method
Molecular Formula C₁₈H₂₄O₄[2][3][4][5]
Molecular Weight 304.4 g/mol [1][2]
Vapor Pressure 4.77 x 10⁻⁶ mm Hg at 25°C[1]
Water Solubility Insoluble (<1 mg/mL at 20°C)[2][3][4]
Log K_ow_ (Octanol-Water Partition Coefficient) 5.3 (Estimated)[1][2]
Organic Carbon-Water (B12546825) Partition Coefficient (K_oc_) 5,100 cm³/g (Estimated)[1]
Henry's Law Constant 9.5 x 10⁻⁷ atm-m³/mol (Estimated)[1]

Core Environmental Fate and Transport Processes in Soil

Based on its physicochemical properties, the following processes are expected to govern the fate of BCP in the soil environment.

Sorption

With a high estimated organic carbon-water partition coefficient (K_oc) of 5,100, BCP is expected to have no mobility in soil.[1] It will strongly adsorb to soil organic matter and clay particles.[6] This partitioning behavior significantly limits its potential for leaching into groundwater and reduces its bioavailability to some soil microorganisms. The hydrophobic nature of BCP drives this strong association with the solid phase of the soil.[6]

Degradation

3.2.1 Biodegradation

3.2.2 Abiotic Degradation

  • Hydrolysis: BCP can undergo hydrolysis, particularly under acidic or alkaline conditions, although this process is generally slow for phthalate esters in typical soil pH ranges.[4]

  • Photodegradation: BCP contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight on the soil surface.[1] However, its low volatility and strong sorption to soil particles will likely limit its exposure to sunlight, making photodegradation a minor dissipation pathway in the soil column.

Volatilization

Given its low vapor pressure and Henry's Law constant, volatilization of BCP from both moist and dry soil surfaces is not expected to be a significant environmental fate process.[1]

Experimental Protocols

The following are detailed, adaptable methodologies for key experiments to determine the environmental fate and transport of BCP in soil. These protocols are based on standard methods used for other phthalates.

Soil Sorption/Desorption Study (Batch Equilibrium Method)

This protocol determines the soil-water partition coefficient (K_d) and, subsequently, the organic carbon-water partition coefficient (K_oc).

  • Soil Preparation: Select and characterize representative soil samples (e.g., texture, pH, organic carbon content). Air-dry and sieve the soil to <2 mm.

  • Spiking Solution Preparation: Prepare a stock solution of BCP in a water-miscible solvent like methanol (B129727). Create a series of aqueous solutions of known BCP concentrations. The final methanol concentration in the experimental systems should be less than 0.1% to avoid co-solvent effects.

  • Sorption Phase:

    • Add a known mass of soil to a series of centrifuge tubes.

    • Add a known volume of the BCP aqueous solution to each tube. Include soil-free blanks (to account for sorption to the tube) and BCP-free blanks (to check for interferences).

    • Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24-48 hours), which should be established in preliminary kinetic experiments.

    • Centrifuge the tubes to separate the soil from the aqueous phase.

  • Analysis:

    • Carefully remove an aliquot of the supernatant (aqueous phase).

    • Extract the BCP from the aqueous phase using a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Analyze the BCP concentration in the extract using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation:

    • Calculate the amount of BCP sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.

    • The soil-water partition coefficient (K_d) is calculated as the ratio of the BCP concentration in the soil (mg/kg) to the BCP concentration in the water (mg/L) at equilibrium.

    • The organic carbon-water partition coefficient (K_oc) is calculated by normalizing K_d to the fraction of organic carbon (f_oc) in the soil: K_oc = (K_d / f_oc) * 100.

  • Desorption Phase:

    • After the sorption phase, decant the supernatant and replace it with a fresh BCP-free aqueous solution.

    • Agitate for the same equilibrium time.

    • Analyze the BCP concentration in the aqueous phase to determine the extent of desorption.

Aerobic Soil Biodegradation Study

This protocol measures the rate of BCP degradation in soil under aerobic conditions.

  • Soil and Microcosm Setup:

    • Use fresh, sieved (<2 mm) soil with known characteristics. Adjust the moisture content to 40-60% of its water-holding capacity.

    • Place a known mass of the prepared soil into biometer flasks or similar incubation vessels that allow for CO₂ trapping.

  • BCP Application:

    • Apply a solution of BCP (in a volatile solvent like acetone) to the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely.

    • Prepare control microcosms: a sterile control (e.g., autoclaved or gamma-irradiated soil) to assess abiotic degradation and an untreated control to measure basal soil respiration.

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

    • Maintain aerobic conditions by periodically flushing with air.

  • Degradation Monitoring:

    • CO₂ Evolution (Mineralization): If using ¹⁴C-labeled BCP, trap the evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH) and quantify it using liquid scintillation counting.

    • Parent Compound Disappearance: At specified time intervals, sacrifice replicate microcosms. Extract the soil with a suitable solvent (e.g., acetonitrile (B52724) or acetone/hexane mixture) using methods like microwave-assisted extraction or ultrasonic extraction.[7] Analyze the extract for the remaining BCP concentration using HPLC or GC-MS.

  • Data Analysis:

    • Plot the BCP concentration versus time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation half-life (DT₅₀).

Visualizations

Conceptual Model of BCP Fate in Soil

BCP_Fate_in_Soil cluster_soil Soil Environment BCP_Input BCP Input to Soil (e.g., plastic degradation, spills) BCP_in_Soil BCP in Soil BCP_Input->BCP_in_Soil Release Soil_Matrix Soil Matrix Sorbed_BCP Sorbed BCP (to Organic Matter & Clay) BCP_in_Soil->Sorbed_BCP Strong Sorption (High Koc) Biodegradation Biodegradation (Microbial) BCP_in_Soil->Biodegradation Primary Degradation Pathway Volatilization Volatilization (Negligible) BCP_in_Soil->Volatilization Leaching Leaching to Groundwater (Negligible) BCP_in_Soil->Leaching Metabolites Metabolites (e.g., Phthalic Acid) Biodegradation->Metabolites Mineralization Mineralization (CO₂ + H₂O) Metabolites->Mineralization

Caption: Conceptual pathways for this compound (BCP) fate and transport in soil.

Experimental Workflow for BCP Analysis in Soil

BCP_Analysis_Workflow Start Soil Sample Collection Preparation Sample Preparation (Sieving, Homogenization) Start->Preparation Extraction Solvent Extraction (e.g., Microwave-Assisted) Preparation->Extraction Cleanup Extract Cleanup (e.g., SPE, optional) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC-UV) Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification End Report Results Quantification->End

Caption: General workflow for the extraction and analysis of BCP from soil samples.

Conclusion

The environmental fate of this compound in soil is predominantly characterized by strong sorption to soil particles, leading to very low mobility and a negligible risk of groundwater contamination through leaching. While volatilization is not a significant process, biodegradation is expected to be the primary mechanism of its removal from the soil environment, although specific rates are currently unknown. The provided experimental protocols offer a framework for researchers to generate specific data on BCP's behavior in various soil types, which is crucial for conducting accurate environmental risk assessments. Further research is needed to determine the precise degradation kinetics and identify the transformation products of BCP in soil.

References

The Microbial Degradation of Butyl Cyclohexyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl cyclohexyl phthalate (B1215562) (BCP) is a plasticizer utilized in a variety of industrial and consumer products. As with other phthalate esters, its potential for environmental persistence and endocrine-disrupting activity necessitates a thorough understanding of its biological fate. While direct microbial degradation studies on Butyl cyclohexyl phthalate are not extensively documented in scientific literature, a robust body of research on the biodegradation of structurally similar phthalates allows for the construction of a putative metabolic pathway. This technical guide synthesizes the current knowledge on microbial degradation of phthalate esters to propose the most probable biodegradation pathways for BCP. It details the enzymatic processes likely involved, the key microbial genera with the potential to carry out this degradation, and the expected metabolic intermediates. Furthermore, this guide provides an overview of established experimental protocols for investigating the biodegradation of phthalates, which can be adapted for future studies on BCP.

Introduction

Phthalic acid esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. This compound (BCP), a member of this family, is used in various applications, including nitrocellulose lacquers and other polymer formulations. The widespread use of phthalates has led to their ubiquitous presence in the environment, raising concerns about their potential toxicity and impact on ecosystems and human health.

Microbial biodegradation is a primary mechanism for the removal of phthalates from the environment. Numerous microorganisms, particularly bacteria, have been shown to utilize phthalate esters as a source of carbon and energy. The biodegradability of a specific phthalate ester is influenced by its chemical structure, such as the length and branching of its alkyl chains. While research has extensively covered the degradation of common phthalates like dibutyl phthalate (DBP) and dicyclohexyl phthalate (DCP), specific data on BCP is limited.[1] However, based on the degradation pathways of these analogous compounds, a hypothetical pathway for BCP can be elucidated.

This guide will provide an in-depth overview of the predicted microbial degradation of BCP, focusing on the enzymatic reactions, potential microorganisms, and metabolic intermediates.

Proposed Biodegradation Pathway of this compound

The microbial degradation of this compound is expected to proceed in a stepwise manner, initiated by the hydrolysis of the ester bonds, followed by the catabolism of the resulting phthalic acid, butanol, and cyclohexanol (B46403). The proposed pathway is primarily aerobic, as this is the most commonly studied and understood condition for phthalate degradation.

Initial Hydrolysis

The initial and rate-limiting step in the biodegradation of phthalate diesters is the enzymatic hydrolysis of the two ester bonds.[2] This reaction is catalyzed by non-specific esterases or lipases, which are often inducible in the presence of phthalates. For BCP, this hydrolysis would occur in two steps, leading to the formation of phthalic acid, butanol, and cyclohexanol.

  • First Hydrolysis: An esterase cleaves one of the ester bonds to release either butanol or cyclohexanol, resulting in the formation of a monoester intermediate: monobutyl phthalate (MBP) or monocyclohexyl phthalate (MCHP).

  • Second Hydrolysis: A second hydrolysis step, catalyzed by the same or a different esterase, cleaves the remaining ester bond of the monoester, yielding phthalic acid and the other alcohol.

The overall initial degradation can be summarized as:

This compound → Monobutyl Phthalate + Cyclohexanol or this compound → Monocyclohexyl Phthalate + Butanol

Monobutyl Phthalate / Monocyclohexyl Phthalate → Phthalic Acid + Butanol / Cyclohexanol

Degradation of Phthalic Acid

Once formed, phthalic acid is channeled into central metabolic pathways. Under aerobic conditions, the degradation of phthalic acid is initiated by dioxygenase enzymes. The specific pathway can differ between Gram-positive and Gram-negative bacteria.[3]

  • Gram-Negative Bacteria (e.g., Pseudomonas) : Phthalate is typically attacked by a phthalate 4,5-dioxygenase , which incorporates both atoms of molecular oxygen to form cis-4,5-dihydro-4,5-dihydroxyphthalate. This intermediate is then dehydrogenated to 4,5-dihydroxyphthalate, which is subsequently decarboxylated to yield protocatechuate .

  • Gram-Positive Bacteria (e.g., Rhodococcus, Arthrobacter) : These bacteria often utilize a phthalate 3,4-dioxygenase to form cis-3,4-dihydro-3,4-dihydroxyphthalate. This is followed by dehydrogenation to 3,4-dihydroxyphthalate and subsequent decarboxylation to protocatechuate .[4]

Protocatechuate is a key intermediate that is further degraded through ring cleavage by either ortho-cleavage (via the β-ketoadipate pathway) or meta-cleavage, ultimately leading to intermediates of the Krebs cycle.[5]

Degradation of Side-Chain Alcohols

The butanol and cyclohexanol released from the initial hydrolysis are also utilized by the microorganisms as carbon and energy sources.

  • Butanol Degradation: Butanol is readily metabolized by many bacteria through a series of oxidation steps to butyrate (B1204436), which then enters the fatty acid β-oxidation pathway.

  • Cyclohexanol Degradation: The degradation of cyclohexanol typically proceeds via oxidation to cyclohexanone, followed by a Baeyer-Villiger monooxygenase-catalyzed ring cleavage to form ε-caprolactone. The lactone is then hydrolyzed to 6-hydroxycaproic acid, which is further oxidized and enters central metabolism, often leading to adipic acid.[6]

The following diagram, generated using Graphviz, illustrates the proposed aerobic biodegradation pathway of this compound.

BCP_Biodegradation cluster_initial Initial Hydrolysis cluster_pa Phthalic Acid Catabolism cluster_alcohols Alcohol Catabolism This compound This compound Monobutyl Phthalate Monobutyl Phthalate This compound->Monobutyl Phthalate Esterase Monocyclohexyl Phthalate Monocyclohexyl Phthalate This compound->Monocyclohexyl Phthalate Esterase Phthalic Acid Phthalic Acid Monobutyl Phthalate->Phthalic Acid Esterase Monocyclohexyl Phthalate->Phthalic Acid Esterase Protocatechuate Protocatechuate Phthalic Acid->Protocatechuate Dioxygenase, Dehydrogenase, Decarboxylase Butanol Butanol Butyrate Butyrate Butanol->Butyrate Oxidation Cyclohexanol Cyclohexanol Adipic Acid Adipic Acid Cyclohexanol->Adipic Acid Oxidation, Ring Cleavage Central Metabolism (Krebs Cycle) Central Metabolism (Krebs Cycle) Protocatechuate->Central Metabolism (Krebs Cycle) Ring Cleavage Butyrate->Central Metabolism (Krebs Cycle) β-oxidation Adipic Acid->Central Metabolism (Krebs Cycle)

Figure 1: Proposed aerobic biodegradation pathway of this compound.

Key Microorganisms

A wide range of microorganisms have been identified with the ability to degrade various phthalate esters. While specific degraders of BCP are not yet reported, bacteria from the following genera are strong candidates due to their demonstrated ability to degrade structurally related compounds:

  • Rhodococcus : Species of this genus are well-known for their versatile catabolic capabilities, including the degradation of a wide array of aromatic compounds and phthalates like DBP and benzyl (B1604629) butyl phthalate.[4][7][8]

  • Pseudomonas : This genus includes many strains capable of degrading phthalates. For instance, Pseudomonas aeruginosa has been shown to degrade DBP.[9]

  • Bacillus : Various Bacillus species can degrade phthalates. Bacillus subtilis has been reported to degrade di-2-ethylhexyl phthalate (DEHP) and DBP.[10]

  • Arthrobacter : This genus is known to degrade phthalic acid and has been implicated in the degradation of various phthalate esters.[11]

  • Sphingomonas and Corynebacterium : These genera have also been identified as degraders of phthalate esters with shorter alkyl chains.[12]

Quantitative Data Summary

As direct quantitative data for BCP biodegradation is unavailable, this section summarizes data for analogous compounds to provide a reference for expected degradation efficiencies.

CompoundMicroorganismInitial Concentration (mg/L)Temperature (°C)pHDegradation EfficiencyTimeReference
Dibutyl Phthalate (DBP)Rhodococcus sp. JDC-11100308.0>95%48 h[4]
Dibutyl Phthalate (DBP)Gordonia sp.500307.0100%5 days[13]
Dibutyl Phthalate (DBP)Pseudomonas aeruginosa400N/AN/At1/2 = 3.6 daysN/A[9]
Dicyclohexyl Phthalate (DCP)Sphingomonas sp. DK4N/AN/AN/APoorly degradedN/A[12]
Benzyl Butyl Phthalate (BBP)Rhodococcus sp. PAE-6500287.0100%36 h[7]

Note: "N/A" indicates data not available in the cited source. The poor degradation of DCP by one strain highlights that the cyclohexyl group can present a challenge for some microorganisms.

Experimental Protocols

The following section outlines detailed methodologies for key experiments to study the biodegradation of BCP. These protocols are based on established methods for other phthalates.

Isolation and Screening of BCP-Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from sites with potential phthalate contamination (e.g., industrial sites, landfills).

  • Enrichment Culture: Inoculate 1 g of soil or 1 mL of water into a 250 mL flask containing 100 mL of Mineral Salt Medium (MSM) supplemented with BCP (100 mg/L) as the sole carbon source.

  • Incubation: Incubate the flasks at 30°C on a rotary shaker at 150 rpm for 7 days.

  • Subculturing: Transfer 5 mL of the enrichment culture to fresh MSM with BCP and incubate under the same conditions. Repeat this process 3-5 times to enrich for BCP-degrading microorganisms.

  • Isolation: Spread serial dilutions of the final enrichment culture onto MSM agar (B569324) plates coated with BCP. Incubate at 30°C until colonies appear.

  • Screening: Pick individual colonies and inoculate them into liquid MSM with BCP. Monitor for growth (e.g., by measuring optical density at 600 nm) and BCP degradation (by HPLC or GC-MS) to identify potent degraders.

Biodegradation Experiments
  • Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-log phase. Harvest the cells by centrifugation, wash twice with sterile phosphate (B84403) buffer, and resuspend in MSM to a desired optical density (e.g., OD600 = 1.0).

  • Batch Culture: Inoculate the prepared cells into Erlenmeyer flasks containing MSM with a known concentration of BCP.

  • Incubation: Incubate the flasks under optimized conditions (e.g., 30°C, 150 rpm).

  • Sampling: Withdraw samples at regular intervals.

  • Analysis: Analyze the samples for bacterial growth (OD600) and residual BCP concentration using HPLC or GC-MS.

Identification of Metabolites
  • Sample Preparation: During the biodegradation experiment, collect culture samples at different time points. Centrifuge to remove cells and filter the supernatant.

  • Extraction: Extract the metabolites from the supernatant using a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Analysis: Concentrate the extract and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the intermediate metabolites.[14][15]

Enzyme Assays
  • Crude Enzyme Preparation: Grow the bacterial strain in the presence of BCP to induce the degradative enzymes. Harvest the cells, wash them, and lyse them by sonication or French press to obtain a cell-free extract.

  • Esterase Activity: Measure the esterase activity by monitoring the release of p-nitrophenol from p-nitrophenyl butyrate (as a model substrate) spectrophotometrically.

  • Dioxygenase Activity: Dioxygenase activity can be assayed by monitoring the oxygen uptake rate in the presence of phthalic acid and NADH using an oxygen electrode.

The following diagram illustrates a typical experimental workflow for studying BCP biodegradation.

Experimental_Workflow Sample Collection Sample Collection Enrichment Culture Enrichment Culture Sample Collection->Enrichment Culture Isolation & Screening Isolation & Screening Enrichment Culture->Isolation & Screening Pure Culture of BCP Degrader Pure Culture of BCP Degrader Isolation & Screening->Pure Culture of BCP Degrader Biodegradation Experiment Biodegradation Experiment Pure Culture of BCP Degrader->Biodegradation Experiment Metabolite Identification Metabolite Identification Pure Culture of BCP Degrader->Metabolite Identification Enzyme Assays Enzyme Assays Pure Culture of BCP Degrader->Enzyme Assays Data Analysis Data Analysis Biodegradation Experiment->Data Analysis Metabolite Identification->Data Analysis Enzyme Assays->Data Analysis

References

Toxicological Profile of Butyl Cyclohexyl Phthalate in Aquatic Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and extensive toxicological data for Butyl cyclohexyl phthalate (B1215562) (BCHP) in aquatic organisms is limited in publicly available scientific literature. This guide summarizes the available information on BCHP and provides a comparative analysis using data from structurally similar and commonly studied phthalates, such as Di-n-butyl phthalate (DBP), Butyl benzyl (B1604629) phthalate (BBP), and Di(2-ethylhexyl) phthalate (DEHP), to infer the potential ecotoxicological profile of BCHP. The absence of specific data for BCHP is a significant data gap that warrants further research.

Introduction

Butyl cyclohexyl phthalate (BCHP) is a phthalic acid ester that has been used as a plasticizer in various consumer and industrial products. The widespread use of phthalates has led to their ubiquitous presence in the environment, including aquatic ecosystems. Due to their potential for endocrine disruption and other toxic effects, understanding the toxicological profile of these compounds in aquatic organisms is of paramount importance for environmental risk assessment and management. This technical guide provides a comprehensive overview of the known and potential toxicological effects of BCHP on aquatic life, drawing comparisons with other relevant phthalates.

Physicochemical Properties and Environmental Fate

While specific experimental data on the environmental fate of BCHP is scarce, its chemical structure suggests it shares properties with other phthalates. It is expected to have low water solubility and a high octanol-water partition coefficient (Kow), indicating a tendency to adsorb to organic matter in sediment and soil.[1] The potential for bioaccumulation in aquatic organisms is considered high based on its estimated bioconcentration factor (BCF).[1] However, metabolic processes within organisms can influence the actual extent of bioaccumulation.

Toxicological Data

Acute Toxicity

Table 1: Acute Toxicity of Selected Phthalates to Aquatic Organisms

PhthalateSpeciesEndpoint (LC50/EC50)Concentration (mg/L)Exposure DurationReference
Di-n-butyl phthalate (DBP)Daphnia magna (Water flea)48-h EC502.94 - 5.248 hours[2]
Di-n-butyl phthalate (DBP)Oncorhynchus mykiss (Rainbow trout)96-h LC500.48 - 1.696 hours[2]
Butyl benzyl phthalate (BBP)Daphnia magna (Water flea)48-h EC500.9248 hours[3]
Butyl benzyl phthalate (BBP)Pimephales promelas (Fathead minnow)96-h LC500.4696 hours[4]
Di(2-ethylhexyl) phthalate (DEHP)Daphnia magna (Water flea)48-h LC50>0.1648 hours[3]
Di(2-ethylhexyl) phthalate (DEHP)Pimephales promelas (Fathead minnow)96-h LC50>0.3896 hours[3]
Chronic Toxicity

Table 2: Chronic Toxicity of Selected Phthalates to Aquatic Organisms

PhthalateSpeciesEndpoint (NOEC/LOEC)Concentration (µg/L)Exposure DurationReference
Di-n-butyl phthalate (DBP)Daphnia magna (Water flea)21-d NOEC (reproduction)56021 days[2]
Di-n-butyl phthalate (DBP)Oncorhynchus mykiss (Rainbow trout)99-d LOEC (mortality)19099 days[3]
Butyl benzyl phthalate (BBP)Daphnia magna (Water flea)21-d NOEC (reproduction)17021 days[3]
Di(2-ethylhexyl) phthalate (DEHP)Daphnia magna (Water flea)21-d LOEC (reproduction)321 days[3]

Experimental Protocols

Specific experimental protocols for assessing the aquatic toxicity of BCHP are not detailed in the available literature. However, standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are generally followed for testing the toxicity of chemicals in aquatic environments.

General Workflow for Aquatic Toxicity Testing

The following diagram illustrates a generalized workflow for conducting an aquatic toxicity test based on OECD guidelines.

G cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_data Data Collection & Analysis TestSubstance Test Substance (BCHP) Preparation (Stock Solution) Exposure Introduction of Organisms to Test Concentrations TestSubstance->Exposure TestOrganisms Acclimation of Test Organisms TestOrganisms->Exposure TestSystem Test System Setup (e.g., Aquaria, Water Quality) TestSystem->Exposure Monitoring Regular Monitoring of Water Quality & Organism Health Exposure->Monitoring Endpoint Endpoint Measurement (e.g., Mortality, Immobilization, Growth) Monitoring->Endpoint Analysis Statistical Analysis (LC50/EC50, NOEC, LOEC) Endpoint->Analysis Report Final Report Generation Analysis->Report G cluster_cell Fish Hepatocyte (Liver Cell) BCHP This compound (BCHP) (or other phthalates) ER Estrogen Receptor (ER) BCHP->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to VTG_gene Vitellogenin (VTG) Gene ERE->VTG_gene Activates Transcription mRNA VTG mRNA VTG_gene->mRNA Transcription VTG_protein Vitellogenin Protein mRNA->VTG_protein Translation Bloodstream Bloodstream VTG_protein->Bloodstream Secreted into

References

Genotoxicity and cytotoxicity of Butyl cyclohexyl phthalate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Genotoxicity and Cytotoxicity of Butyl Cyclohexyl Phthalate (B1215562)

Introduction

Butyl cyclohexyl phthalate (BCHP), identified by CAS No. 84-64-0, is a phthalate ester extensively used as a plasticizer in the manufacturing of various consumer and industrial products, including personal care items, cosmetics, and medical applications[1][2][3]. As a high-production volume chemical, understanding its potential toxic effects on human health is of significant importance. Phthalates, as a class of compounds, are recognized for their potential to act as endocrine disruptors and have been associated with developmental and reproductive toxicities[4]. This guide focuses specifically on the in vitro cytotoxic and genotoxic potential of BCHP, summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed mechanisms of toxicity.

In Vitro Cytotoxicity of this compound

The cytotoxic effects of BCHP have been evaluated using mouse fibroblastic L929 cells. The primary mechanism of cytotoxicity appears to be the inhibition of cell proliferation, which occurs in a concentration-dependent manner[1][2][5]. Morphological changes observed in L929 cells following BCHP treatment include cell retraction into a spherical shape and an increase in the number of rounded cells, indicating growth inhibition and cell damage[1].

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of a substance's cytotoxicity. For BCHP, this value was determined via the MTT assay.

Table 1: IC50 Value of BCHP in L929 Cells

Cell Line Assay IC50 Value Exposure Time Reference

| L929 (Mouse Fibroblast) | MTT | 0.29 µg/mL | 24 hours |[1][2][5] |

In Vitro Genotoxicity of this compound

Genotoxicity assessments are crucial for identifying substances that can cause DNA damage, potentially leading to mutations and carcinogenesis[1]. BCHP has been evaluated for its mutagenic potential using the Ames test and for its ability to induce DNA strand breaks via the Comet assay[1][2][5].

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test revealed that BCHP demonstrates mutagenic activity, specifically causing base-pair substitution mutations[1]. Notably, this effect was observed only in the presence of an S9 metabolic activation system, which simulates mammalian metabolism[1][2][5]. This indicates that BCHP itself is not a direct mutagen but is converted into mutagenic metabolites by liver enzymes. It is therefore classified as a secondary mutagenic substance[1][2][5].

Table 2: Ames Test Results for BCHP

Test Strain Metabolic Activation (S9 mix) Result Type of Mutation Reference
Salmonella typhimurium TA100 Present Mutagenic Base-pair substitution [1][2][5]

| Salmonella typhimurium TA100 | Absent | Not Mutagenic | - |[1] |

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells[6][7]. Studies have shown that BCHP has the potential to induce DNA strand breaks, confirming its genotoxic potential at higher exposure levels[1][2]. The generation of reactive oxygen species (ROS) is a well-known mechanism for inducing DNA single-strand breaks, suggesting a link between BCHP-induced oxidative stress and its genotoxicity[1].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following sections describe the protocols used for the key in vitro assays mentioned.

MTT Assay for Cytotoxicity

The MTT [3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide] assay is a colorimetric method used to assess cell viability and proliferation[8]. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of viable cells[8].

Protocol Steps:

  • Cell Culture: L929 mouse fibroblast cells were cultivated in 96-well microplates at an initial concentration of 2.3 × 10⁵ cells/mL and incubated for 24 hours[1].

  • BCHP Preparation and Exposure: BCHP was dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in the culture medium to achieve the desired concentrations. The final concentration of DMSO in the culture was kept below 0.1% to avoid solvent-induced toxicity. Control wells received the same concentration of DMSO in the culture medium[1]. Cells were then treated with various concentrations of BCHP.

  • MTT Reagent Addition: Following the exposure period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is typically added to each well.

  • Incubation: The microplate is incubated for an additional 2 to 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂) to allow for the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or detergent) is added to each well to dissolve the insoluble purple formazan crystals[1].

  • Data Acquisition: The absorbance of the solubilized formazan is measured spectrophotometrically, typically at a wavelength of 570 nm, using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds[2]. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagenic substance can cause a reverse mutation, restoring the ability of the bacteria to produce histidine and thus to grow on the medium.

Protocol Steps:

  • Strain Selection: The Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, was used[2].

  • Metabolic Activation: The test was performed both with and without the S9 fraction, a liver homogenate that contains metabolic enzymes (cytochrome P450s) capable of converting xenobiotics into their active metabolites[1][9].

  • Exposure: The TA100 bacteria were exposed to various concentrations of BCHP in the presence or absence of the S9 mix.

  • Plating: The treated bacteria were plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates were incubated for 48-72 hours to allow for the growth of revertant colonies.

  • Data Analysis: The number of revertant colonies on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect[1].

G cluster_0 In Vitro Toxicity Assessment Workflow start Prepare BCHP Stock (in DMSO) treat_cyto Treat L929 Cells with BCHP Concentrations start->treat_cyto treat_geno Expose TA100 to BCHP (+/- S9 Mix) start->treat_geno culture Culture L929 Cells (2.3x10^5 cells/mL, 24h) culture->treat_cyto bact_culture Culture S. typhimurium TA100 bact_culture->treat_geno mtt Add MTT Reagent (4h incubation) treat_cyto->mtt plate Plate on Histidine-Free Medium treat_geno->plate solubilize Add Solubilization Buffer mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analysis_cyto Calculate % Viability Determine IC50 read->analysis_cyto incubate Incubate (48-72h) plate->incubate count Count Revertant Colonies incubate->count analysis_geno Compare to Control Assess Mutagenicity count->analysis_geno

Caption: Workflow for assessing BCHP cytotoxicity and genotoxicity.

Mechanisms of Toxicity

The available evidence strongly suggests that the toxic effects of BCHP and other phthalates are mediated by the induction of oxidative stress[1][4][10][11]. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to neutralize them[1][4][10].

BCHP exposure can lead to an excessive formation of ROS[1]. These highly reactive molecules can cause widespread cellular damage, including:

  • Lipid Peroxidation: Damage to cell membranes, altering their fluidity and function.

  • Protein Oxidation: Impairment of enzyme activity and structural proteins.

  • DNA Damage: ROS can directly attack DNA, causing modifications to bases and inducing single- and double-strand breaks[1]. This oxidative DNA damage is a primary contributor to the genotoxicity observed in the Comet assay and can lead to mutations if not properly repaired by the cell[1][10].

The resulting cellular damage from oxidative stress can trigger programmed cell death (apoptosis) or necrosis, leading to the cytotoxic effects observed as reduced cell proliferation and viability[1][12][13].

G bchp This compound (BCHP) Exposure s9 Metabolic Activation (S9 Mix) bchp->s9 in Ames test ros Increased Generation of Reactive Oxygen Species (ROS) bchp->ros metabolites Formation of Mutagenic Metabolites s9->metabolites damage Oxidative DNA Damage (e.g., Strand Breaks) metabolites->damage stress Oxidative Stress ros->stress stress->damage prolif Inhibition of Cell Proliferation stress->prolif genotox Genotoxicity (Mutagenesis) damage->genotox cytotox Cytotoxicity (Cell Death) prolif->cytotox

Caption: Proposed mechanism of BCHP-induced toxicity.

Conclusion

In vitro studies demonstrate that this compound exhibits both cytotoxic and genotoxic properties. It inhibits cell proliferation in a dose-dependent manner, with an IC50 of 0.29 µg/mL in L929 cells[1][2][5]. BCHP is a secondary mutagen, requiring metabolic activation to induce base-pair substitution mutations, and it has the potential to cause DNA strand breaks[1][2][5]. The underlying mechanism for these toxic effects is strongly linked to the induction of oxidative stress. These findings highlight the potential for BCHP to be a hazardous substance, warranting further investigation into its mechanisms of action and a thorough risk assessment for human exposure.

References

Butyl Cyclohexyl Phthalate: A Technical Guide on its Potential as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl cyclohexyl phthalate (B1215562) (BCP), a plasticizer utilized in various consumer products, has come under scrutiny for its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific evidence regarding BCP's ability to interfere with the endocrine system. Drawing from in vitro and in vivo studies, this document summarizes key findings on its cytotoxicity, genotoxicity, and effects on reproductive endpoints. While direct quantitative data on BCP's interaction with steroid hormone receptors and its specific impact on steroidogenesis are limited, this guide contextualizes its potential mechanisms of action by drawing parallels with other well-studied phthalates. Detailed experimental protocols for key assays are provided to facilitate further research, and signaling pathways and experimental workflows are visualized to enhance understanding. This guide aims to serve as a critical resource for researchers and professionals in toxicology and drug development engaged in assessing the risks associated with BCP exposure.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Their ubiquitous presence in consumer goods, including personal care products, medical devices, and food packaging, results in widespread human exposure.[1][2] Concerns have been raised about the potential for certain phthalates to act as endocrine disruptors, interfering with the body's hormonal systems and potentially leading to adverse health outcomes, particularly concerning reproductive and developmental health.[3][4] Butyl cyclohexyl phthalate (BCP) is one such phthalate that has been identified as a potential EDC.[3][5] This technical guide synthesizes the available scientific literature on BCP to provide an in-depth analysis of its endocrine-disrupting potential.

Toxicological Profile of this compound

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of BCP. A study investigating the effect of BCP on mouse fibroblastic L929 cells reported a concentration-dependent inhibition of cell proliferation.[1][6][7]

Table 1: In Vitro Cytotoxicity Data for this compound

Cell LineAssayEndpointResultReference
L929 (Mouse Fibroblast)MTTIC500.29 µg/mL[1][6][7]
Genotoxicity

BCP has been evaluated for its genotoxic potential using both in vitro and in vivo assays. The Ames test, which assesses mutagenicity in bacteria, and the Comet assay, which detects DNA strand breaks in eukaryotic cells, have both been employed.

Table 2: Genotoxicity Data for this compound

AssaySystemMetabolic Activation (S9)ResultReference
Ames TestSalmonella typhimurium TA100WithMutagenic[1][6][7]
Comet AssayMouseIn vivoDNA damage at high exposure levels[1][6]
Chromosome AberrationMouseIn vivoDose-dependent increase in abnormalities[1][6]

Endocrine-Disrupting Potential

The primary concern regarding phthalates is their ability to interfere with the endocrine system, particularly with steroid hormone signaling. While direct and comprehensive studies on BCP are not as abundant as for other phthalates like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP), existing evidence and structure-activity relationships suggest a potential for endocrine disruption.

Estrogenic and Anti-Estrogenic Activity

Some studies have investigated the estrogenic activity of various phthalates, including BCP, using in vitro screening assays. One study reported that BCP was among the phthalates tested that generated a dose-dependent increase in β-galactosidase production in a recombinant yeast screen, indicating weak estrogenic activity.[3] However, other studies on a range of phthalates have shown both weak estrogenic and, in some cases, anti-estrogenic effects.[5][8][9] For instance, dicyclohexyl phthalate (DCHP) has been shown to have estrogenic activity in MCF-7 cell proliferation assays, while its monoester metabolite, monocyclohexyl phthalate (MCHP), exhibited anti-estrogenic properties.[5][8][9]

Androgenic and Anti-Androgenic Activity

The anti-androgenic activity of phthalates is a significant mechanism of their endocrine-disrupting effects.[4] While specific data on BCP's interaction with the androgen receptor (AR) is limited, numerous studies have demonstrated the anti-androgenic properties of other phthalates.[4][10][11] These effects are often mediated by their metabolites. For example, some metabolites of DEHP have been shown to be anti-androgenic in vitro.[10] Phthalates can disrupt male reproductive development by inhibiting testosterone (B1683101) synthesis and interfering with AR signaling.[11][12]

Effects on Steroidogenesis

A key mechanism by which phthalates exert their endocrine-disrupting effects is through the disruption of steroidogenesis, the process of hormone synthesis.[13][14][15] Studies on various phthalates have shown that they can alter the expression of genes involved in cholesterol transport and steroid hormone production.[13][14] For example, mono-butyl phthalate (MBP), the metabolite of DBP, has been shown to stimulate steroidogenesis in mouse Leydig cells by increasing the expression of the Steroidogenic Acute Regulatory (StAR) protein.[14] Conversely, other studies have reported that phthalates can inhibit testosterone production.[15][16] The precise effect can depend on the specific phthalate, its concentration, and the experimental system.

dot

G cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase StAR StAR StAR->Cholesterol Cholesterol Transport CYP11A1 CYP11A1 (P450scc) HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD Aromatase Aromatase (CYP19A1) BCP Butyl Cyclohexyl Phthalate (BCP) (and other phthalates) BCP->StAR Potential Inhibition/Stimulation BCP->CYP11A1 Potential Inhibition BCP->HSD3B Potential Inhibition BCP->CYP17A1 Potential Inhibition BCP->HSD17B Potential Inhibition

Caption: Potential sites of interference by BCP in the steroidogenesis pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to determine the IC50 of BCP in L929 cells.[1][6][7]

dot

G cluster_workflow MTT Assay Workflow A Seed L929 cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of BCP B->C D Incubate for 72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (BCP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain L929 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of BCP in culture medium. Replace the medium in the wells with the BCP-containing medium. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of BCP that inhibits 50% of cell growth).

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a generalized procedure based on the OECD 471 guideline and findings from studies on BCP.[1][6][7][17][18]

dot

G cluster_workflow Ames Test Workflow A Prepare Salmonella typhimurium tester strains (e.g., TA100) C Mix bacteria, BCP, and S9 mix (or buffer) A->C B Prepare test substance (BCP) dilutions B->C D Add top agar (B569324) and pour onto minimal glucose agar plates C->D E Incubate plates for 48-72 hours at 37°C D->E F Count revertant colonies E->F G Compare to negative and positive controls F->G

Caption: Generalized workflow for the Ames test.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Nutrient broth

  • Top agar

  • Minimal glucose agar plates

  • This compound (BCP)

  • Positive and negative controls

  • S9 fraction from Aroclor 1254-induced rat liver

Procedure:

  • Bacterial Culture: Grow the S. typhimurium tester strains in nutrient broth to late exponential phase.

  • Test Substance Preparation: Prepare various concentrations of BCP.

  • Plate Incorporation Method: In a test tube, mix the bacterial culture, the test substance, and either the S9 mix (for metabolic activation) or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Comet Assay (Single Cell Gel Electrophoresis)

This is a general protocol for the alkaline Comet assay, which was used to assess DNA damage induced by BCP in vivo.[1][6][19][20][21]

dot

G cluster_workflow Comet Assay Workflow A Isolate single cells from treated animals B Embed cells in low-melting-point agarose (B213101) on a microscope slide A->B C Lyse cells to remove membranes and cytoplasm B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Neutralize and stain DNA with a fluorescent dye E->F G Visualize and score comets using fluorescence microscopy F->G

Caption: General workflow for the Comet assay.

Materials:

  • Single-cell suspension from the tissue of interest

  • Low-melting-point agarose

  • Normal-melting-point agarose

  • Microscope slides

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., ethidium (B1194527) bromide, SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Slide Preparation: Coat microscope slides with normal-melting-point agarose.

  • Cell Encapsulation: Mix the single-cell suspension with low-melting-point agarose and layer it onto the pre-coated slides.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Scoring: Visualize the slides using a fluorescence microscope and score the comets based on parameters such as tail length, tail intensity, and tail moment using image analysis software.

Conclusion and Future Directions

The available evidence suggests that this compound possesses cytotoxic and genotoxic properties and has the potential to act as an endocrine disruptor. While in vitro data indicates weak estrogenic activity, further quantitative studies are necessary to fully characterize its interaction with estrogen and androgen receptors. The effects of BCP on steroidogenesis and in vivo hormone levels remain largely uninvestigated, representing a significant data gap. Future research should focus on conducting comprehensive in vivo studies, such as the OECD 407 repeated dose toxicity study and the uterotrophic assay, specifically for BCP. Additionally, detailed molecular studies are needed to elucidate the precise mechanisms by which BCP may interfere with endocrine signaling pathways. A thorough understanding of the endocrine-disrupting potential of BCP is crucial for accurate risk assessment and the protection of human health.

References

An In-depth Technical Guide to the Solubility of Butyl Cyclohexyl Phthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Butyl Cyclohexyl Phthalate (B1215562) (BCHP) in various organic solvents. Butyl cyclohexyl phthalate, a phthalate ester, sees use as a plasticizer in polymers and elastomers. A thorough understanding of its solubility is critical for formulation development, toxicological studies, and environmental fate assessment. This document collates available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

This compound exhibits a high degree of solubility in a wide range of organic solvents, a characteristic that facilitates its incorporation into various formulations.[1] It is often described as being miscible with most organic solvents.[2][3] The following table summarizes the available quantitative solubility data for this compound in common organic solvents at 25°C.

Organic SolventTemperature (°C)Solubility (g/L)
Acetone252079.1
Acetonitrile251833.91
n-Butanol25636.27
2-Butanone252371.26
1,4-Dioxane251191.05
N,N-Dimethylformamide (DMF)254036.65
Ethanol25752.24
Ethyl Acetate (B1210297)252190.64
Isobutanol25478.65
Isopropanol25382.77
Methanol25850.18
Methyl Acetate251899.19
n-Propanol25702.69
Tetrahydrofuran (THF)251874.28
Toluene252031.57

Data sourced from ChemicalBook, 2023.[2]

Qualitative assessments have described the solubility of this compound in chloroform (B151607) and ethyl acetate as "slight," though the quantitative data for ethyl acetate suggests a high degree of solubility.[4]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from standardized methods such as the OECD Guideline 105 "Flask Method".[5][6][7] This method is suitable for determining the solubility of substances in a liquid medium and is based on achieving a saturated solution at a specific temperature, followed by the quantification of the dissolved solute.

Apparatus and Reagents
  • Vessels: Glass flasks or vials with sufficient volume and tight-sealing caps (B75204) to prevent solvent evaporation.

  • Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 25 ± 0.5°C).

  • Analytical Balance: With a precision of at least 0.1 mg.

  • Centrifuge: Capable of separating undissolved solids from the supernatant.

  • Syringe Filters: Composed of a material compatible with the organic solvent being used (e.g., PTFE).

  • Volumetric Glassware: Calibrated pipettes and flasks for accurate dilutions.

  • Analytical Instrument: A validated analytical method for quantifying this compound, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reagents:

    • This compound (of known high purity).

    • Organic solvent (analytical grade or higher).

Procedure
  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

    • Seal the flask tightly.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A preliminary test can determine the necessary time, but a period of 24 to 48 hours is often sufficient.

    • Periodically, visually inspect the sample to confirm the continued presence of undissolved solid.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the flask to remain in the constant temperature bath for at least 24 hours to permit the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the sample at a suitable speed and temperature. Alternatively, filter the supernatant through a syringe filter that is compatible with the solvent and has been pre-conditioned with the solvent to minimize adsorption of the solute.

  • Quantification:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Accurately dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

  • Data Analysis:

    • Prepare a calibration curve by plotting the analytical response versus the concentration of standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

G prep 1. Preparation Add excess BCHP to solvent in a sealed flask. equil 2. Equilibration Agitate at constant temperature (e.g., 24-48h). prep->equil Achieve Saturation phase_sep 3. Phase Separation Settle, then centrifuge or filter to remove undissolved solid. equil->phase_sep Isolate Saturated Solution quant 4. Quantification Dilute supernatant and analyze via HPLC or GC-MS. phase_sep->quant Prepare for Analysis calc 5. Calculation Determine solubility from concentration and dilution factor. quant->calc Obtain Concentration Data

Workflow for determining the solubility of BCHP in organic solvents.

References

Methodological & Application

Application Notes & Protocols: Detection of Butyl Cyclohexyl Phthalate in Plastic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl cyclohexyl phthalate (B1215562) (BCP) is a plasticizer used to enhance the flexibility and durability of various polymers. Due to potential health concerns associated with phthalates, regulatory bodies in the European Union and the United States have established restrictions on their use in consumer products, particularly those intended for children.[1][2][3][4][5] Consequently, sensitive and reliable analytical methods are crucial for monitoring the presence and concentration of BCP in plastic materials. This document provides detailed application notes and protocols for the detection of Butyl cyclohexyl phthalate in plastics, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques.

Analytical Methods Overview

The primary methods for the determination of this compound in plastic samples involve a sample preparation step to extract the analyte from the polymer matrix, followed by chromatographic separation and detection.

Sample Preparation: Since phthalates are not chemically bound to the polymer, they can be extracted using organic solvents.[6][7] Common techniques include:

  • Solvent Extraction: This involves dissolving the plastic sample in a suitable solvent, followed by precipitation of the polymer and analysis of the supernatant.[8]

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the extraction of phthalates from the plastic matrix into a solvent.[9][10][11] It is often faster and requires less solvent than traditional methods.[9]

  • Soxhlet Extraction: A classical and exhaustive extraction technique.[9]

  • Pyrolysis/Thermal Desorption (Py/TD): This solvent-free technique involves heating the sample to release volatile and semi-volatile compounds directly into the GC-MS system.[12]

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for phthalate analysis due to its high sensitivity, selectivity, and ability to identify and quantify compounds based on their mass spectra.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or UV detector is another viable method for phthalate analysis, particularly for samples that are not amenable to GC.[15][16]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of phthalates, including this compound where specified.

Analytical MethodPlastic MatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-TOFMSPolypropylene (PP)Six regulated phthalates0.103 µg/g (method)0.435 µg/g (method)>80 (Ultrasonic Extraction)[9]
HPLC-PADPVC toysTen phthalates0.01 - 0.10 mg/L-82.85 - 107.40[15]
GC-MSPolypropylene consumer productsSix phthalates1 - 70 mg/kg-79.2 - 91.1[17]
HS-SPME-GC-MSFood packagingFour phthalates0.03 - 0.08 µg/L0.10 - 0.24 µg/L90.2 - 111[18]
GC-MSMarine Sediments16 phthalates0.1 - 0.25 ng/g--[11]
HPLC-UVWaterFour phthalates0.26 - 1.46 µg/L-75 - 87[19]

Experimental Protocols

Protocol 1: Analysis of this compound in PVC by Ultrasonic-Assisted Extraction and GC-MS

This protocol is based on methods described for the extraction and analysis of various phthalates from PVC.[9][15]

1. Sample Preparation (Ultrasonic-Assisted Extraction)

  • 1.1. Finely cut or grind the plastic sample to increase the surface area for extraction.[6][7]

  • 1.2. Accurately weigh approximately 0.1 g of the prepared sample into a glass vial.

  • 1.3. Add 10 mL of a suitable extraction solvent (e.g., toluene, or a 1:1 mixture of hexane (B92381) and acetone).[6][9]

  • 1.4. Cap the vial and place it in an ultrasonic bath.

  • 1.5. Sonicate for 30 minutes at a controlled temperature.

  • 1.6. After extraction, allow the solution to cool and any suspended particles to settle.

  • 1.7. Filter the extract through a 0.45 µm PTFE syringe filter into a clean GC vial.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[8]

  • Injector Temperature: 300 °C.[17]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp 1: 20 °C/min to 220 °C, hold for 2 min.

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Characteristic Ions for this compound: m/z 149 (base peak), 150, 223.[20]

3. Calibration

  • Prepare a series of calibration standards of this compound in the extraction solvent.

  • The calibration curve should contain a minimum of 4 standards.[6]

  • Analyze the standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis

  • Identify this compound in the sample chromatogram by comparing the retention time and the relative abundance of the characteristic ions with those of the standard.

  • Quantify the concentration of this compound using the calibration curve.

Protocol 2: Analysis of this compound in Plastics by HPLC-DAD

This protocol is adapted from a validated method for the analysis of ten phthalates in PVC toys.[15]

1. Sample Preparation (Ultrasonic Extraction)

  • Follow the same sample preparation steps as described in Protocol 1 (1.1 - 1.7), using methanol (B129727) as the extraction solvent.[15]

2. HPLC-DAD Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Reversed-phase ODS-4 C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 80% B

    • 10-20 min: 80-100% B

    • 20-30 min: 100% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • DAD Detection Wavelength: 226 nm.[15]

3. Calibration

  • Prepare a series of calibration standards of this compound in methanol.

  • Analyze the standards using the same HPLC-DAD method as the samples.

  • Construct a calibration curve by plotting the peak area at 226 nm against the concentration.

4. Data Analysis

  • Identify this compound in the sample chromatogram by comparing the retention time and the UV spectrum with those of the standard.

  • Quantify the concentration of this compound using the calibration curve.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Plastic Sample grind Grinding/Cutting start->grind weigh Weighing (0.1 g) grind->weigh extract Ultrasonic Extraction (Solvent, 30 min) weigh->extract filter Filtration (0.45 µm) extract->filter gc_vial GC Vial filter->gc_vial injection GC Injection gc_vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (SIM) separation->detection identification Peak Identification (Retention Time, Ions) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Result Reporting quantification->report

Caption: Workflow for GC-MS analysis of this compound in plastics.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing start Plastic Sample grind Grinding/Cutting start->grind weigh Weighing (0.1 g) grind->weigh extract Ultrasonic Extraction (Methanol, 30 min) weigh->extract filter Filtration (0.45 µm) extract->filter hplc_vial HPLC Vial filter->hplc_vial injection HPLC Injection hplc_vial->injection separation Chromatographic Separation (C18) injection->separation detection DAD Detection (226 nm) separation->detection identification Peak Identification (Retention Time, UV Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Result Reporting quantification->report

Caption: Workflow for HPLC-DAD analysis of this compound in plastics.

References

Application Note: Quantification of Butyl Cyclohexyl Phthalate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl cyclohexyl phthalate (B1215562) (BCHP) is a plasticizer used in a variety of polymer-based products, including some drug delivery systems and medical devices. Due to its potential for leaching and subsequent human exposure, sensitive and accurate quantification of BCHP is crucial in product development and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable method for the determination of BCHP in various matrices.[1][2] This application note provides a detailed protocol for the quantification of butyl cyclohexyl phthalate using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle

The methodology involves the extraction of this compound from the sample matrix, followed by separation and detection using GC-MS. The sample is first treated to isolate the analyte of interest. The extract is then injected into the gas chromatograph, where BCHP is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for BCHP, allowing for its specific detection and quantification.[1]

Experimental Protocols

I. Sample Preparation

Careful sample preparation is critical to avoid contamination, as phthalates are ubiquitous in laboratory environments.[3][4] All glassware should be scrupulously cleaned, and contact with plastic materials should be minimized throughout the procedure.[3][4]

A. Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as pharmaceutical formulations or beverages.

  • Sample Aliquoting: Transfer a known volume (e.g., 5 mL) of the liquid sample into a clean glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., Benzyl Benzoate) to a final concentration of 1000 ng/mL.[3]

  • Extraction: Add 5 mL of a suitable organic solvent, such as dichloromethane (B109758) or a hexane:acetone mixture (1:1 v/v).[3][5]

  • Vortexing: Vigorously shake the mixture for several minutes to ensure thorough extraction of BCHP into the organic phase.[3]

  • Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean glass vial for GC-MS analysis.

B. Solid-Phase Extraction (SPE)

This protocol is effective for cleaning up complex sample matrices.

  • Sample Preparation: Extract BCHP from a known weight of the solid sample using a suitable solvent (e.g., methanol) with the aid of sonication.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.[6]

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solvent of appropriate polarity to remove interferences while retaining BCHP.

  • Elution: Elute the BCHP from the cartridge using a suitable organic solvent (e.g., methanol).

  • Concentration: If necessary, evaporate the eluent to a smaller volume under a gentle stream of nitrogen to concentrate the analyte before GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is recommended for this analysis.[1][7]

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC ColumnRtx-440 or Rxi-XLB (30 m x 0.25 mm x 0.25 µm)[1][8]
Inlet Temperature280 °C[8]
Injection Volume1 µL[8]
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min[3][9]
Oven ProgramInitial temperature 80 °C (hold 1 min), ramp at 10 °C/min to 320 °C (hold 8 min)[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Transfer Line Temp.300 °C[3]
Ion Source Temp.260 °C[3]

Quantitative Data

The following table summarizes the key quantitative parameters for the analysis of this compound.

Table 2: Quantitative Parameters for this compound

ParameterValueReference
Retention Time (min) ~17.689 (on Rxi-XLB column)[1]
Quantification Ion (m/z) 149 (common for many phthalates)[1][8]
Qualification Ions (m/z) To be determined empirically based on the mass spectrum of a BCHP standard.
Limit of Detection (LOD) 0.5 to 1.0 ng/L[9]
Limit of Quantification (LOQ) 1.5 to 3.0 ng/L[9]
Linearity Range 1.0 to 200 µg/L (r² > 0.996)[9]

Note: The base peak ion at m/z 149 is a common fragment for many phthalates and provides high sensitivity for quantification.[1][8] However, for unambiguous identification, at least two qualifier ions should also be monitored.

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its accuracy, precision, and reliability.[10] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify BCHP in the presence of other components in the sample matrix. This is typically assessed by analyzing blank and spiked matrix samples.

  • Linearity: The establishment of a linear relationship between the concentration of BCHP and the instrument response over a defined range.[9]

  • Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of BCHP. Recoveries are typically expected to be within 85-115%.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptable values generally below 15%.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[9][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) LLE Liquid-Liquid Extraction Sample->LLE Liquid Sample SPE Solid-Phase Extraction Sample->SPE Solid Sample Extract Final Extract LLE->Extract SPE->Extract GCMS GC-MS Injection Extract->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound by GC-MS.

References

Application Note: High-Throughput Analysis of Butyl Cyclohexyl Phthalate in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl cyclohexyl phthalate (B1215562) (BCHP) is a plasticizer used in various consumer and industrial products, leading to its potential release into the environment and subsequent contamination of water sources. As a compound of emerging concern due to its potential endocrine-disrupting properties, sensitive and reliable analytical methods are crucial for monitoring its presence in environmental water samples. This application note provides detailed protocols for the sample preparation of BCHP in environmental water using Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME), followed by chromatographic analysis. These methods are designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Experimental Workflow

The general workflow for the analysis of Butyl Cyclohexyl Phthalate in environmental water samples involves sample collection, preparation (extraction and concentration), and instrumental analysis. The following diagram illustrates the key stages of the sample preparation processes described in this document.

G cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction & Concentration cluster_2 Analysis Water_Sample Environmental Water Sample Collection Filtration Filtration (e.g., 0.45 µm filter) Water_Sample->Filtration pH_Adjustment pH Adjustment (if required) Filtration->pH_Adjustment SPE Solid-Phase Extraction (SPE) pH_Adjustment->SPE LLE Liquid-Liquid Extraction (LLE) pH_Adjustment->LLE SPME Solid-Phase Microextraction (SPME) pH_Adjustment->SPME Analysis GC-MS or HPLC Analysis SPE->Analysis LLE->Analysis SPME->Analysis

Caption: Workflow for BCHP analysis in water.

Data Presentation

The following table summarizes typical performance data for the different sample preparation methods for phthalate analysis in water. While specific data for BCHP may vary, these values provide a comparative overview of what can be expected.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Solid-Phase Microextraction (SPME)
Recovery (%) 85 - 110%[1][2]79 - 101%[3]88 - 107%[4]
Limit of Detection (LOD) 0.025 - 0.05 mg/L[2]5.0 - 7.0 mg/L[3]4.0 - 9.5 ng/mL[4]
Limit of Quantification (LOQ) 0.08 - 0.17 mg/L[2]17 - 23 mg/L[3]1.5 - 3.0 ng/L[5]
Sample Volume 100 - 500 mL100 - 1000 mL10 - 20 mL
Solvent Consumption Low to ModerateHighVery Low
Analysis Time ModerateLongShort (extraction)

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly efficient method for the extraction and preconcentration of phthalates from aqueous samples.[1][2] Florisil or C18 cartridges are commonly used for this purpose.[1][3]

Materials:

  • SPE cartridges (e.g., 6 mL, 1 g Florisil or 3 mL, 500 mg C18)[1]

  • SPE vacuum manifold

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)[1]

  • Deionized water

  • Nitrogen gas evaporator

  • Autosampler vials

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5.0 mL of methanol under vacuum, followed by 5.0 mL of deionized water.[1][2] Do not allow the cartridge to go dry.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 1.0 mL/min.[2]

  • Cartridge Washing: Wash the cartridge with 5.0 mL of deionized water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen gas.

  • Elution: Elute the retained BCHP from the cartridge using 5.0 mL of ethyl acetate.[1][3]

  • Concentration: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated sample to an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Liquid-Liquid Extraction (LLE)

LLE is a conventional and robust method for extracting organic compounds from aqueous matrices.

Materials:

  • Separatory funnel (1 L)

  • Dichloromethane (B109758) (DCM, HPLC grade)[3]

  • Sodium chloride (NaCl)[3]

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen gas evaporator

  • Autosampler vials

Protocol:

  • Sample Preparation: Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Salting Out: Add 15 g of NaCl to the sample and shake to dissolve.[6] This increases the ionic strength and enhances the extraction efficiency.[3]

  • Extraction:

    • Add 30 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1.0 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated sample to an autosampler vial for GC-MS or HPLC analysis.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, fast, and sensitive technique for the extraction of volatile and semi-volatile organic compounds.[1]

Materials:

  • SPME fiber assembly (e.g., 85 µm polyacrylate or 70 µm Carbowax-divinylbenzene)[7][8]

  • SPME autosampler or manual holder

  • Heater-stirrer

  • 10 mL or 20 mL headspace vials with septa

  • Autosampler vials with inserts

Protocol:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions. This is typically done by inserting the fiber into the GC inlet at a high temperature.

  • Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial.

  • Extraction:

    • Place the vial in a heater-stirrer.

    • Expose the SPME fiber to the headspace or immerse it directly into the sample.

    • Extract for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 25°C) with constant stirring.[9]

  • Desorption:

    • Retract the fiber into the needle.

    • Immediately insert the fiber into the hot inlet of the GC for thermal desorption of the analytes onto the analytical column.

  • Analysis: The desorbed compounds are then separated and detected by the GC-MS system.

Conclusion

The choice of sample preparation method for this compound analysis depends on factors such as the required sensitivity, sample throughput, and available instrumentation. SPE offers excellent preconcentration and cleanup, making it suitable for trace-level analysis.[1][2] LLE is a classic and effective method, though it is more labor-intensive and consumes larger quantities of organic solvents.[10] SPME provides a rapid, sensitive, and solventless alternative, ideal for high-throughput screening.[1] Proper validation of the chosen method is essential to ensure accurate and reliable quantification of BCHP in environmental water samples.

References

Application Note and Protocol: Solid-Phase Extraction of Butyl Cyclohexyl Phthalate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase extraction (SPE) of Butyl Cyclohexyl Phthalate (B1215562) (BCP) from complex matrices such as environmental water and food simulants. Butyl cyclohexyl phthalate, a plasticizer used in various consumer products, is of growing concern due to its potential environmental and health impacts. Accurate quantification of BCP requires robust sample preparation to remove interfering substances and concentrate the analyte. This application note details optimized SPE protocols using reversed-phase sorbents, summarizes analytical performance metrics, and provides visual workflows to ensure procedural clarity and reproducibility.

Introduction

Phthalate esters are a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of polymers.[1][2][3] this compound (BCP) is one such phthalate that can be found in a variety of materials, leading to its potential migration into the environment and food chain.[4] Due to concerns about their endocrine-disrupting capabilities, the accurate and sensitive determination of phthalates in complex matrices is crucial.[2][3]

Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the pre-concentration and purification of trace organic contaminants, including phthalates, from diverse sample types.[1][5] This method offers significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher sample throughput, and improved analytical performance.[6] The selection of an appropriate SPE sorbent is a critical factor in achieving high recovery and reliable quantification of the target analyte.[1][5] This note focuses on the use of reversed-phase SPE for the extraction of BCP.

Experimental Protocols

This section details the methodologies for the solid-phase extraction of this compound from aqueous and food simulant matrices. The protocols are based on established methods for similar phthalate esters and can be adapted for specific laboratory requirements.

Protocol 1: SPE of this compound from Environmental Water Samples

This protocol is designed for the extraction of BCP from water samples like groundwater, river water, or wastewater effluent.

Materials and Reagents:

  • SPE Cartridges: C18 or Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL).[7][8]

  • Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), and deionized water.

  • Reagents: Formic acid, sodium chloride (NaCl).

  • Glassware: Volumetric flasks, pipettes, amber glass sample collection bottles, and conical tubes for eluate collection.

  • Equipment: SPE vacuum manifold, sample concentrator/evaporator with a gentle stream of nitrogen.

Procedure:

  • Sample Pre-treatment:

    • Collect water samples in amber glass bottles to prevent photodegradation.

    • Allow samples to equilibrate to room temperature.

    • Filter the samples through a 0.45 µm glass fiber filter to remove particulate matter.

    • For certain matrices, acidification to a pH of around 4 can improve analyte recovery.[9]

    • To enhance extraction efficiency, 5% (w/v) NaCl can be added to the sample to increase its ionic strength.

  • SPE Cartridge Conditioning and Equilibration:

    • Place the SPE cartridges on the vacuum manifold.

    • Conditioning: Pass 5-10 mL of methanol through the cartridge to wet the sorbent.[6][10]

    • Equilibration: Pass 5-10 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not allow the cartridge to dry out before sample loading.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the SPE cartridge at a consistent flow rate of approximately 5-10 mL/min.[11]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any remaining water-soluble interferences.

    • Dry the cartridge thoroughly by applying a high vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained BCP from the cartridge by passing a small volume of an appropriate organic solvent. A common choice is 6 mL of a mixture of methylene (B1212753) chloride and acetone (B3395972) or 5 mL of ethyl acetate (B1210297).[7][10]

    • Collect the eluate.

  • Eluate Concentration and Reconstitution:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase).

    • The sample is now ready for chromatographic analysis (e.g., HPLC-UV, GC-MS).

Protocol 2: SPE of this compound from Food Simulants

This protocol is adapted for the extraction of BCP from common food simulants like 3% acetic acid or 10% ethanol, which are used to simulate the migration of phthalates from food packaging.[12]

Materials and Reagents:

  • Same as Protocol 1, with the addition of the specific food simulant (e.g., 3% acetic acid, 10% v/v ethanol).

Procedure:

  • Sample Pre-treatment:

    • The food simulant containing the migrated BCP is used directly as the sample.

    • Ensure the sample is free of particulates by filtration if necessary.

  • SPE Cartridge Conditioning and Equilibration:

    • Follow the same conditioning and equilibration steps as in Protocol 1, using methanol and deionized water.

  • Sample Loading:

    • Load the food simulant sample onto the conditioned and equilibrated SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with deionized water to remove the food simulant matrix components.

    • Dry the cartridge under vacuum.

  • Elution:

    • Elute the BCP with an appropriate organic solvent, such as ethyl acetate or a methylene chloride/acetone mixture, into a clean collection tube.[7][10]

  • Eluate Concentration and Reconstitution:

    • Concentrate the eluate using a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Data Presentation

The following table summarizes the quantitative data for the analysis of dicyclohexyl phthalate (a structurally similar phthalate) and other relevant phthalates using SPE, providing an expected performance benchmark for BCP analysis.

AnalyteSPE SorbentSample MatrixRecovery (%)LOD (Limit of Detection)LOQ (Limit of Quantification)Reference
Dicyclohexyl PhthalateHLBPharmaceutical Preparations>80%--[2]
Dicyclohexyl PhthalateGraphene-based nanocompositeWater and Beverages-0.01-0.04 ng/mL-[13]
Dicyclohexyl PhthalateC18Food Simulants71.27 - 106.97%6.0-23.8 ng/mL-[12]
Di-cyclohexyl-phthalateCW/TPR fiber (SPME)Water88.5–106.8%4.0 ng/mL-[14]
Various PhthalatesC18Groundwater-22 - 341 ng/L-[7]
Various PhthalatesFlorisilDrinking Water98.2 - 110.0%0.025-0.050 mg/L0.08-0.17 mg/L[10]

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps of the solid-phase extraction protocols.

SPE_Workflow_Water cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Adjust Adjust pH / Add NaCl Filter->Adjust Load 3. Load Sample Adjust->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Deionized Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Deionized Water) Load->Wash Elute 5. Elute (Organic Solvent) Wash->Elute Concentrate Concentrate Eluate (Nitrogen Stream) Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analysis Chromatographic Analysis (HPLC/GC) Reconstitute->Analysis

Caption: Workflow for SPE of BCP from water samples.

SPE_General_Steps start Start conditioning Conditioning start->conditioning equilibration Equilibration conditioning->equilibration sample_loading Sample Loading equilibration->sample_loading washing Washing sample_loading->washing elution Elution washing->elution analysis Analysis elution->analysis

Caption: Core steps of the solid-phase extraction process.

References

Quantification of Butyl Cyclohexyl Phthalate in Consumer Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl cyclohexyl phthalate (B1215562) (BCHP) is a plasticizer used in a variety of consumer products to enhance flexibility and durability. Its presence in materials that come into frequent human contact, such as food packaging, toys, and medical devices, has raised concerns regarding potential health effects. Accurate quantification of BCHP in these products is crucial for risk assessment and regulatory compliance. This document provides detailed application notes and protocols for the determination of BCHP in various consumer products using modern analytical techniques.

Analytical Methodologies

The primary analytical techniques for the quantification of BCHP are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, allowing for the detection and quantification of BCHP even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like BCHP. The methodology involves separating BCHP from other components in a sample using a gas chromatograph and then detecting and quantifying it with a mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly useful for analyzing complex matrices and can often achieve lower detection limits than GC-MS.

Quantitative Data Summary

The following tables summarize the reported concentrations of Butyl cyclohexyl phthalate in various consumer products. It is important to note that the presence and concentration of BCHP can vary significantly depending on the specific product, manufacturer, and country of origin.

Product CategoryProduct TypeBCHP Concentration RangeReference
Plastics & Polymers PVC FlooringNot typically a primary plasticizer, but may be present. Specific quantitative data for BCHP is limited, with studies often focusing on more common phthalates like DEHP.[1][2]
Vinyl Consumer ProductsUsed as a plasticizer in PVC.[3] Quantitative data is sparse in publicly available literature.
Children's Toys (PVC)May be present, though less common than other regulated phthalates.[4]
Adhesives & Sealants Adhesives for floor/wall coveringsBCHP can be used in these applications.[5]
Cosmetics & Personal Care Products Fragrances, Nail PolishPhthalates are used as solvents and fixatives.[6] Specific data for BCHP is not widely reported.
Food Contact Materials Food PackagingPhthalates can migrate from packaging into food.[7]
Building Materials Vinyl FlooringPhthalates are a major component of flexible PVC flooring.[8]

Experimental Protocols

Detailed experimental protocols for the quantification of BCHP are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.[7]

Protocol 1: Quantification of BCHP in Plastic Consumer Products by GC-MS

This protocol is based on the principles outlined in the CPSC-CH-C1001-09.3 standard operating procedure for the determination of phthalates.

1. Sample Preparation

  • Sample Comminution: Cryogenically grind a representative portion of the plastic sample into a fine powder.

  • Dissolution: Accurately weigh approximately 50 mg of the powdered sample into a glass vial. Add 5 mL of tetrahydrofuran (B95107) (THF) and agitate for 30 minutes to completely dissolve the polymer.

  • Precipitation: Add 10 mL of hexane (B92381) to the dissolved sample to precipitate the PVC polymer. Allow the mixture to stand for 5 minutes.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.

  • Dilution: Transfer a 0.1 mL aliquot of the filtered extract to a 10 mL volumetric flask. Add a known amount of an appropriate internal standard (e.g., Benzyl Benzoate at 1 µg/mL final concentration) and dilute to volume with cyclohexane.

2. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Splitless mode at 280°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 200°C at 15°C/minute.

    • Ramp to 300°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for BCHP: m/z 149 (quantifier), 223, 249 (qualifiers).

    • Internal Standard (Benzyl Benzoate): m/z 105 (quantifier), 212, 77 (qualifiers).

3. Calibration and Quantification

  • Prepare a series of calibration standards of BCHP (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in cyclohexane, each containing the internal standard at a constant concentration.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of BCHP to the peak area of the internal standard against the concentration of BCHP.

  • Calculate the concentration of BCHP in the sample extract from the calibration curve and report the final concentration in the original sample in µg/g or % (w/w).

Protocol 2: Quantification of BCHP in Cosmetics by LC-MS/MS

1. Sample Preparation

  • Extraction: Accurately weigh approximately 100 mg of the cosmetic sample into a polypropylene (B1209903) centrifuge tube. Add 5 mL of acetonitrile.

  • Homogenization: Vortex the sample for 2 minutes, followed by ultrasonication for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute an aliquot of the filtered extract with the initial mobile phase if necessary to fall within the calibration range. Add an appropriate deuterated internal standard.

2. LC-MS/MS Analysis

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water

    • B: Methanol

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate.

  • Flow Rate: 0.4 mL/minute.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for BCHP: Monitor at least two transitions, for example, from the precursor ion [M+H]+ to specific product ions. The exact m/z values should be optimized on the specific instrument.

3. Calibration and Quantification

  • Prepare matrix-matched calibration standards by spiking known amounts of BCHP into a blank cosmetic matrix extract.

  • Analyze the calibration standards using the same LC-MS/MS method.

  • Construct a calibration curve and quantify the BCHP concentration in the sample as described in the GC-MS protocol.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Consumer Product Sample grind Cryogenic Grinding sample->grind dissolve Dissolution (THF) grind->dissolve precipitate Precipitation (Hexane) dissolve->precipitate filter Filtration (0.45 µm PTFE) precipitate->filter dilute Dilution & Internal Standard Addition filter->dilute gcms GC-MS System dilute->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection calibration Calibration Curve detection->calibration quantification Quantification calibration->quantification report Final Report (µg/g or % w/w) quantification->report logical_relationship_lcmsms start Start: Cosmetic Sample extraction Solvent Extraction (Acetonitrile) start->extraction homogenization Vortexing & Sonication extraction->homogenization centrifugation Centrifugation homogenization->centrifugation filtration Filtration & Dilution (with Internal Standard) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation msms_detection MS/MS Detection (MRM Mode) lc_separation->msms_detection quantification Quantification (Matrix-Matched Calibration) msms_detection->quantification end End: BCHP Concentration quantification->end

References

Application Notes and Protocols: Butyl Cyclohexyl Phthalate as a Plasticizer in Polyvinyl Chloride (PVC) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are limited. The incorporation of plasticizers is essential to impart flexibility, durability, and processability, expanding its use in a vast array of applications, including medical devices, packaging, and laboratory equipment. Butyl cyclohexyl phthalate (B1215562) (BCP), a phthalate ester, is utilized as a plasticizer for various polymers, including PVC.[1][2] BCP is a colorless to pale yellow liquid with low volatility and moderate viscosity, known for its good thermal stability.[1]

These application notes provide detailed protocols for researchers to formulate and evaluate PVC plasticized with Butyl cyclohexyl phthalate. The document outlines procedures for sample preparation, performance testing—including mechanical, thermal, and migration analysis—and a framework for data presentation. Due to the limited availability of comprehensive, publicly accessible quantitative performance data for BCP in PVC, the data tables presented herein are illustrative . They are intended to serve as a template for researchers to populate with their own experimental data generated by following the provided protocols.

Concerns have been raised regarding the potential endocrine-disrupting properties of some phthalates.[1] Therefore, a thorough evaluation of performance and potential migration is critical, particularly for applications in the pharmaceutical and medical fields.

Materials and Equipment

Materials:

  • Polyvinyl Chloride (PVC) resin (suspension grade recommended)

  • This compound (BCP) (CAS No. 84-64-0)

  • Di(2-ethylhexyl) phthalate (DEHP) (for comparative analysis)

  • Thermal stabilizer (e.g., calcium/zinc stearate)

  • Lubricant (e.g., stearic acid)

  • Solvents for migration studies (e.g., n-hexane, ethanol (B145695), distilled water)

  • Analytical standards for GC-MS or HPLC analysis

Equipment:

  • Two-roll mill or laboratory internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Molds for test specimens (e.g., dumbbell shape for tensile testing)

  • Universal Testing Machine (UTM) for mechanical property analysis

  • Shore durometer (Type A or D) for hardness testing

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) for migration analysis

  • Analytical balance

  • Oven

Experimental Protocols

Formulation and Sample Preparation

This protocol describes the preparation of plasticized PVC sheets. The quantities are provided in parts per hundred of resin (phr).

Table 1: Illustrative PVC Formulations

ComponentFormulation 1 (Control - Unplasticized)Formulation 2 (BCP)Formulation 3 (DEHP - Comparative)
PVC Resin100100100
This compound (BCP)0400
Di(2-ethylhexyl) phthalate (DEHP)0040
Thermal Stabilizer (Ca/Zn Stearate)222
Lubricant (Stearic Acid)0.50.50.5

Protocol:

  • Pre-mixing: Accurately weigh all components according to the formulations in Table 1. Manually pre-mix the components in a container until a homogenous powder blend is achieved.

  • Melt Compounding:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Gradually add the pre-mixed powder to the heated rolls.

    • Continuously cut and fold the material on the mill for 5-10 minutes to ensure uniform mixing and complete fusion of the components. The material should form a cohesive sheet.

  • Molding:

    • Cut the compounded PVC sheet into smaller pieces suitable for the mold.

    • Preheat the hydraulic press to 170-180°C.

    • Place the PVC pieces into the preheated mold.

    • Apply a pressure of 10-15 MPa for 5-7 minutes.

    • Cool the mold under pressure to approximately 40°C.

    • Remove the molded sheet.

  • Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.

G cluster_prep PVC Formulation and Sample Preparation node_weigh Weigh Components (PVC, BCP, Stabilizer, Lubricant) node_premix Pre-mix Powders node_weigh->node_premix node_compound Melt Compound (Two-Roll Mill) node_premix->node_compound node_mold Compression Molding node_compound->node_mold node_condition Condition Samples (ASTM Standards) node_mold->node_condition node_testing Proceed to Testing node_condition->node_testing

Figure 1: Experimental workflow for PVC sample preparation.
Mechanical Properties Testing

Protocol (ASTM D2284):

  • Tensile Testing:

    • Cut dumbbell-shaped specimens from the conditioned sheets according to ASTM D638 specifications.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the Universal Testing Machine.

    • Apply a constant rate of crosshead movement (e.g., 50 mm/min) until the specimen fractures.

    • Record the maximum load and the elongation at break.

    • Calculate the tensile strength and percentage elongation at break.

  • Hardness Testing:

    • Use a Shore A or D durometer, depending on the flexibility of the material.

    • Place the conditioned PVC sheet on a flat, hard surface.

    • Press the durometer foot firmly and quickly onto the surface of the sample.

    • Record the hardness reading within 1 second of firm contact.

    • Take at least five readings at different positions on the sample and calculate the average.

Thermal Properties Testing

Protocol:

  • Glass Transition Temperature (Tg) by DSC:

    • Cut a small sample (5-10 mg) from the conditioned sheet and place it in an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample back to room temperature.

    • Perform a second heating scan at the same rate.

    • Determine the Tg from the inflection point of the heat flow curve during the second heating scan.

  • Thermal Stability by TGA:

    • Place a small sample (10-15 mg) in a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of decomposition and the temperature at 5% and 50% weight loss.

Plasticizer Migration Testing

Protocol (based on ASTM D1239 - Resistance of Plastic Films to Extraction by Chemicals):

  • Sample Preparation: Cut circular or square specimens of a defined size (e.g., 50 mm diameter or 50x50 mm) from the conditioned sheets.

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg (W1).

  • Immersion:

    • Place each specimen in a separate container with a sufficient volume of the test solvent (e.g., n-hexane for non-polar extraction, 50% ethanol for polar extraction, or distilled water) to ensure complete immersion.

    • Seal the containers and place them in an oven at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • Post-Immersion:

    • Carefully remove the specimens from the solvent.

    • Gently wipe the specimens with a clean, lint-free cloth to remove excess solvent.

    • Allow the specimens to air-dry in a fume hood for a specified time to ensure complete evaporation of the solvent.

  • Final Weighing: Reweigh the dried specimens (W2).

  • Calculation: Calculate the percentage of weight loss due to migration:

    • Weight Loss (%) = [(W1 - W2) / W1] * 100

  • Analysis of Extract (Optional): The solvent can be analyzed by GC-MS or HPLC to quantify the amount of BCP that has migrated.

G cluster_migration Plasticizer Migration Testing Workflow node_prep Prepare PVC Specimen node_weigh1 Initial Weighing (W1) node_prep->node_weigh1 node_immerse Immerse in Solvent (Controlled Temperature & Time) node_weigh1->node_immerse node_remove Remove and Dry Specimen node_immerse->node_remove node_analyze Analyze Extract (GC-MS/HPLC) (Optional) node_immerse->node_analyze node_weigh2 Final Weighing (W2) node_remove->node_weigh2 node_calc Calculate Weight Loss (%) node_weigh2->node_calc

References

Application Notes and Protocols for the Determination of Butyl Cyclohexyl Phthalate (BCP) Migration from Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl cyclohexyl phthalate (B1215562) (BCP) is a plasticizer that can be used in the manufacturing of various polymers, including those intended for food contact materials (FCMs). As BCP is not chemically bound to the polymer matrix, it has the potential to migrate into foodstuffs, leading to consumer exposure. Due to potential health concerns associated with phthalates, monitoring the migration of BCP from FCMs is crucial for ensuring food safety and regulatory compliance.

This document provides detailed application notes and protocols for the determination of BCP migration from food contact materials into food simulants. These guidelines are intended for researchers, scientists, and professionals involved in food safety, quality control, and drug development. The methodologies described are based on established analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Regulatory Framework

Regulatory bodies in various regions have established specific migration limits (SMLs) for certain phthalates to minimize consumer exposure. The SML is the maximum permitted amount of a substance that can migrate from a food contact material into food. It is crucial to note that while SMLs are in place for many phthalates, specific regulations for BCP may vary. Researchers should always consult the latest local and international regulations applicable to their region.

Experimental Protocols

The determination of BCP migration involves a multi-step process encompassing sample preparation, migration testing, extraction of the analyte from the food simulant, and subsequent instrumental analysis. The following sections detail the protocols for each of these stages.

Materials and Reagents
  • Solvents: Acetonitrile, n-hexane, methanol (B129727), ethyl acetate (B1210297) (all HPLC or GC grade)

  • Standards: Certified reference standard of Butyl cyclohexyl phthalate (BCP) and an appropriate internal standard (e.g., deuterated BCP or another phthalate not expected to be present in the sample).

  • Food Simulants:

    • Simulant A: 10% ethanol (B145695) (v/v) in deionized water (for aqueous foods)

    • Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods)

    • Simulant D1: 50% ethanol (v/v) in deionized water (for alcoholic foods and as a fatty food simulant)

    • Simulant D2: Olive oil or other vegetable oils (for fatty foods)

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, beakers. All glassware should be thoroughly cleaned and rinsed with a suitable solvent (e.g., n-hexane) to avoid phthalate contamination.

  • Solid Phase Extraction (SPE) Cartridges: C18 or other suitable cartridges for the extraction of BCP from aqueous simulants.

Migration Testing

The migration test is designed to simulate the contact of the food packaging material with food under worst-case conditions of time and temperature.

  • Sample Preparation: Cut the food contact material into pieces of a known surface area (e.g., 1 dm²).

  • Contact Conditions: Place the prepared sample in a migration cell or a glass container. Add a known volume of the selected food simulant, ensuring the entire surface of the sample is in contact with the simulant. The standard ratio is typically 6 dm² of the FCM per 1 kg of food simulant.

  • Incubation: Seal the migration cell/container and incubate under conditions that represent the intended use of the food contact material. Common testing conditions are 10 days at 40°C for long-term storage at room temperature or 2 hours at 70°C for hot-fill applications.

  • Termination: After the specified contact time, remove the food contact material from the simulant. The simulant is now ready for extraction and analysis.

Sample Extraction

The extraction method depends on the food simulant used.

Solid Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Loading: Pass a known volume of the food simulant (spiked with the internal standard) through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interferences.

  • Elution: Elute the trapped BCP from the cartridge using a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

  • Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in a known volume of the appropriate solvent for instrumental analysis.

Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Take a known aliquot of the olive oil simulant and spike it with the internal standard.

  • Extraction: Perform a liquid-liquid extraction using a solvent in which BCP is soluble but the oil has limited solubility (e.g., acetonitrile). This may require multiple extraction steps.

  • Cleanup: The extract may require a cleanup step, such as freezing centrifugation (cryogenic precipitation) to remove co-extracted fats.

  • Concentration: Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for analysis.

Instrumental Analysis

Both GC-MS and LC-MS are powerful techniques for the quantification of BCP.

GC-MS is a widely used and robust method for phthalate analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Injector: Splitless mode.[1]

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for BCP should be determined from its mass spectrum (e.g., m/z 149, and the molecular ion).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

LC-MS is a suitable alternative, particularly for thermally labile compounds, and can offer high sensitivity.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like ammonium (B1175870) acetate or formic acid to improve ionization.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for tandem mass spectrometry (MS/MS) to achieve high selectivity and sensitivity. Precursor and product ion transitions for BCP need to be optimized.

Data Presentation

Quantitative data on the migration of this compound (BCP) from food contact materials into various food simulants is essential for risk assessment. However, a comprehensive search of scientific literature and regulatory documents did not yield specific quantitative migration data for BCP. The following table is provided as a template for researchers to populate with their own experimental data.

Food Contact MaterialFood SimulantTest Conditions (Time, Temp.)BCP Migration Level (mg/kg)Analytical MethodReference
Example: PVC FilmSimulant A: 10% Ethanol10 days, 40°CData Not AvailableGC-MS[Your Study]
Example: PVC FilmSimulant B: 3% Acetic Acid10 days, 40°CData Not AvailableGC-MS[Your Study]
Example: PVC FilmSimulant D1: 50% Ethanol10 days, 40°CData Not AvailableGC-MS[Your Study]
Example: PVC FilmSimulant D2: Olive Oil10 days, 40°CData Not AvailableGC-MS[Your Study]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the migration of this compound from food contact materials.

BCP_Migration_Workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis FCM Food Contact Material Cut_Sample Cut Sample to Known Surface Area FCM->Cut_Sample Migration_Cell Place Sample in Migration Cell Cut_Sample->Migration_Cell Add_Simulant Add Food Simulant Migration_Cell->Add_Simulant Incubate Incubate (Time & Temperature) Add_Simulant->Incubate Separate_Simulant Separate Simulant Incubate->Separate_Simulant Spike_IS Spike with Internal Standard Separate_Simulant->Spike_IS Extract_BCP Extract BCP (LLE/SPE) Spike_IS->Extract_BCP Concentrate Concentrate Extract Extract_BCP->Concentrate Instrument_Analysis GC-MS or LC-MS Analysis Concentrate->Instrument_Analysis Quantification Quantify BCP Instrument_Analysis->Quantification

Caption: Workflow for BCP migration analysis.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the determination of this compound migration from food contact materials. Adherence to these methodologies, combined with good laboratory practices to minimize background contamination, will enable accurate and reliable quantification of BCP migration. While a specific migration limit for BCP has been noted, the lack of publicly available quantitative migration data highlights a critical area for future research. The generation of such data is essential for a thorough risk assessment and to ensure the ongoing safety of packaged foods. Researchers are encouraged to use the provided templates to report their findings and contribute to the body of knowledge in this important area of food safety.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Phthalate Esters

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of common phthalate (B1215562) esters in various samples using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Phthalate esters (PAEs) are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics.[1] They are found in a wide range of consumer and industrial products, including pharmaceutical packaging and coatings for medications.[1][2] Due to their potential as endocrine disruptors and the risk of leaching into products, regulatory bodies have restricted the use of certain phthalates.[1][3] Consequently, robust and sensitive analytical methods for the detection and quantification of phthalates are crucial for quality control and safety assessment in the pharmaceutical industry. HPLC is a powerful technique for this purpose, offering high resolution and sensitivity.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of various phthalate esters using different HPLC methods. These values can vary depending on the specific instrumentation and analytical conditions.

Table 1: HPLC-UV Method Performance for Phthalate Analysis

Phthalate EsterAbbreviationTypical Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Dimethyl PhthalateDMP~4.30.06 - 0.53[5]< 0.64[6][7]
Diethyl PhthalateDEP~5.80.06 - 0.53[5]< 0.64[6][7]
Dibutyl PhthalateDBP~7.20.06 - 0.53[5]< 0.64[6][7]
Benzyl Butyl PhthalateBBP--< 0.64[6][7]
Di(2-ethylhexyl) PhthalateDEHP~14.30.06 (mg/L)[8]0.035 (ng/mL)[9]
Dioctyl PhthalateDOP--0.040 (ng/mL)[9]

Table 2: HPLC-MS/MS Method Performance for Phthalate Metabolite Analysis

Phthalate MetaboliteAbbreviationLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Monoethyl PhthalateMEP--
Monobutyl PhthalateMBP--
Monobenzyl PhthalateMBzP--
Mono(2-ethylhexyl) PhthalateMEHP0.003[10]0.01[10]

Experimental Protocols

Sample Preparation Protocols

Sample preparation is a critical step to extract phthalates from the sample matrix and concentrate them for analysis.[10] It is imperative to avoid plastic materials during sample preparation to prevent contamination.[11][12]

Protocol 3.1.1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Bottled Water)

This protocol is adapted from a method for determining phthalates in bottled water.[10]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) through it, followed by HPLC-grade water.

  • Sample Loading: Pass the aqueous sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with HPLC-grade water to remove any polar impurities.

  • Elution: Elute the retained phthalates from the cartridge with a small volume of methanol or acetonitrile.

  • Final Preparation: The eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

Protocol 3.1.2: Liquid-Liquid Extraction (LLE) for Cosmetic and Pharmaceutical Formulations

This protocol is a general approach for extracting phthalates from complex matrices.

  • Sample Dissolution: Dissolve a known quantity of the sample in a suitable solvent that is immiscible with the extraction solvent.

  • Extraction: Add an extraction solvent (e.g., hexane (B92381) or dichloromethane) to the sample solution in a separatory funnel.

  • Shaking: Shake the funnel vigorously for several minutes to allow for the transfer of phthalates into the organic phase.

  • Phase Separation: Allow the layers to separate, and collect the organic layer containing the phthalates.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

HPLC Method Protocols

Protocol 3.2.1: Isocratic HPLC-UV Method for Common Phthalates

This method is suitable for the separation of DMP, DEP, DPP, and DBP.[13]

  • HPLC System: Agilent 1260 HPLC or equivalent.[2]

  • Column: Newcrom A, 3.2 x 100 mm, 5 µm, 100A.[13]

  • Mobile Phase: Acetonitrile/Water (50/50, v/v) with 0.1% Perchloric Acid.[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Injection Volume: 20 µL.[14]

  • Column Temperature: 30 °C.[2]

  • UV Detection: 230 nm.[6][7][13]

  • Run Time: Approximately 10-15 minutes.[2]

Protocol 3.2.2: Gradient HPLC-UV Method for a Broader Range of Phthalates

This method allows for the separation of up to eleven phthalate esters.[5]

  • HPLC System: A standard HPLC system with a gradient pump and UV detector.

  • Column: ACE-5 C18, 4.6 x 250 mm, 5.0 µm.[6][7]

  • Mobile Phase A: 5 mM Potassium Phosphate Monobasic (KH2PO4).[6][7]

  • Mobile Phase B: Acetonitrile.[6][7]

  • Gradient Program: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[4]

  • Flow Rate: 1.5 mL/min.[6][7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • UV Detection: 230 nm.[6][7]

  • Run Time: Approximately 32 minutes.[5]

Protocol 3.2.3: LC-MS/MS Method for Phthalate Metabolites

This method is highly sensitive for the analysis of phthalate metabolites in various matrices.[15]

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax Eclipse XDB-C18, 150 x 2.1 mm, 5 µm.[3]

  • Mobile Phase A: 0.01% Acetic Acid in HPLC-grade water.[15]

  • Mobile Phase B: 0.01% Acetic Acid in Methanol.[15]

  • Gradient Program: 80% B held for 5 min, increased to 90% B over 2.5 min, held at 90% B for 12.5 min, and then returned to initial conditions.[15]

  • Flow Rate: 300 µL/min.[15]

  • Injection Volume: 10 µL.[15]

  • Column Temperature: 28 °C.[15]

  • MS Detection: ESI in negative ion mode, with precursor-to-product ion transitions specific for each phthalate metabolite.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Pharmaceutical Product) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for phthalate analysis.

G cluster_0 Isocratic Elution cluster_1 Gradient Elution A Constant Mobile Phase Composition (e.g., 50% ACN, 50% H2O) B Shorter Run Times A->B C Simpler Method A->C D Variable Mobile Phase Composition (e.g., % ACN increases over time) E Better Resolution of Complex Mixtures D->E F Longer Run Times D->F

Caption: Comparison of isocratic and gradient elution.

References

Application Notes and Protocols for Leaching Studies of Butyl Cyclohexyl Phthalate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl cyclohexyl phthalate (B1215562) (BCP) is a phthalate ester utilized as a plasticizer to enhance the flexibility and durability of polymers.[1][2] Like other phthalates, BCP is not chemically bound to the polymer matrix and can leach into the surrounding environment, a process influenced by various factors such as temperature, contact time, and the chemical nature of the contacting medium.[3][4] This potential for migration is a significant concern in the pharmaceutical and food industries, where polymers are extensively used for packaging and medical devices. Understanding the leaching characteristics of BCP is crucial for ensuring the safety and efficacy of packaged drugs and medical products.

These application notes provide a comprehensive overview and detailed protocols for studying the leaching of Butyl cyclohexyl phthalate from polymer matrices. While specific literature on BCP leaching is limited, the methodologies presented here are adapted from extensive research on structurally similar and commonly studied phthalates such as Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP).

Factors Influencing Phthalate Leaching

Several factors can influence the migration of this compound from a polymer matrix. Researchers should consider these variables when designing leaching studies to accurately assess the potential for contamination.

  • Temperature: Higher temperatures generally increase the rate of phthalate leaching.[4][5]

  • Contact Time: The amount of leached phthalate typically increases with longer contact duration.[6][7]

  • Nature of the Contact Medium: Lipophilic or fatty substances tend to extract phthalates more readily than aqueous media.[4][8] The pH of the medium can also play a role.[5][6]

  • Polymer Type: The composition and structure of the polymer matrix affect the diffusion rate of the plasticizer.

  • UV Radiation: Exposure to UV light can degrade the polymer surface, potentially enhancing the leaching of plasticizers.[9][10]

Quantitative Data on Phthalate Leaching

The following tables summarize representative quantitative data from leaching studies of common phthalates from various polymer matrices. This data is provided to offer a comparative context for researchers investigating this compound.

Table 1: Leaching of Di-n-butyl Phthalate (DBP) from Various Microplastics into Pseudo-Seawater at 45°C

PolymerLeached DBP Concentration (mg/L) after 16 daysReference
Polyethylene (PE)0.711[5]
Polyvinyl Chloride (PVC)0.760[5]
Polyethylene Terephthalate (PET)0.791[5]

Table 2: Leaching of Di(2-ethylhexyl) Phthalate (DEHP) from PVC into Different Food Simulants

Food SimulantOverall MigrationSpecific DEHP Migration Limit (EU)Reference
Fatty (50% ethanol)Highest1.5 mg/kg[11]
Aqueous (10% ethanol)Lower1.5 mg/kg[11]
Acetic (3% acetic acid)Lower1.5 mg/kg[11]

Experimental Protocols

The following are detailed protocols for conducting leaching studies of this compound from polymer matrices. These protocols are adapted from established methods for other phthalates.

Protocol 1: Sample Preparation

This protocol outlines the steps for preparing polymer samples for leaching studies.

  • Cleaning of Materials: All glassware and tools should be thoroughly cleaned to avoid background contamination. Submerge in a NaOH solution for 24 hours, rinse with ultra-pure water, and dry. A final rinse with acetone (B3395972) followed by heating at a high temperature (e.g., 280°C for 5 hours) is recommended.[11]

  • Polymer Sample Preparation: Cut the polymer material into small pieces of a defined surface area (e.g., 0.5 cm²).[12] For microplastic studies, the polymer may need to be ground or cryo-milled to the desired particle size.

  • Pre-cleaning of Polymer Samples: To remove surface contamination, the polymer pieces can be rinsed with a suitable solvent in which BCP has low solubility but surface contaminants are soluble. The choice of solvent will depend on the polymer type.

  • Drying and Weighing: Dry the cleaned polymer samples in a desiccator until a constant weight is achieved. Accurately weigh the samples before proceeding to the leaching experiment.

Sample_Preparation_Workflow cluster_prep Sample Preparation start Start: Polymer Material clean_glassware Clean Glassware and Tools start->clean_glassware cut_polymer Cut Polymer into Defined Pieces start->cut_polymer preclean_polymer Pre-clean Polymer Samples cut_polymer->preclean_polymer dry_weigh Dry and Weigh Samples preclean_polymer->dry_weigh end_prep Prepared Samples for Leaching dry_weigh->end_prep

Sample Preparation Workflow
Protocol 2: Leaching Experiment using the Infinite Sink Method

The infinite sink method is a robust technique for studying the leaching of hydrophobic compounds like phthalates into aqueous environments.[1][9]

  • Preparation of the Infinite Sink: The infinite sink is typically composed of a sorbent material like activated carbon powder, which has a high affinity for phthalates. Pack a small amount of activated carbon (e.g., 10 mg) in filter paper and secure it with a stainless steel wire.[12]

  • Leaching Setup: Place the prepared polymer sample in a clean glass vial. Add a defined volume of the leaching solution (e.g., 40 mL of 1 mM KCl solution). To prevent microbial growth, a biocide like sodium azide (B81097) (50 mg/L) can be added.[12]

  • Equilibration: Add the prepared infinite sink to the vial and allow it to pre-equilibrate with the solution overnight with gentle agitation.[12]

  • Incubation: Conduct the leaching experiment at a constant temperature (e.g., 20°C) in the dark to prevent photodegradation.[12] The experiment should be run in triplicate with blanks (containing no polymer sample).

  • Sampling: At predetermined time intervals (e.g., 1, 3, 5, 10, 20, and 30 days), remove the infinite sink and the polymer sample from a set of vials.

  • Extraction from Infinite Sink: Dry the infinite sink and extract the leached BCP using an accelerated solvent extractor with a suitable solvent like n-hexane.[12]

  • Extraction from Aqueous Phase: Perform a liquid-liquid extraction on the aqueous phase using a solvent such as n-hexane (e.g., three times with 5 mL).[12]

  • Sample Concentration: Concentrate the extracts under a gentle stream of nitrogen before analysis.[12]

Leaching_Experiment_Workflow cluster_leaching Infinite Sink Leaching Experiment start_leach Prepared Polymer Sample setup Set up Leaching Vials (Polymer, Solution, Infinite Sink) start_leach->setup incubate Incubate at Constant Temperature setup->incubate sampling Sample at Time Intervals incubate->sampling extract_sink Extract BCP from Infinite Sink sampling->extract_sink extract_aq Extract BCP from Aqueous Phase sampling->extract_aq concentrate Concentrate Extracts extract_sink->concentrate extract_aq->concentrate end_leach Samples for Analysis concentrate->end_leach

Leaching Experiment Workflow
Protocol 3: Analytical Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of phthalates.[12][13]

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., BPX-5 or similar).

  • Calibration: Prepare a series of calibration standards of this compound in the same solvent used for the sample extracts. A typical calibration range might be from 0.05 to 10 µg/mL.[14] An internal standard (e.g., deuterated phthalate) should be used to improve accuracy.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injection Temperature: 250°C

    • Oven Program: Start at 100°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 10 min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for BCP should be determined from a full scan of a standard.

  • Quantification: Inject the concentrated sample extracts and quantify the amount of BCP by comparing the peak area to the calibration curve.

Analytical_Workflow cluster_analysis GC-MS Analysis start_analysis Concentrated Extracts run_samples Inject Sample Extracts start_analysis->run_samples gcms_setup Set up GC-MS Instrument calibration Prepare & Run Calibration Standards gcms_setup->calibration quantification Quantify BCP Concentration calibration->quantification data_processing Process Chromatographic Data run_samples->data_processing data_processing->quantification end_analysis Final Leaching Results quantification->end_analysis

Analytical Determination Workflow

Conclusion

The study of this compound leaching from polymer matrices is essential for risk assessment in pharmaceutical and other applications. Although direct research on BCP is not abundant, the well-established methodologies for other phthalates provide a solid foundation for its investigation. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute robust leaching studies. Careful consideration of the factors influencing leaching and meticulous execution of the experimental protocols will yield reliable data to ensure product safety and regulatory compliance.

References

Application Notes and Protocols: Butyl Cyclohexyl Phthalate in Nitrocellulose Lacquers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Butyl Cyclohexyl Phthalate (B1215562) (BCP) as a plasticizer in nitrocellulose lacquers. This document includes its physical and chemical properties, application guidelines, and detailed experimental protocols for performance evaluation.

Introduction

Nitrocellulose lacquers are widely used coatings known for their fast-drying properties and ability to form a hard, durable film. However, unmodified nitrocellulose films can be brittle. Plasticizers are essential additives that increase the flexibility and longevity of these coatings. Butyl cyclohexyl phthalate (BCP) is a phthalate ester that serves as a plasticizer for various polymers, including nitrocellulose.[1][2] It is a colorless to pale yellow, slightly viscous liquid with a very mild odor.[1]

Chemical Structure and Properties of this compound:

  • CAS Number: 84-64-0[3]

  • Molecular Formula: C₁₈H₂₄O₄[3]

  • Molecular Weight: 304.38 g/mol [4]

  • Appearance: Colorless to pale yellow, slightly viscous liquid.[1][5]

  • Odor: Very mild.[1]

  • Boiling Point: 189-222 °C at 5 mm Hg.[1]

  • Solubility: Insoluble in water, but soluble in most organic solvents.[2][6]

Application in Nitrocellulose Lacquers

Data Presentation: Illustrative Performance Data

Due to a lack of publicly available comparative studies on this compound in nitrocellulose lacquers, the following tables present an illustrative example of how to structure and report performance data. Researchers can generate specific data for BCP by following the experimental protocols outlined in Section 4. For context, a viscosity measurement from a patent for a nitrocellulose lacquer formulation containing a different plasticizer (dioctyl phthalate) was 4200 mPas.[8]

Table 1: Mechanical Properties of Plasticized Nitrocellulose Films

Plasticizer (20% by weight of Nitrocellulose)Tensile Strength (MPa)Elongation at Break (%)
Control (No Plasticizer)[Insert Experimental Data][Insert Experimental Data]
This compound[Insert Experimental Data][Insert Experimental Data]
Dibutyl Phthalate (Reference)[Insert Experimental Data][Insert Experimental Data]

Table 2: Physical Properties of Plasticized Nitrocellulose Lacquers

Plasticizer (20% by weight of Nitrocellulose)Viscosity (cPs) at 25°CPencil HardnessMandrel Bend (mm)Abrasion Resistance (mg loss)
Control (No Plasticizer)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
This compound[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Dioctyl Phthalate (Reference)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in nitrocellulose lacquers.

Objective: To prepare nitrocellulose lacquer formulations with and without this compound for subsequent testing.

Materials:

  • Nitrocellulose (e.g., RS 1/2 second)

  • This compound

  • Solvent blend (e.g., ethyl acetate, butyl acetate, toluene)

  • Alkyd resin (optional, for modifying properties)

  • Glass or steel panels for film application

  • Film applicator (e.g., drawdown bar)

Protocol:

  • Prepare a stock solution of nitrocellulose in the chosen solvent blend.

  • For the control lacquer, take a known volume of the nitrocellulose stock solution.

  • For the experimental lacquer, take the same volume of the nitrocellulose stock solution and add a calculated amount of this compound (e.g., 20% by weight of the nitrocellulose solids).

  • Thoroughly mix both formulations until homogeneous.

  • Apply the lacquers to clean, dry panels using a film applicator to ensure a uniform film thickness.

  • Allow the films to air dry in a dust-free environment for the specified time before testing.

Objective: To determine the effect of this compound on the viscosity of the nitrocellulose lacquer.

Apparatus:

  • Brookfield Viscometer or similar rotational viscometer.

Protocol:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the lacquer sample to a constant temperature (e.g., 25°C).

  • Select an appropriate spindle and rotational speed for the expected viscosity range.

  • Immerse the spindle into the lacquer sample to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity in centipoise (cPs).

Objective: To assess the surface hardness of the cured lacquer film.

Apparatus:

  • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).

  • A pencil hardness tester holding the pencil at a 45° angle.

Protocol:

  • Ensure the lacquer film is fully cured.

  • Starting with the softest pencil, push the pencil firmly over the coated surface for at least 6 mm.

  • Examine the film for any indentation or scratching.

  • Progressively use harder pencils until one scratches the film.

  • The pencil hardness is reported as the hardness of the last pencil that did not scratch the film.

Objective: To evaluate the flexibility and adhesion of the lacquer film when subjected to bending.

Apparatus:

  • Cylindrical or conical mandrel bend test apparatus.

Protocol:

  • Place the coated panel in the mandrel bend tester with the coated side facing up.

  • Bend the panel smoothly over the mandrel.

  • For a conical mandrel, note the diameter at which cracking of the coating first occurs.

  • For a cylindrical mandrel, test with progressively smaller mandrels until the coating cracks.

  • The result is reported as the smallest mandrel diameter at which the film does not crack.

Objective: To measure the resistance of the lacquer film to abrasion.

Apparatus:

  • Taber Abraser with specified abrasive wheels (e.g., CS-10 or CS-17).

Protocol:

  • Mount the coated panel on the turntable of the Taber Abraser.

  • Select the appropriate abrasive wheels and load (e.g., 1000g).

  • Subject the panel to a specified number of abrasion cycles.

  • Measure the weight loss of the panel at the end of the test.

  • The abrasion resistance is reported as the weight loss in milligrams per a specified number of cycles.

Visualizations

The following diagrams illustrate the logical workflow for evaluating a plasticizer in a nitrocellulose lacquer formulation.

Experimental_Workflow cluster_formulation 1. Formulation cluster_application 2. Film Application cluster_testing 3. Performance Testing cluster_analysis 4. Data Analysis Formulate_Control Formulate Control Lacquer (No Plasticizer) Apply_Film Apply Uniform Film on Substrate Formulate_Control->Apply_Film Formulate_BCP Formulate Lacquer with This compound Formulate_BCP->Apply_Film Viscosity Viscosity Measurement (Brookfield) Formulate_BCP->Viscosity Hardness Pencil Hardness (ASTM D3363) Apply_Film->Hardness Flexibility Mandrel Bend (ASTM D522) Apply_Film->Flexibility Abrasion Abrasion Resistance (ASTM D4060) Apply_Film->Abrasion Compare_Data Compare Performance Data Viscosity->Compare_Data Hardness->Compare_Data Flexibility->Compare_Data Abrasion->Compare_Data Conclusion Draw Conclusions on Plasticizer Efficacy Compare_Data->Conclusion

Caption: Workflow for evaluating a plasticizer in nitrocellulose lacquer.

Signaling_Pathway cluster_components Lacquer Components cluster_interaction Mechanism of Plasticization cluster_properties Resulting Film Properties Nitrocellulose Nitrocellulose Polymer Interaction Plasticizer molecules position between polymer chains Nitrocellulose->Interaction Plasticizer This compound Plasticizer->Interaction Flexibility Increased Flexibility Interaction->Flexibility Brittleness Reduced Brittleness Interaction->Brittleness

Caption: Mechanism of plasticization in nitrocellulose lacquer.

References

Troubleshooting & Optimization

Technical Support Center: Butyl Cyclohexyl Phthalate (BCHP) Quantification in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Butyl cyclohexyl phthalate (B1215562) (BCHP) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the GC-MS analysis of BCHP in a question-and-answer format.

Q1: Why are my BCHP peaks inconsistent or disappearing altogether?

A1: Peak inconsistency or disappearance for BCHP is a common problem that can stem from various sources throughout the analytical workflow.[1][2] A systematic approach is necessary to identify the root cause.

  • System-Level Issues: Check if all peaks, including internal standards, are absent. This could indicate a system-wide failure such as no carrier gas flow, a major leak, or a problem with the MS detector (e.g., filament burnt out, not tuned).[1]

  • Injection Problems: A clogged or defective syringe will prevent the sample from reaching the inlet. Additionally, a cored or leaking septum can cause sample loss.[1]

  • GC Inlet Conditions: Active sites in the liner or incorrect temperature settings can lead to analyte degradation or adsorption. The injector temperature should be optimized for efficient vaporization of BCHP without causing thermal decomposition.[1]

  • Column Issues: The GC column can be a source of problems due to contamination, degradation, or breakage. Column contamination can lead to peak tailing, reduced intensity, or complete loss of the analyte signal.

  • Sample Preparation: Inefficient extraction methods or analyte degradation during sample preparation can lead to low or no recovery of BCHP.

Q2: I'm observing significant background contamination with phthalates, including in my blank samples. How can I minimize this?

A2: Phthalate contamination is a persistent issue in trace analysis due to their ubiquitous presence as plasticizers.[1][3] Strict laboratory practices are essential to minimize background levels.

  • Solvents and Reagents: Use high-purity, "phthalate-free" grade solvents. It is advisable to analyze a fresh bottle of solvent to ensure its purity.[1]

  • Glassware and Labware: Avoid all plastic materials during sample preparation and analysis. All glassware should be meticulously cleaned, for example, by rinsing with water, then acetone, and finally hexane.[4] If plastic pipette tips are unavoidable, rinse them with a clean solvent before use.[1]

  • GC System Components: The injector septum can be a significant source of phthalate bleed. Use high-temperature, low-bleed septa designed for GC-MS analysis.[1] Carrier gas lines should be made of copper or stainless steel, not plastic.[1]

  • Laboratory Environment: The general lab environment can be a source of contamination. Minimize the use of plastic items in the vicinity of your workspace.

Q3: My BCHP peak is co-eluting with another compound. How can I improve the chromatographic separation?

A3: Co-elution is a common challenge in phthalate analysis due to the structural similarity of these compounds.[5][6] Several strategies can be employed to improve separation.

  • GC Column Selection: The choice of GC column is critical for resolving complex phthalate mixtures. Columns with different stationary phases can provide different elution orders. For example, Rtx-440 and Rxi-XLB columns have shown good resolution for a wide range of phthalates.[5][6]

  • Oven Temperature Program: Optimizing the oven temperature program can significantly enhance separation. A slower temperature ramp rate can improve the resolution between closely eluting peaks.

  • Carrier Gas Flow Rate: Adjusting the carrier gas flow rate can also impact chromatographic resolution.

  • Selected Ion Monitoring (SIM): Even with chromatographic co-elution, it may be possible to quantify BCHP using unique mass-to-charge ratio (m/z) ions in SIM mode, provided the co-eluting compound does not share the same characteristic ions.[7]

Q4: I am experiencing matrix effects that are impacting the accuracy of my BCHP quantification. What can I do?

A4: Matrix effects, where components of the sample matrix interfere with the ionization and detection of the analyte, can lead to either enhancement or suppression of the signal.[8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte of interest. This helps to compensate for the matrix effects.

  • Standard Addition: The method of standard additions can be used to quantify BCHP in complex matrices. This involves adding known amounts of the standard to the sample extract.

  • Sample Cleanup: Employing a thorough sample cleanup procedure can help to remove interfering matrix components before GC-MS analysis. Techniques like solid-phase extraction (SPE) can be effective.

  • Isotope Dilution: Using a stable isotope-labeled internal standard for BCHP is the most effective way to correct for matrix effects and variations in extraction recovery.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in BCHP quantification.

BCHP_Troubleshooting start Problem: Inaccurate BCHP Quantification peak_issue Peak Shape or Area Issue? start->peak_issue no_peak No Peak or Very Small Peak? start->no_peak contamination High Background/Blank Signal? start->contamination check_integration Check Peak Integration peak_issue->check_integration Yes check_system Check System Suitability (e.g., Internal Standard) no_peak->check_system Yes check_blanks Analyze Reagent and Instrument Blanks contamination->check_blanks Yes check_cal_curve Review Calibration Curve (Linearity, Range) check_integration->check_cal_curve matrix_effects Investigate Matrix Effects check_cal_curve->matrix_effects use_mm_cal Use Matrix-Matched Calibration or Standard Addition matrix_effects->use_mm_cal system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot GC-MS System (Leaks, Inlet, Column, Detector) system_ok->troubleshoot_system No check_sample_prep Review Sample Preparation (Extraction Recovery) system_ok->check_sample_prep Yes optimize_prep Optimize Sample Prep check_sample_prep->optimize_prep identify_source Identify Source of Contamination (Solvents, Glassware, Septa) check_blanks->identify_source implement_clean_proc Implement Strict Cleaning Procedures & Use Phthalate-Free Consumables identify_source->implement_clean_proc

Caption: A troubleshooting workflow for BCHP quantification by GC-MS.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is a general guideline and may need to be optimized for your specific matrix.

  • Sample Collection: Collect 100 mL of the aqueous sample in a pre-cleaned glass container with a PTFE-lined cap.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., Benzyl benzoate) to a final concentration of 50 µg/L.[9]

  • pH Adjustment: Adjust the sample pH to neutral (pH 7) using dilute sulfuric acid or sodium hydroxide.

  • Extraction:

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS analysis.

GC-MS Analysis Workflow

The following diagram outlines the general workflow for BCHP analysis by GC-MS.

GCMS_Workflow sample_prep Sample Preparation (e.g., LLE, SPE) gc_injection GC Injection (1 µL) sample_prep->gc_injection gc_separation GC Separation (e.g., DB-5MS column) gc_injection->gc_separation ms_detection MS Detection (Scan or SIM mode) gc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis result Result (BCHP Concentration) data_analysis->result

Caption: A typical workflow for the GC-MS analysis of BCHP.

Quantitative Data

The following tables provide key quantitative data for the GC-MS analysis of Butyl cyclohexyl phthalate.

Table 1: Typical Mass Spectrometric Data for this compound

ParameterValue
Molecular Weight 278.35 g/mol
Quantifier Ion (m/z) 149
Qualifier Ions (m/z) 57, 83, 221
Common Base Peak for Phthalates 149[5][6]

Note: Specific ions and their relative abundances should be confirmed by running a BCHP standard on your instrument.

Table 2: Example GC-MS Parameters for Phthalate Analysis

ParameterSetting
GC Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[10]
Injector Temperature 300 °C[10]
Injection Mode Splitless or Split (e.g., 2:1)[10]
Carrier Gas Helium at 1 mL/min[11]
Oven Program Initial 150°C (hold 3 min), ramp at 10°C/min to 300°C (hold 12 min)[10]
MS Transfer Line Temp 300 °C[8]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM)

Note: These are example parameters and should be optimized for your specific instrument and application.

References

Minimizing background contamination in Butyl cyclohexyl phthalate trace analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination during the trace analysis of Butyl Cyclohexyl Phthalate (B1215562) (BCP).

Frequently Asked Questions (FAQs)

Q1: What is Butyl Cyclohexyl Phthalate (BCP) and why is it a concern as a contaminant?

This compound (BCP) is a phthalate ester, a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2][3] Because BCP is not chemically bonded to the polymer matrix, it can leach or migrate from plastic materials into samples, solvents, or the laboratory environment over time.[2][4][5] This leaching poses a significant risk of background contamination in trace-level analysis, potentially leading to inaccurate quantification and false-positive results.

Q2: What are the most common sources of BCP and other phthalate contamination in a laboratory setting?

Phthalate contamination is ubiquitous, and identifying the source is critical for accurate trace analysis. Key sources include:

  • Plastic Labware: Many common laboratory items can be sources of phthalates. These include pipette tips, centrifuge tubes, plastic syringes, sample vials and caps, and plastic filters.[6][7][8] While polypropylene (B1209903) (PP) is often considered phthalate-free, contamination can arise from packaging or processing.[7]

  • Solvents and Reagents: Phthalates can be present as impurities in analytical solvents, even in high-purity grades. Water, including deionized water systems with plastic components, can also be a source.[8][9]

  • Laboratory Environment: The air and dust in the lab can contain phthalates released from materials like vinyl flooring, paints, adhesives, and electrical cables.[9] These airborne particles can settle on surfaces and contaminate glassware and samples.

  • Consumables and Equipment: Other potential sources include septa used in GC vials, Parafilm, tubing (especially PVC), and even laboratory gloves (vinyl gloves are a significant source).[7] The outer wall of a GC-MS injection syringe can also absorb airborne phthalates.

  • Personnel: Personal care products such as cosmetics, lotions, and hair sprays can contain phthalates, which may be inadvertently introduced into the experimental workflow.

Troubleshooting Guide: High BCP Background in Blanks

Consistently high levels of BCP in your analytical blanks are a clear indicator of a contamination issue. This guide provides a systematic approach to isolating and eliminating the source.

Q3: My analytical blank shows a significant BCP peak. What is the first step I should take?

The first step is to determine if the contamination is coming from your analytical instrument or from your sample preparation workflow.

Action: Inject a high-purity solvent (one you trust to be clean, preferably from a new, unopened glass bottle) directly into the instrument.

  • If the BCP peak is still present: The contamination is likely within your GC-MS or LC-MS system (e.g., injector, transfer lines, column, solvent lines).

  • If the BCP peak is absent or significantly reduced: The contamination source is in your sample preparation steps, including your solvents, reagents, glassware, or consumables.

Q4: How do I decontaminate my GC-MS or LC-MS system?

If you've isolated the contamination to the instrument, follow these steps:

  • GC-MS System:

    • Injector Maintenance: The GC inlet is a common area for contaminants to accumulate. Replace the injector liner and septum with new, high-quality, low-bleed versions.

    • Column Bake-out: Bake your GC column according to the manufacturer's instructions to remove adsorbed contaminants.

    • Syringe Cleaning: Implement a rigorous needle wash step with a clean solvent immediately before injection to remove any phthalates absorbed from the lab air.

  • LC-MS System:

    • System Flush: Flush the entire system with a sequence of solvents. A common protocol is to flush with the mobile phase, followed by isopropanol, and then re-equilibrate with the mobile phase. Use at least 10-20 column volumes for each solvent.

    • Tubing: Ensure all tubing is made of appropriate materials like PEEK or stainless steel, not PVC.

Q5: I've determined the contamination is from my sample preparation. How do I pinpoint the source?

Systematically test each component of your workflow by preparing a series of blanks, introducing one component at a time.

Troubleshooting_Sample_Prep A High BCP in Full Process Blank B Prepare Solvent Blank (Solvent + Final Vial) A->B Isolate Source C Contamination Likely from Solvents/Reagents B->C Blank is Contaminated D Prepare Glassware Blank (Rinse clean glassware with clean solvent) B->D Blank is Clean E Contamination Likely from Glassware Cleaning/Storage D->E Blank is Contaminated F Prepare Consumables Blank (Expose solvent to pipette tips, filters, etc.) D->F Blank is Clean G Contamination Likely from Plastic Consumables F->G Blank is Contaminated H Review Lab Environment & Personal Care Product Policies F->H All Blanks are Clean

Caption: Troubleshooting workflow for identifying BCP contamination sources.
Q6: What are the best practices for labware and solvent handling to prevent BCP contamination?

  • Use Glassware: Whenever possible, use glass volumetric flasks, pipettes, and vials instead of plastic.[8]

  • Rigorous Cleaning: Do not assume new glassware is clean. All glassware should undergo a rigorous cleaning protocol before use.

  • Solvent Selection: Use the highest purity solvents available (e.g., HPLC or LC-MS grade) and purchase them in small-volume glass bottles to minimize contamination from the container and cap liner.

  • Avoid Plastics: Eliminate PVC-containing items from your workflow. Use nitrile gloves instead of vinyl. Avoid Parafilm for sealing; use ground-glass stoppers or solvent-rinsed aluminum foil.

  • Dedicated Labware: If possible, dedicate a set of glassware specifically for phthalate analysis to prevent cross-contamination.

Quantitative Data on Phthalate Contamination

Table 1: Phthalate Leaching from Common Laboratory Consumables

Laboratory Item Polymer Type Phthalate Detected Maximum Leaching (µg/cm²)
Filter Holder Polytetrafluoroethylene (PTFE) DBP 2.49
Filter Holder Regenerated Cellulose DBP 0.61
Filter Holder Cellulose Acetate DMP 5.85
Pipette Tips Polypropylene (PP) DEHP 0.36
Pipette Tips Polypropylene (PP) DINP 0.86
Sealing Film Parafilm® DEHP 0.50

Source: Data compiled from a screening study on laboratory consumables.[6]

Table 2: Phthalate Concentration in Laboratory Air

Phthalate Concentration (µg/m³)
Dibutyl Phthalate (DBP) 3.0
Di(2-ethylhexyl) Phthalate (DEHP) 2.4

Source: Data from a study identifying laboratory air as a primary contamination source after direct plastic contact is eliminated.[9]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

This protocol is essential for removing residual organic contaminants, including BCP, from all glassware used in the analysis.

Materials:

  • Phosphate-free laboratory detergent

  • High-purity acetone (B3395972) (phthalate-free grade)

  • High-purity hexane (B92381) (phthalate-free grade)

  • Deionized water

  • Muffle furnace

  • Solvent-rinsed aluminum foil

Procedure:

  • Initial Wash: Manually scrub glassware with a non-abrasive brush using a hot solution of phosphate-free detergent.

  • Tap Water Rinse: Rinse thoroughly with hot tap water at least three times to remove all detergent.

  • Deionized Water Rinse: Rinse a minimum of three times with deionized water.

  • Solvent Rinse: In a fume hood, rinse the glassware first with high-purity acetone to remove water, followed by a thorough rinse with high-purity hexane to remove non-polar residues like phthalates.

  • Baking (for non-volumetric glassware): After air-drying in a dust-free environment, place the glassware in a muffle furnace. Bake at 400-450°C for a minimum of 4 hours.

  • Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a desiccator. Immediately cover all openings with solvent-rinsed aluminum foil and store in a clean, enclosed cabinet away from potential contamination sources.

Protocol 2: Trace BCP Analysis by GC-MS

This protocol outlines a general method for the analysis of BCP in a liquid sample matrix.

GCMS_Workflow cluster_prep Sample Preparation (in Phthalate-Free Zone) cluster_analysis Instrumental Analysis cluster_qc Quality Control A Sample Collection (Glass Container) B Liquid-Liquid Extraction (e.g., with Hexane) A->B C Concentration (Under gentle Nitrogen stream) B->C D Reconstitution in Clean Solvent C->D E GC-MS Injection (Splitless Mode) D->E F Chromatographic Separation (e.g., Rtx-440 column) E->F G Mass Spectrometry Detection (SIM Mode, m/z 149) F->G H Analyze Procedural Blank G->H I Analyze Matrix Spike H->I J Run Solvent Blank Between Samples I->J

Caption: General workflow for trace BCP analysis by GC-MS.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Using meticulously cleaned glassware, transfer a known volume of the aqueous sample into a separatory funnel.

    • Add a suitable, high-purity extraction solvent such as hexane.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (hexane) layer. Repeat the extraction twice more, pooling the organic extracts.

    • Dry the pooled extract by passing it through a small column of anhydrous sodium sulfate (B86663) (pre-baked to remove phthalates).

    • Concentrate the extract to a final volume of ~1 mL using a gentle stream of high-purity nitrogen.

    • Transfer the final extract to a 2 mL glass autosampler vial with a PTFE-lined cap.

  • GC-MS Instrumental Parameters (Example):

    • Instrument: Gas Chromatograph with Mass Spectrometric Detector.

    • Column: Rtx-440 or Rxi-XLB column (30 m x 0.25 mm, 0.25 µm) or equivalent phase known for good phthalate separation.

    • Injection: 1 µL, Splitless mode.

    • Inlet Temp: 250°C.

    • Oven Program: Initial temp 100°C (hold 2 min), ramp at 10°C/min to 270°C (hold 11 min).

    • Carrier Gas: Helium at a constant flow of ~2.0 mL/min.

    • MS Transfer Line: 280°C.

    • MS Ion Source: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic BCP ions as well as the common phthalate fragment ion at m/z 149.

  • Quality Control:

    • Procedural Blank: A procedural blank (using phthalate-free water) must be extracted and analyzed with every sample batch to assess background contamination.

    • Solvent Blank: Inject a solvent blank between samples to monitor for instrument carryover.

    • Calibration: Prepare a multi-point calibration curve using a certified BCP standard, diluted in a clean solvent.

References

Technical Support Center: Analysis of Butyl Cyclohexyl Phthalate in Sediment Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Butyl cyclohexyl phthalate (B1215562) (BCP) in sediment samples.

Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow, from sample preparation to instrumental analysis.

Problem 1: Low or Inconsistent Recovery of Butyl Cyclohexyl Phthalate

Possible Causes:

  • Incomplete Extraction: The chosen solvent may not be efficiently extracting BCP from the complex sediment matrix. Sediments with high organic matter or clay content can strongly adsorb phthalates.

  • Analyte Degradation: High temperatures during extraction or solvent evaporation steps can lead to the degradation of BCP.

  • Inefficient Sample Homogenization: Non-homogenous samples can lead to variability in extraction efficiency between subsamples.

Solutions:

  • Optimize Extraction Method:

    • Consider using Ultrasonic-Assisted Extraction (UAE) with a solvent mixture like n-hexane:methylene chloride (1:1, v/v) or n-hexane:ethyl acetate (B1210297) (1:1, v/v) for improved efficiency.[1][2]

    • For exhaustive extraction, especially in complex matrices, Accelerated Solvent Extraction (ASE) at elevated temperatures (e.g., 100°C) and pressures (e.g., 1500 psi) with dichloromethane:acetone (1:1, v/v) can be effective.[3]

    • Traditional Soxhlet extraction can also be used, though it is more time-consuming.[4]

  • Control Temperature: Avoid excessive heat during solvent evaporation. Use a nitrogen stream at a moderate temperature (e.g., 30-40°C) for solvent removal.

  • Ensure Homogeneity: Thoroughly homogenize freeze-dried and sieved sediment samples before taking a subsample for extraction.

Problem 2: Significant Signal Suppression or Enhancement in GC-MS Analysis

Possible Causes:

  • Co-eluting Matrix Components: Complex sediment matrices contain numerous organic compounds (e.g., humic acids) that can co-elute with BCP and interfere with its ionization in the mass spectrometer source, leading to signal suppression or enhancement.[5]

  • Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can cause analyte adsorption, leading to poor peak shape and reduced signal intensity.[6][7]

Solutions:

  • Enhance Sample Cleanup:

    • Implement a post-extraction cleanup step using Solid-Phase Extraction (SPE). Cartridges containing Florisil or alumina (B75360) are commonly used for phthalate analysis.[8]

    • Gel Permeation Chromatography (GPC) can also be used to remove high molecular weight interferences.[3]

  • Use an Internal Standard: The most effective way to correct for matrix-induced signal suppression or enhancement is to use a stable isotope-labeled internal standard that is chemically similar to BCP.[5] While a specific deuterated standard for BCP may not be readily available, a structurally similar labeled phthalate can be used, but its suitability must be validated.

  • Optimize GC-MS Parameters:

    • Use a deactivated injector liner to minimize active sites.[6]

    • Ensure the MS transfer line temperature is appropriate (e.g., 280-300°C) to prevent cold spots.[6]

    • Operate in Selected Ion Monitoring (SIM) mode for increased sensitivity and selectivity, which can help to reduce the impact of co-eluting interferences.[7]

Problem 3: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Causes:

  • Active Sites: Interaction of BCP with active silanol (B1196071) groups in the GC inlet liner or at the head of the column can cause peak tailing.[7]

  • Column Contamination: Accumulation of non-volatile matrix components can create active sites and lead to distorted peak shapes.[7]

  • Improper Column Installation: A poorly cut or installed column can create dead volume, resulting in peak tailing.[7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak fronting.[9]

Solutions:

  • GC System Maintenance:

    • Use a fresh, deactivated (silanized) inlet liner.[6][10]

    • Regularly trim a small portion (10-20 cm) from the front of the GC column to remove accumulated non-volatile residues.[7][10]

    • If peak tailing persists, bake out the column at the manufacturer's recommended maximum temperature.[7]

    • Ensure the column is cut cleanly and installed correctly according to the manufacturer's instructions.[7][10]

  • Sample Dilution: If peak fronting is observed, dilute the sample and re-inject.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they specifically affect this compound analysis in sediment?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[5] In sediment analysis, complex organic matter, humic acids, and other co-extracted substances can co-elute with this compound during GC-MS analysis. These co-eluting compounds can either suppress or enhance the ionization of BCP in the MS source, leading to inaccurate quantification (either underestimation or overestimation of the true concentration).[5]

Q2: What is the most effective way to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard is the most widely recognized and effective technique to correct for matrix effects.[5] An ideal internal standard would be a deuterated or 13C-labeled version of this compound. This standard is added to the sample before extraction and experiences the same extraction inefficiencies and ionization suppression or enhancement as the native BCP. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized.

Q3: Can I use a matrix-matched calibration curve to overcome matrix effects?

A3: Yes, matrix-matched calibration is another strategy to compensate for matrix effects. This involves preparing calibration standards in an extract of a blank sediment sample that is known to be free of BCP. This approach helps to mimic the matrix effects of the actual samples in the calibration standards, leading to more accurate quantification. However, this method can be challenging due to the difficulty in obtaining a truly blank sediment matrix and the potential for variability between different sediment samples.

Q4: What are the common sources of background contamination with phthalates in the lab?

A4: Phthalates are ubiquitous in laboratory environments and can be introduced from various sources, leading to artificially high results. Common sources include plastic consumables (pipette tips, vials, caps), solvents, glassware, and even the air in the lab.[7] To minimize contamination, it is crucial to use high-purity solvents, thoroughly clean all glassware with a high-purity solvent, and avoid the use of plastic materials wherever possible.[1] Running procedural blanks with each batch of samples is essential to monitor for and subtract any background contamination.[7]

Q5: Which GC column is recommended for the analysis of this compound?

A5: A low-polarity, low-bleed, inert GC column is recommended for phthalate analysis. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a common choice that provides good resolution for a broad range of phthalates, including this compound.[6][11] Using a column specifically designated as "inert" or "ultra-inert" is critical to minimize peak tailing and analyte adsorption.[6]

Data Presentation

Table 1: Comparison of Extraction Methodologies for Phthalates in Sediment Samples

Extraction MethodSolvent SystemTypical Recovery (%)AdvantagesDisadvantagesReference(s)
Ultrasonic-Assisted Extraction (UAE)n-hexane:methylene chloride (1:1, v/v) or n-hexane:ethyl acetate (1:1, v/v)78 - 117Rapid, simple, reduced solvent consumptionMay have lower efficiency for highly contaminated or complex matrices compared to ASE[1][2][12]
Accelerated Solvent Extraction (ASE)Dichloromethane:acetone (1:1, v/v)50.5 - 107.9High extraction efficiency, automatedRequires specialized equipment, higher solvent consumption than UAE[3]
Soxhlet ExtractionMethylene chloride/acetone (1:1, v/v) or Hexane (B92381)/acetone (1:1, v/v)91.6 - 117Well-established, thorough extractionTime-consuming, large solvent volume required[4][13][14]

Note: Recovery data is for a range of phthalates, as specific data for this compound was not consistently available across all compared methods.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Sediment
  • Sample Preparation:

    • Freeze-dry the sediment sample until a constant weight is achieved.

    • Gently disaggregate the dried sediment using a mortar and pestle.

    • Sieve the sample through a 2 mm stainless steel sieve to remove large debris.

    • Homogenize the sieved sample by thorough mixing.

  • Extraction:

    • Weigh approximately 2.0 g of the homogenized sediment into a glass centrifuge tube.

    • Spike the sample with an appropriate internal standard.

    • Add 10 mL of the extraction solvent (e.g., n-hexane:methylene chloride, 1:1, v/v).

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean glass vial.

    • Repeat the extraction process (steps 4-7) two more times with fresh solvent, combining the supernatants.

  • Concentration:

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen at 30-40°C.

    • The extract is now ready for cleanup or direct GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Sediment Extract
  • Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., Florisil or alumina, 500 mg).

    • Condition the cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 1 mL concentrated sediment extract (from Protocol 1) onto the conditioned SPE cartridge.

  • Elution:

    • Elute the cartridge with an appropriate solvent system. For Florisil, a common approach is to elute with a solvent of increasing polarity, such as hexane followed by a mixture of hexane and ethyl acetate. The exact volumes and solvent composition should be optimized for BCP.

    • Collect the eluate containing the BCP fraction.

  • Final Concentration:

    • Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.

    • The cleaned extract is now ready for GC-MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis Sample Sediment Sample FreezeDry Freeze-Drying Sample->FreezeDry Sieve Sieving (2mm) FreezeDry->Sieve Homogenize Homogenization Sieve->Homogenize Weigh Weigh 2g Sample Homogenize->Weigh Spike Spike Internal Standard Weigh->Spike AddSolvent Add 10mL Solvent Spike->AddSolvent UAE Ultrasonic-Assisted Extraction (30 min) AddSolvent->UAE Centrifuge Centrifuge & Decant UAE->Centrifuge Repeat Repeat Extraction 2x Centrifuge->Repeat Concentrate Concentrate to 1mL Repeat->Concentrate Condition Condition SPE Cartridge Concentrate->Condition Load Load Extract Condition->Load Elute Elute BCP Fraction Load->Elute FinalConc Concentrate to 1mL Elute->FinalConc GCMS GC-MS Analysis FinalConc->GCMS Troubleshooting_Workflow cluster_recovery Low/Inconsistent Recovery cluster_signal Signal Suppression/Enhancement cluster_peakshape Poor Peak Shape (Tailing/Fronting) start Problem Observed in BCP Analysis q_extraction Is extraction method optimized? start->q_extraction q_cleanup Is sample cleanup sufficient? start->q_cleanup q_active_sites Checked for active sites? start->q_active_sites a_extraction Optimize solvent, consider UAE/ASE q_extraction->a_extraction No q_homogeneity Is sample homogeneous? q_extraction->q_homogeneity Yes a_homogeneity Thoroughly homogenize sample q_homogeneity->a_homogeneity No a_cleanup Implement SPE/GPC cleanup q_cleanup->a_cleanup No q_is Using internal standard? q_cleanup->q_is Yes a_is Add stable isotope-labeled IS q_is->a_is No a_active_sites Use deactivated liner, trim column q_active_sites->a_active_sites No q_overload Is sample too concentrated? q_active_sites->q_overload Yes a_overload Dilute sample q_overload->a_overload Yes

References

Technical Support Center: Optimizing Solid-Phase Extraction for Butyl Cyclohexyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solid-phase extraction (SPE) protocols for Butyl cyclohexyl phthalate (B1215562) (BCP) recovery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the best SPE sorbent for Butyl cyclohexyl phthalate (BCP) extraction?

For nonpolar compounds like BCP, reversed-phase sorbents are the standard choice.[1]

  • C18 (Octadecyl-bonded silica) is a popular and effective sorbent for extracting phthalates from aqueous matrices.[1][2]

  • Polymeric sorbents , such as those with a hydrophilic-lipophilic balance (HLB) or polystyrene-divinylbenzene chemistry, can also provide high recovery for a broad range of phthalates.[2][3]

The optimal sorbent ultimately depends on the sample matrix. It is recommended to compare different sorbents to find the one that offers the best selectivity and recovery for your specific application.[2][3]

Q2: My BCP recovery is low. What are the common causes and how can I fix them?

Low recovery is the most frequent issue in SPE.[4] To diagnose the problem, collect and analyze the fractions from each step of the process (load, wash, and elution) to pinpoint where the analyte is being lost.[5][6] Below are common causes and their solutions.

Q3: How do I minimize matrix effects during my analysis?

Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification.[2] If your final extract is not clean, consider these solutions:

  • Optimize the Wash Step: Experiment with different wash solvents and volumes. The goal is to use a solvent strong enough to remove interferences without prematurely eluting the BCP.[2]

  • Change Sorbent Type: If a reversed-phase sorbent isn't providing enough selectivity, consider a sorbent with a different retention mechanism, like a mixed-mode or ion-exchange sorbent.[2]

  • Add a Pre-Extraction Step: For highly complex matrices, an additional sample preparation step like liquid-liquid extraction or protein precipitation before SPE can significantly reduce interferences.[2]

Q4: Can you provide a starting SPE protocol for phthalates in an aqueous sample?

Yes, the following is a general protocol for extracting phthalates from water, which can be adapted for BCP.

General Experimental Protocol for Phthalate Recovery in Water

This protocol is a starting point and should be optimized for your specific analyte (BCP) and matrix.

1. Sample Pre-treatment:

  • For water samples, adjust the sample pH to 5.0.[3][7]

  • If the sample contains particulates, filter it before loading.[8]

2. SPE Cartridge Conditioning:

  • Select a C18 SPE cartridge (e.g., 500 mg/3 mL).[9]

  • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[9] Ensure the sorbent bed does not dry out.[10]

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned cartridge at a slow and consistent flow rate, typically around 1 mL/min.[2]

4. Washing:

  • Wash the cartridge with a volume of deionized water or a weak organic-aqueous mixture to remove hydrophilic impurities.[2][3] For example, pass 2 x 1 mL of water.[7]

5. Elution:

  • Elute the BCP with a suitable organic solvent. Acetonitrile, or a mixture of methylene (B1212753) chloride and acetone, are effective choices.[2][11] Use a precise volume, for example, 2-6 mL depending on the cartridge size.[11][12][13]

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., mobile phase) for chromatographic analysis.[2]

Troubleshooting Guide

Problem: Low or No Recovery
Click to expand troubleshooting steps for Low Recovery.
Potential Cause Explanation & Solution
Improper Sorbent Choice The sorbent's chemistry may not be suitable for BCP. Solution: Use a reversed-phase sorbent like C18 or a polymeric equivalent, which are effective for nonpolar analytes like phthalates.[1][4]
Cartridge Bed Drying Out If the sorbent bed dries out after conditioning and before sample loading, the analytes will not bind effectively. Solution: Ensure the sorbent remains wetted throughout the process. Leave a thin layer of the equilibration solvent above the sorbent bed before loading the sample.[2][10]
Incorrect Sample pH The pH of the sample can affect the retention of some analytes. For phthalates, a slightly acidic pH is often optimal. Solution: Adjust the sample pH. A pH of 5.0 has been shown to yield the best results for phthalate extraction.[7]
Flow Rate Too High A fast flow rate during sample loading does not allow sufficient interaction time between BCP and the sorbent. Solution: Decrease the sample loading flow rate to approximately 1 mL/min.[2]
Wash Solvent Too Strong An aggressive wash solvent can prematurely elute the BCP along with the interferences. Solution: Use a weaker wash solvent. Test different compositions of water and organic solvent to find one that removes interferences but leaves BCP bound to the sorbent.[2]
Incomplete Elution The elution solvent may not be strong enough or the volume may be insufficient to completely desorb the BCP from the sorbent. Solution: Increase the strength or volume of the elution solvent. For reversed-phase SPE, this typically means using a stronger nonpolar solvent or increasing the percentage of organic solvent.[2][4][14]
Sorbent Overload Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without binding. Solution: Use a larger SPE cartridge or dilute the sample. As a general rule, do not load more than 5% of the sorbent's mass in analytes.[5][10]
Problem: Poor Reproducibility (High Variability)
Click to expand troubleshooting steps for Poor Reproducibility.
Potential Cause Explanation & Solution
Inconsistent Procedures Variations in sample pre-treatment, flow rates, or solvent volumes between samples will lead to inconsistent results.[2] Solution: Standardize every step of the protocol. Use precise dispensing methods for solvents and maintain a consistent flow rate using a vacuum manifold or automated system.
Sample Non-Homogeneity If the BCP is not evenly distributed in the sample matrix, different aliquots will have different concentrations. Solution: Ensure the sample is thoroughly mixed (e.g., vortexing, sonicating) before taking an aliquot.[8]
Cartridge Channeling If the sorbent bed is not packed uniformly or if the flow rate is too high, the sample may create channels through the sorbent, leading to poor interaction and variable recovery. Solution: Use high-quality SPE cartridges and maintain a slow, steady flow rate during all steps.[5]

Data & Visualizations

Data Presentation

Table 1: Comparison of SPE Sorbent Performance for Phthalate Recovery This table summarizes recovery data for various phthalates using different SPE sorbents, providing a baseline for expected performance.

Sorbent TypeTarget Analyte(s)Sample MatrixRecovery (%)Reference(s)
C18Dibutyl Phthalate (DBP)Water97 - 109[1]
C18Multiple PhthalatesFood Simulants71 - 107[1]
C18Benzyl butyl phthalateWater100 ± 5.4[15]
Polymeric (HLB)Multiple PhthalatesPharmaceuticals>80[12]
Polymeric (Resin-COF)Multiple PhthalatesBeverages & Water97.9 - 100.6[16]
FlorisilMultiple PhthalatesDrinking Water98.2 - 110[9]

Note: Recovery can vary based on specific experimental conditions. This data is for comparative purposes.

Visual Workflow

The following diagrams illustrate the logical steps in developing and troubleshooting an SPE method for this compound.

SPE_Workflow cluster_prep Method Development start Define Analyte (BCP) & Matrix sorbent Select Sorbent (e.g., C18, HLB) start->sorbent condition Condition (Methanol -> Water) sorbent->condition load Load Sample (Slow Flow Rate) condition->load wash Wash Interferences (Weak Solvent) load->wash elute Elute BCP (Strong Solvent) wash->elute analyze Analyze & Calculate Recovery elute->analyze

Caption: General workflow for developing an SPE method.

Troubleshooting_Flowchart start Low Recovery? check_wash Analyte in Wash Fraction? start->check_wash check_load Analyte in Load Fraction? check_wash->check_load No sol_wash Decrease Wash Solvent Strength check_wash->sol_wash Yes check_elution Analyte Retained on Sorbent? check_load->check_elution No sol_load Decrease Flow Rate or Change Sorbent check_load->sol_load Yes sol_elution Increase Elution Solvent Strength/Volume check_elution->sol_elution Yes end Recovery Optimized sol_wash->end sol_load->end sol_elution->end

Caption: Troubleshooting flowchart for low SPE recovery.

References

Technical Support Center: Strategies to Reduce Phthalate Contamination from Laboratory Consumables

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of phthalate (B1215562) contamination in their experiments.

Troubleshooting Guides

High background levels of phthalates are a common issue in sensitive analytical methods like GC-MS and LC-MS. This guide provides a systematic approach to identifying and eliminating sources of contamination.

Guide: Troubleshooting High Phthalate Background in Blanks

Initial Observation: Your analytical blanks show significant peaks corresponding to one or more phthalates, such as dibutyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), or diisononyl phthalate (DINP).

Objective: To systematically isolate and eliminate the source(s) of phthalate contamination.

G cluster_0 Investigation Phase cluster_1 Remediation Phase cluster_2 Verification Phase High_Background High Phthalate Background Detected Analyze_LRB Analyze Laboratory Reagent Blank (LRB) High_Background->Analyze_LRB Test_Solvents Test Solvents and Reagents Analyze_LRB->Test_Solvents If blank is contaminated Test_Consumables Test Consumables (Pipette Tips, Vials, etc.) Test_Solvents->Test_Consumables If blank is contaminated Purify_Solvents Purify/Replace Solvents Test_Solvents->Purify_Solvents If solvents are contaminated Test_Glassware Test Glassware Test_Consumables->Test_Glassware If blank is contaminated Source_Phthalate_Free Source Phthalate-Free Consumables Test_Consumables->Source_Phthalate_Free If consumables are contaminated Check_System Check GC/MS or LC/MS System Test_Glassware->Check_System If blank is contaminated Implement_Cleaning Implement Rigorous Glassware Cleaning Test_Glassware->Implement_Cleaning If glassware is contaminated Assess_Environment Assess Lab Environment & Personal Care Products Check_System->Assess_Environment If all else is clean Clean_Instrument Clean/Maintain Instrument Components Check_System->Clean_Instrument If instrument components are contaminated Improve_Hygiene Improve Lab Hygiene & Use Phthalate-Free Gloves Assess_Environment->Improve_Hygiene If air/personal products are the source Analyze_Final_Blank Analyze Final Blank Purify_Solvents->Analyze_Final_Blank Source_Phthalate_Free->Analyze_Final_Blank Implement_Cleaning->Analyze_Final_Blank Clean_Instrument->Analyze_Final_Blank Improve_Hygiene->Analyze_Final_Blank Resolved Contamination Resolved Analyze_Final_Blank->Resolved

Caption: Systematic workflow for troubleshooting high phthalate background.

Frequently Asked Questions (FAQs)

General Contamination

Q1: What are the most common sources of phthalate contamination in a laboratory?

Phthalates are ubiquitous and can be introduced at almost any stage of the analytical process.[1] The most common sources include:

  • Solvents and Reagents: Even high-purity solvents can contain low levels of phthalates.[1] Methylene chloride, ethyl acetate, and acetone (B3395972) are common culprits.[2]

  • Laboratory Consumables: Plastic items are a primary source. Significant leaching has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[3] Parafilm can also be a source of DEHP.[3]

  • Glassware: Improperly cleaned glassware can harbor phthalate residues. Even new glassware may have coatings that contain phthalates.[1]

  • Laboratory Equipment: Tubing (especially PVC), solvent frits (stones) used in HPLC, and components of automated extraction systems can leach phthalates.[2][4]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, and cables. This airborne contamination can settle on surfaces and enter samples.[1][2]

  • Personal Care Products: Cosmetics, lotions, and soaps used by lab personnel can be a source of phthalates.[1]

Q2: I am observing ghost peaks in my chromatogram. Could these be phthalates?

Yes, ghost peaks, especially those that appear consistently in blanks and samples, are often indicative of contamination. Phthalates, being semi-volatile, can accumulate in the GC injector and then bleed off during subsequent runs, appearing as ghost peaks.[1]

Q3: My blanks are clean, but my samples show high levels of unexpected phthalates. What could be the issue?

If your blanks are consistently clean, the contamination is likely being introduced during sample preparation or from the sample matrix itself.[1] However, it's also possible that there is carryover from a previously injected, highly concentrated sample.[1]

Troubleshooting Steps:

  • Injector Maintenance: The GC inlet is a common place for less volatile compounds like phthalates to accumulate. Clean or replace the injector liner and septum.[1]

  • Column Bake-out: Bake out your GC column at a high temperature (as per the manufacturer's recommendation) to remove any contaminants.[1]

  • Run Solvent Blanks: After maintenance, run several solvent blanks to ensure the system is clean before analyzing your samples.[1]

Solvents and Reagents

Q4: How can I test my solvents for phthalate contamination?

You can perform a solvent evaporation test. Carefully evaporate a known volume (e.g., 100 mL) of the solvent in a scrupulously clean glass container under a gentle stream of nitrogen.[2] Reconstitute the residue in a small, known volume of a high-purity solvent that you have previously tested and confirmed to be clean. Analyze the reconstituted residue by GC-MS.[1]

Q5: What is the best way to prepare phthalate-free water and other reagents?

For water, using a high-quality water purification system (e.g., Milli-Q) is a good starting point. For other aqueous reagents, prepare them using this purified water and store them in glass containers. For solid reagents like sodium sulfate, which is used for drying extracts, it's recommended to bake them at a high temperature (e.g., 400°C) to volatilize any phthalate contaminants.[1]

Consumables and Glassware

Q6: How can I determine if my pipette tips are a source of contamination?

You can perform a leaching study on a batch of pipette tips.[1] A significant increase in phthalate concentration in the solvent that has been in contact with the tips, compared to a blank, indicates leaching.[1]

G cluster_0 Preparation cluster_1 Leaching cluster_2 Analysis cluster_3 Conclusion Select_Tips Select Representative Pipette Tips Rinse_Tips Rinse Tips with Phthalate-Free Solvent Select_Tips->Rinse_Tips Place_in_Vial Place Tips in Clean Glass Vial Rinse_Tips->Place_in_Vial Add_Solvent Add Phthalate-Free Solvent and Incubate Place_in_Vial->Add_Solvent Analyze_Solvent Analyze the Solvent for Phthalates (GC-MS) Add_Solvent->Analyze_Solvent Compare_to_Blank Compare to a Solvent Blank Analyze_Solvent->Compare_to_Blank Determine_Source Determine if Tips are a Contamination Source Compare_to_Blank->Determine_Source

Caption: Workflow for testing phthalate leaching from pipette tips.

Q7: What is the recommended procedure for cleaning glassware for phthalate analysis?

A rigorous cleaning procedure is crucial as simply washing with detergent is often insufficient.[1]

Recommended Glassware Cleaning Protocol:

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]

  • Tap Water Rinse: Rinse thoroughly with tap water at least six times.[1]

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[1]

  • Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane (B92381) to remove organic residues. This should be done in a fume hood.[5]

  • Baking (for non-volumetric glassware): Bake in a muffle furnace at 400-450°C for at least two hours.[6]

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]

Data Presentation

Table 1: Reported Levels of Phthalate Leaching from Various Laboratory Consumables

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.

ConsumablePhthalateMaximum Leaching LevelReference
Pipette TipsDiethylhexyl phthalate (DEHP)0.36 µg/cm²[3]
Diisononyl phthalate (DINP)0.86 µg/cm²[3]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49 µg/cm²[3]
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61 µg/cm²[3]
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85 µg/cm²[3]
Parafilm®Diethylhexyl phthalate (DEHP)up to 0.50 µg/cm²[3]

Experimental Protocols

Protocol 1: Testing Phthalate Leaching from Pipette Tips

Objective: To determine if a specific brand or lot of pipette tips is a source of phthalate contamination.

Materials:

  • A representative number of the pipette tips to be tested.

  • Scrupulously clean glass vial with a PTFE-lined cap.

  • High-purity, phthalate-free solvent (e.g., hexane or methanol).

  • Sonicator or agitator.

  • GC-MS system.

Procedure:

  • Place a known number of pipette tips into the clean glass vial.

  • Add a measured volume of the phthalate-free solvent to the vial, ensuring the tips are fully submerged.

  • Securely cap the vial.

  • Agitate or sonicate the vial for a set period (e.g., 30 minutes).[1]

  • Carefully remove the solvent from the vial, avoiding contact with any plastic transfer pipettes.

  • Analyze the solvent for phthalates using a validated GC-MS method.

  • Prepare a "solvent blank" by taking an aliquot of the same solvent that has not been in contact with the pipette tips and analyze it under the same GC-MS conditions.

  • Compare the phthalate concentrations in the solvent that was in contact with the tips to the solvent blank. A significant increase in phthalate levels indicates leaching from the pipette tips.[1]

Protocol 2: Glassware Cleaning for Phthalate Analysis

Objective: To effectively remove phthalate contamination from laboratory glassware.

Materials:

  • Laboratory-grade, phosphate-free detergent.

  • Tap water.

  • Deionized or Milli-Q water.

  • High-purity acetone.

  • High-purity hexane.

  • Muffle furnace.

  • Hexane-rinsed aluminum foil.

Procedure:

  • Initial Wash: If the glassware is visibly dirty, scrub it with a laboratory-grade, phosphate-free detergent and hot tap water.[1]

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water at least six times to remove all detergent residues.[1]

  • Deionized Water Rinse: Rinse the glassware a minimum of six times with deionized or Milli-Q water.[1]

  • Acetone Rinse: In a fume hood, rinse the glassware with a small volume of high-purity acetone to remove water and any residual organic compounds.[5]

  • Hexane Rinse: Perform a final rinse with high-purity hexane to remove any non-polar contaminants, including phthalates.[5]

  • Baking (for non-volumetric glassware): For glassware that can withstand high temperatures (e.g., beakers, flasks), place it in a muffle furnace and bake at 400-450°C for at least two hours.[6]

  • Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, desiccator-like environment. Once cooled, cover the openings with hexane-rinsed aluminum foil and store in a clean, dust-free cabinet to prevent re-contamination.[1]

References

Improving peak resolution for phthalate isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phthalate (B1215562) Isomer Analysis

Welcome to the technical support center for phthalate isomer analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving optimal peak resolution during gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is achieving good peak resolution for phthalate isomers so challenging?

A1: The primary difficulty in separating phthalate isomers arises from their very similar chemical structures and physicochemical properties.[1] Isomers can have identical molecular weights and comparable polarities, leading to close boiling points and similar interactions with the GC stationary phase.[2] This results in overlapping or co-eluting peaks, making accurate quantification difficult.[1][2] High-molecular-weight phthalates like diisononyl phthalate (DINP), which exist as complex mixtures of isomers, are particularly challenging to resolve.[1]

Q2: My phthalate isomer peaks are co-eluting. What are the first steps I should take to troubleshoot this?

A2: When facing co-elution, a systematic approach is crucial. The first step is to confirm the problem by examining the peak shape (asymmetry or shoulders can indicate co-elution) and the mass spectra across the peak if using a mass spectrometer (MS) detector.[3] Subsequently, you should evaluate your GC column and method parameters. A logical troubleshooting workflow can help diagnose and resolve the issue efficiently.

G Troubleshooting Workflow for Poor Peak Resolution cluster_0 Diagnosis cluster_1 Optimization Steps A Poor Resolution or Co-elution Observed B Examine Peak Shape & Mass Spectra A->B Start Here C Step 1: Evaluate GC Column Is the stationary phase appropriate? B->C Proceed to Optimization D Step 2: Optimize Oven Program Is the ramp rate too fast? C->D E Step 3: Check Carrier Gas Flow Is flow rate optimal? D->E F Step 4: Verify System Integrity Check for leaks or contamination E->F F->C If Not Resolved, Re-evaluate Column G Resolution Achieved F->G If Resolved

Troubleshooting workflow for poor resolution of phthalate isomers.

Q3: Which GC column stationary phase is best for separating phthalate isomers?

A3: The choice of the stationary phase is the most critical factor for separating phthalate isomers.[2][4] While standard 5% Phenyl-Methylpolysiloxane columns (e.g., DB-5ms, HP-5ms) are widely used, specialized mid-polarity columns often provide superior resolution for complex phthalate mixtures.[5][6]

A comparative study by Restek evaluated seven different stationary phases and concluded that Rtx-440 and Rxi-XLB columns demonstrated the best overall performance, resolving a complex mixture of 37 phthalates.[7][8] For confirmatory analysis, a column with different selectivity, such as the Rxi-35Sil MS, can be valuable due to alternative elution patterns.[7]

Data Presentation: Comparison of Common GC Columns for Phthalate Analysis

Stationary Phase TypeCommon Trade NamesKey Separation Characteristics
Mid-Polarity (Proprietary) Rtx-440, Rxi-XLBRecommended . Provide the best overall separation for a broad range of phthalates, including challenging isomer pairs.[7][9]
5% Phenyl-Methylpolysiloxane DB-5ms, HP-5ms, Rxi-5msA common starting point for general phthalate screening, but may not resolve all critical isomer pairs.[5][8]
Mid-Polarity (Proprietary) Rxi-35Sil MSOffers different selectivity and elution orders, making it useful for confirmation.[8]
50% Phenyl-Methylpolysiloxane Rtx-50Provides different elution orders compared to less polar phases.[8]

Q4: How can I optimize my oven temperature program to improve the separation of closely eluting isomers?

A4: The oven temperature program significantly impacts resolution.[10] A slow and optimized temperature ramp can greatly improve the separation of co-eluting isomers.[2]

  • Reduce the Ramp Rate: Decreasing the ramp rate (e.g., from 10°C/min down to 5°C/min or 3°C/min) during the elution window of the target isomers increases their interaction time with the stationary phase, enhancing separation.[2][6][11]

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting, more volatile compounds.[11]

  • Introduce an Isothermal Hold: Adding a brief hold at a temperature just below the elution temperature of the critical pair can provide the necessary time for separation to occur.[11]

Q5: Does the carrier gas flow rate affect isomer resolution?

A5: Yes, the carrier gas flow rate is a critical parameter.[3] For every column, there is an optimal linear velocity (or flow rate) that provides the maximum efficiency (narrowest peaks).[12] Deviating from this optimum by having a flow rate that is either too high or too low will decrease efficiency and, consequently, reduce resolution.[3][12] It is important to operate at or near the optimal flow rate for your chosen carrier gas (e.g., Helium or Hydrogen). Hydrogen often allows for faster analysis times while maintaining resolution.[13]

Q6: My peaks are resolved, but they are tailing. What causes this and how can I fix it?

A6: Peak tailing for active compounds like phthalates is often caused by unwanted interactions with "active sites" within the GC system.[5] This can occur in the injector, at the head of the column, or due to contamination.

G Troubleshooting Peak Tailing A Peak Tailing Observed B Possible Cause: Active Sites in Inlet/Column A->B C Possible Cause: Column Contamination A->C D Possible Cause: Sample Overload A->D B_sol Solution: - Use a fresh, deactivated liner - Trim 10-20cm from column inlet B->B_sol C_sol Solution: - Bake out column at high temp - Replace column if problem persists C->C_sol D_sol Solution: - Dilute the sample - Reduce injection volume D->D_sol

Logical relationship of peak tailing causes and solutions.
  • Active Sites: Phthalates can interact with silanol (B1196071) groups in the injector liner or column. Using a fresh, deactivated (silanized) liner and trimming the first 10-20 cm of the column can resolve this.[5]

  • Contamination: Buildup of non-volatile matrix components can create active sites. Baking out the column according to the manufacturer's recommendation can help. If the problem persists, the column may need replacement.[5]

  • Sample Overload: Injecting too much analyte can saturate the column. Try diluting your sample or reducing the injection volume.[1][5]

Q7: Can mass spectrometry help differentiate co-eluting isomers?

A7: Yes, even with chromatographic co-elution, a mass spectrometer can often differentiate isomers. Many phthalates share a common and dominant fragment ion at m/z 149, which complicates analysis.[9] However, you can use Selected Ion Monitoring (SIM) to look for less abundant, but unique, fragment ions for each isomer.[2] For example, while Diisononyl phthalate (DINP) produces a strong m/z 149 ion, it also has a unique ion at m/z 293 that can be used for its specific quantification.[2]

Experimental Protocols

Sample Optimized GC-MS Method for Phthalate Analysis

This protocol is a starting point and should be optimized for your specific instrument and target analytes. This method is based on typical parameters used for resolving a wide range of phthalates.[2][5]

ParameterRecommended SettingNotes
GC System Agilent 8890 GC (or equivalent)
MS System Agilent 5977B MS (or equivalent)
GC Column Rtx-440 or Rxi-XLB, 30 m x 0.25 mm, 0.25 µmThese columns are recommended for superior resolution of complex mixtures.[7][8]
Injector Split/SplitlessOperated in splitless mode to maximize sensitivity.[2]
Injector Temp 280 - 290°C
Carrier Gas Helium or HydrogenConstant flow rate of 1.0 - 1.2 mL/min for Helium.[2]
Oven Program Initial: 80°C, hold for 1 minThis program is a general guideline.
Ramp 1: 10°C/min to 320°CThe ramp rate is a critical parameter to adjust for resolving specific isomer pairs. A slower ramp may be needed.[2][11]
Final Hold: Hold at 320°C for 5-8 minutesTo ensure all high-boiling compounds elute.
MS Transfer Line 280°C
Ion Source Temp 230 - 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan or Selected Ion Monitoring (SIM)SIM mode is recommended for higher sensitivity and selectivity, especially for co-eluting isomers with unique ions.[5][10]

Important Considerations for Sample Preparation:

To avoid contamination, it is critical to use glassware for all sample preparation steps and strictly avoid plastic consumables like pipette tips, containers, or vial caps, which can leach phthalates.[5] Always run solvent blanks to monitor for background contamination.[5]

References

Addressing signal loss and poor peak shape in Butyl cyclohexyl phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butyl Cyclohexyl Phthalate (B1215562) Analysis

Welcome to the technical support center for the analysis of Butyl cyclohexyl phthalate (BCP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges such as signal loss and poor peak shape during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) in this compound analysis?

Poor peak shape is a frequent issue in the gas chromatography (GC) analysis of semi-volatile compounds like phthalates. The primary causes can be categorized as follows:

  • Active Sites: Phthalates can interact with active silanol (B1196071) groups within the GC inlet liner or at the head of the column, leading to peak tailing.[1][2][3] Using a fresh, deactivated (silanized) liner is crucial.

  • Column Contamination: The accumulation of non-volatile matrix components on the column can create active sites and cause peak distortion.[1][2][4]

  • Improper Column Installation: A poorly cut or installed column can create dead volume, leading to distorted peak shapes.[1][5]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak fronting or tailing.[1][6][7]

  • Inappropriate Injector Temperature: If the injector temperature is too low, it can lead to incomplete vaporization of higher molecular weight phthalates like BCP, causing peak broadening or tailing.[2][8] Conversely, if it's too high, it can cause sample degradation.

Q2: Why am I experiencing signal loss or a complete disappearance of my this compound peak?

Signal loss for BCP can be sudden or gradual and can stem from various points in the analytical workflow:

  • Injector Issues: A clogged syringe, leaking septum, or incorrect injector settings can prevent the sample from reaching the column.[2][8]

  • Column Issues: Severe contamination can lead to irreversible adsorption of the analyte.[2] A broken column will also prevent the analyte from reaching the detector.[2]

  • Sample Preparation: Inefficient extraction methods or analyte degradation during sample preparation can lead to low recovery and signal loss.[2][9] For instance, some solvent evaporation methods can result in significant loss of phthalates.[9]

  • Active Sites: Active sites in the inlet liner or column can adsorb the analyte, reducing the amount that reaches the detector.[2][10]

  • Mass Spectrometer (MS) Issues: If using an MS detector, it may not be tuned correctly, the filament could be burnt out, or the wrong ions might be monitored in Selected Ion Monitoring (SIM) mode.[2]

Q3: What type of GC column is recommended for this compound analysis?

The choice of GC column is critical for achieving good separation and peak shape for phthalates. Generally, mid-polarity columns are recommended.[1] Several stationary phases have been evaluated for phthalate analysis, with certain types showing superior performance.

Column TypeCommon PhaseKey Advantages for Phthalate Analysis
Mid-Polarity 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms, Rxi-5ms)Provides good resolution for a wide range of phthalates; a common choice for general screening.[1][11]
Specialized Phthalate Columns e.g., Rtx-440, Rxi-XLBSpecifically designed for phthalate analysis, offering enhanced resolution for complex mixtures and co-eluting isomers.[1][11]
Mid-Polarity 50% Phenyl-Methylpolysiloxane (e.g., Rtx-50)Offers alternative selectivity which can be beneficial for separating specific phthalate isomers.[11]

Based on overall analysis speed and high resolution, Rtx-440 and Rxi-XLB columns are often recommended for phthalate GC-MS analysis.[11]

Troubleshooting Guides

This section provides systematic approaches to resolving specific issues you may encounter.

Issue 1: My this compound peak is tailing.

Peak tailing is often caused by unwanted interactions between the analyte and the GC system. Use the following workflow to diagnose and resolve the issue.

G A Peak Tailing Observed B Inject a Non-Polar Hydrocarbon (e.g., Heptadecane) A->B C Does it Tail? B->C D Flow Path Problem (Physical Issue) C->D Yes E Activity Problem (Chemical Interaction) C->E No F Check Column Installation: - Recut and reinstall - Check for dead volume D->F H Check Inlet Liner: - Replace with a new, deactivated liner E->H J Problem Resolved F->J G Check for Column Contamination: - Bake out column - Trim inlet end (10-20 cm) G->J H->G I Dilute Sample: Check for column overload H->I I->J

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Diagnose the Problem Type: Inject a non-polar hydrocarbon standard.[3] If this peak also tails, it indicates a physical problem in the flow path (e.g., poor column installation).[3] If the hydrocarbon peak is symmetrical, the issue is likely chemical activity.[3]

  • Address Chemical Activity:

    • Inlet Liner: The inlet liner is a common source of activity. Replace it with a new, silanized (deactivated) liner.[1][2]

    • Column Contamination: If a new liner doesn't solve the problem, the front end of the column may be contaminated. Trim 10-20 cm from the column inlet or bake out the column at a high temperature as recommended by the manufacturer.[1][2]

  • Address Flow Path Problems:

    • Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in both the inlet and detector.[1][5] Re-cutting and reinstalling the column often resolves this.[8]

  • Check for Overload: If tailing persists, it may be due to sample overload.[6] Dilute the sample and reinject.[1]

Issue 2: My this compound signal has disappeared.

A complete loss of signal requires a systematic check from the point of injection to the detector.

G A Signal/Peak Disappearance B Check Internal Standard or Other Analytes A->B C Are ANY peaks visible? B->C D System-Level Failure C->D No E Analyte-Specific Issue C->E Yes F Check Syringe & Injection: - Clogged? Leaking? - Correct volume? D->F G Check Carrier Gas: - Flow on? - Leaks? D->G H Check Detector: - MS tuned? - Filament OK? D->H I Check Sample Prep: - Extraction efficiency? - Analyte degradation? E->I J Check for Severe Column Contamination/Activity E->J K Problem Resolved F->K G->K H->K I->K J->K

Caption: Troubleshooting workflow for signal loss.

Detailed Steps:

  • Isolate the Scope: Check if other peaks, including internal standards, are present. If no peaks are visible at all, it points to a system-level failure.[2] If only the BCP peak is missing or significantly reduced, it is an analyte-specific issue.

  • Troubleshoot System-Level Failures:

    • Injection: Visually confirm the autosampler is drawing and injecting the sample. Check for a clogged syringe or a leaking septum.[2][12]

    • Carrier Gas: Ensure the carrier gas is flowing at the correct rate and that there are no major leaks in the system.[13]

    • Detector: For an MS detector, check that it is turned on and tuned.[2] For a Flame Ionization Detector (FID), ensure the flame is lit and gas flows are correct.

  • Troubleshoot Analyte-Specific Issues:

    • Sample Preparation: Review the sample preparation protocol. Inefficient extraction or analyte degradation can lead to signal loss.[9] Ensure solvents and materials used are free of contaminants that might interfere with the analysis.[14]

    • Inlet Activity: Active sites in the inlet liner can irreversibly adsorb BCP. Replace the liner.[2][10]

    • Column Health: Severe column contamination can lead to a complete loss of the analyte. If the column is old or has been exposed to many dirty samples, it may need to be replaced.[2][4]

Experimental Protocols

Protocol: GC System Suitability Check

Before running a sample sequence, perform a system suitability check to ensure the instrument is performing correctly.

  • Prepare a Standard: Create a mid-range concentration standard of this compound and include a non-polar hydrocarbon (e.g., heptadecane) and an internal standard.

  • Instrument Setup:

    • Install a deactivated inlet liner and a high-quality, low-bleed septum.[1]

    • Ensure the column is properly installed.[1]

    • Set the GC-MS parameters as per your validated method. A typical starting injector temperature for phthalates is 250-280°C.[2]

  • Perform Blank Runs: Inject a solvent blank to check for contamination or ghost peaks.[15] If significant peaks are present, identify and eliminate the source of contamination before proceeding.

  • Inject the Standard: Inject the suitability standard.

  • Evaluate Performance:

    • Peak Shape: Measure the asymmetry factor (As) or tailing factor (Tf) of the BCP peak. A value between 0.9 and 1.5 is generally considered acceptable.

    • Signal-to-Noise Ratio (S/N): Ensure the S/N ratio meets the requirements for your limit of quantitation.

    • Retention Time Stability: Verify that the retention time is consistent with previous runs. A significant shift can indicate a change in flow rate or a leak.[15]

    • Hydrocarbon Peak: Check that the hydrocarbon peak is sharp and symmetrical. Tailing on this peak indicates a flow path problem.[3]

Protocol: Sample Preparation via Liquid-Liquid Extraction (LLE)

This is a general protocol for extracting phthalates from a liquid matrix, adapted from established methods.[9][16]

  • Sample Collection: Collect 5.0 mL of the sample into a scrupulously clean glass centrifuge tube. Avoid all contact with plastic materials to prevent contamination.[16]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., Benzyl benzoate).[16]

  • Extraction:

    • Add 5.0 mL of a suitable extraction solvent (e.g., n-hexane or dichloromethane).[9][16] N-hexane has shown good capability in extracting phthalates while minimizing matrix effects.[9]

    • Shake the mixture vigorously for 5-7 minutes.[9]

    • Allow the phases to separate. If an emulsion forms, a small amount of NaCl solution can be added to break it.[9]

  • Solvent Evaporation:

    • Carefully transfer the organic layer to a clean glass tube.

    • Concentrate the extract to a final volume of 1.0 mL. A gentle stream of nitrogen is often preferred over rotary evaporation to minimize the loss of more volatile phthalates.[9]

  • Reconstitution & Analysis: The extract is now ready for injection into the GC-MS system.

References

Technical Support Center: Method Development for Sensitive Detection of Butyl Cyclohexyl Phthalate (BCP) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in establishing sensitive and reliable methods for the detection of Butyl cyclohexyl phthalate (B1215562) (BCP) metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Butyl cyclohexyl phthalate (BCP)?

A1: In the body, parent phthalate diesters are rapidly metabolized by esterase enzymes into their corresponding monoesters. For BCP, the primary Phase I metabolite is its monoester, mono-butyl cyclohexyl phthalate (M-BCP), created through hydrolysis.[1] Like other long-chain phthalates, M-BCP can undergo further Phase I oxidation, likely hydroxylation on the cyclohexyl ring, by cytochrome P450 (CYP) enzymes to form secondary metabolites such as mono-(hydroxycyclohexyl) butyl phthalate (M-HBCP).[2] These monoester metabolites are then often conjugated with glucuronic acid (Phase II metabolism) to increase water solubility for excretion.[2]

Q2: Why is urine the preferred biological matrix for measuring BCP metabolite exposure?

A2: Urine is the most common and reliable matrix for assessing phthalate exposure for several key reasons. Metabolite concentrations are typically much higher in urine compared to blood or serum.[3] Furthermore, urine lacks the active esterase enzymes found in blood, which can hydrolyze any contaminating parent phthalate diesters post-collection, leading to artificially inflated metabolite results.[4] Measuring the metabolites rather than the parent compound in urine also minimizes issues of background contamination from lab equipment and reagents, which is a significant challenge in phthalate analysis.

Q3: Is an enzymatic hydrolysis step necessary for urine sample preparation?

A3: Yes, it is highly recommended. In the body, phthalate metabolites are often conjugated with glucuronic acid to facilitate excretion.[2] These conjugated metabolites are not always detectable by standard LC-MS/MS methods. Treatment of the urine sample with a β-glucuronidase enzyme is crucial to deconjugate the metabolites back to their free form, ensuring the accurate measurement of total metabolite concentration.

Q4: What is a suitable internal standard for BCP metabolite analysis?

A4: The ideal internal standard is a stable isotope-labeled version of the target analyte (e.g., ¹³C- or D-labeled M-BCP). These standards have nearly identical chemical properties and chromatographic behavior to the unlabeled analyte, allowing them to accurately correct for variations in sample extraction, matrix effects, and instrument response. If a specific labeled standard for M-BCP is unavailable, a labeled standard of a structurally similar phthalate monoester (e.g., ¹³C₄-MEHP or ¹³C₄-MBP) can be used, though it may not correct for all variables as precisely.

Q5: What are the main sources of background contamination in phthalate analysis and how can they be minimized?

A5: Phthalates are ubiquitous in laboratory environments, present in plastics, solvents, and even dust.[5] Common sources include pipette tips, collection containers, solvent bottles, and plastic tubing. To minimize contamination, it is critical to:

  • Use glass, stainless steel, or polypropylene (B1209903) labware exclusively.

  • Pre-rinse all glassware and equipment with high-purity solvents (e.g., methanol (B129727), acetonitrile).

  • Run procedural blanks (samples with no matrix) with every batch to monitor for background levels of the target analytes.

  • Work in a clean environment and keep samples covered whenever possible.

Proposed Metabolic Pathway for this compound

The metabolism of BCP is expected to follow the general pathway for phthalate esters, involving initial hydrolysis followed by oxidation.

BCP_Metabolism BCP This compound (BCP) MBCP Mono-butyl cyclohexyl Phthalate (M-BCP) BCP->MBCP Esterases (Hydrolysis) MHBCP Mono-(hydroxycyclohexyl) butyl Phthalate (M-HBCP) MBCP->MHBCP CYP450 Enzymes (Oxidation) Excretion Glucuronidation & Excretion MHBCP->Excretion

Putative metabolic pathway of this compound (BCP).

Experimental Protocols & Data

While a fully validated method for BCP metabolites is not widely published, the following protocol is a proposed starting point for method development, based on established procedures for similar phthalate metabolites.

Sample Preparation: Enzymatic Hydrolysis and SPE

This protocol is designed for the extraction of BCP metabolites from urine.

  • Sample Aliquoting: Aliquot 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate concentration of a stable isotope-labeled internal standard (e.g., 50 ng of ¹³C₄-MEHP).

  • Buffer Addition: Add 500 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

  • Enzymatic Hydrolysis: Add 10 µL of β-glucuronidase from E. coli. Vortex briefly and incubate the mixture in a water bath at 37°C for 2 hours to deconjugate the metabolites.

  • Acidification: After incubation, acidify the sample by adding 100 µL of 50% acetic acid.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol followed by 3 mL of 0.1 M acetic acid. Do not allow the cartridge to go dry.

    • Loading: Load the entire pre-treated urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove interferences.

    • Elution: Elute the target metabolites with 3 mL of acetonitrile (B52724) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% acetic acid) for LC-MS/MS analysis.

Proposed LC-MS/MS Method Parameters

The following tables provide a starting point for the analytical method. Note: MS/MS transitions and collision energies are predicted based on chemical structure and must be optimized empirically.

Table 1: Proposed Metabolites and Predicted LC-MS/MS Parameters

Analyte Chemical Formula Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Ionization Mode
M-BCP C₁₄H₁₈O₄ 249.1 149.0 (Phthalic Anhydride) ESI-

| M-HBCP | C₁₄H₁₈O₅ | 265.1 | 149.0 (Phthalic Anhydride) | ESI- |

Table 2: Example Liquid Chromatography Conditions

Parameter Setting
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL

| Gradient | 5% B (0-1 min), linear to 95% B (1-8 min), hold at 95% B (8-10 min), return to 5% B (10.1 min), hold to 12 min |

Table 3: Example Method Performance Targets (Based on Similar Analytes)

Parameter Target Value
Limit of Detection (LOD) 0.1 - 0.3 ng/mL
Limit of Quantification (LOQ) 0.3 - 1.0 ng/mL
Recovery 85 - 115%
Precision (RSD) < 15%

| Accuracy | 85 - 115% |

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of phthalate metabolites.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Collection 1. Urine Collection Spiking 2. Internal Standard Spiking Collection->Spiking Hydrolysis 3. Enzymatic Hydrolysis Spiking->Hydrolysis SPE 4. Solid-Phase Extraction Hydrolysis->SPE LCMS 5. LC-MS/MS Analysis SPE->LCMS Data 6. Quantification & Review LCMS->Data

General experimental workflow for BCP metabolite analysis.
Problem Potential Causes Recommended Solutions
Low or No Analyte Signal 1. Inefficient Extraction: Poor recovery from SPE. 2. Metabolite Degradation: Sample instability. 3. Ion Suppression/Matrix Effects: Co-eluting compounds interfere with ionization. 4. Suboptimal MS Parameters: Incorrect precursor/product ions or collision energy.1. Test different SPE sorbents (e.g., mixed-mode) or elution solvents. Ensure proper pH during loading. 2. Prepare fresh samples and standards. Avoid repeated freeze-thaw cycles. Keep samples cool in the autosampler. 3. Dilute the final extract. Modify the LC gradient to better separate the analyte from interferences. Perform a post-column infusion experiment to identify regions of suppression. 4. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize MRM transitions and collision energy.
High Background / Contamination 1. Contaminated Labware: Phthalates leaching from plastic tubes, tips, or vials. 2. Contaminated Solvents/Reagents: Impurities in water, methanol, acetonitrile, or other reagents. 3. Carryover: Residual analyte from a previous high-concentration sample remaining in the injector or column.1. Use certified phthalate-free or glass labware. Pre-rinse all materials with solvent. 2. Use high-purity, LC-MS grade solvents. Run solvent blanks to check for contamination. 3. Implement a robust needle wash protocol in the autosampler method (using strong solvents like isopropanol). Inject solvent blanks after high-concentration samples to check for carryover.
Poor Chromatographic Peak Shape (Tailing, Splitting) 1. Column Degradation: Loss of stationary phase or blockage of the frit. 2. Incompatible Reconstitution Solvent: The sample solvent is too strong, causing peak distortion. 3. Secondary Interactions: Analyte interacting with active sites on the column or in the system.1. Replace the analytical column. Use a guard column to protect the main column. 2. Ensure the reconstitution solvent is weaker than or matched to the initial mobile phase composition. 3. Ensure the mobile phase pH is appropriate for the acidic metabolites. Add a small amount of a chelating agent like EDTA to the mobile phase if metal-ion interactions are suspected.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Preparation: Manual variations in pipetting, timing, or extraction steps. 2. Instrument Drift: Fluctuations in LC pump pressure or MS source stability over the analytical run. 3. Inconsistent Internal Standard Addition: Errors in spiking the internal standard.1. Automate sample preparation steps if possible. Ensure consistent timing for incubation and extraction steps. 2. Allow the system to fully equilibrate before starting the run. Monitor system suitability by injecting QC samples periodically throughout the batch (e.g., every 10-15 samples). 3. Prepare a bulk solution of the internal standard and add it with a calibrated pipette. Verify the addition by checking the IS response across all samples.

References

Technical Support Center: Phthalate Analysis – Glassware Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the proper decontamination of glassware for trace-level phthalate (B1215562) analysis. Adherence to these procedures is critical to prevent sample contamination and ensure accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination in a laboratory setting?

A1: Phthalate contamination is pervasive and can originate from numerous sources within the laboratory. Key sources include:

  • Laboratory Consumables: Many plastic items are primary contributors. Significant leaching of phthalates has been observed from pipette tips, plastic syringes, filter holders, and sample vials/caps.[1][2][3][4] Parafilm can also be a source of DEHP.[1][2]

  • Solvents and Reagents: Even high-purity solvents may contain low levels of phthalates.[1] Methylene chloride, ethyl acetate, and acetone (B3395972) are common culprits.[1]

  • Glassware: Improperly cleaned glassware can retain phthalate residues. Additionally, new glassware may have coatings that contain phthalates.[1][5]

  • Laboratory Equipment: Tubing, especially PVC, solvent frits (stones) used in HPLC systems, and parts of automated extraction systems can leach phthalates.[1]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, cables, and other building materials.[1] This airborne contamination can settle on surfaces and enter samples.[1]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of phthalates.[1]

Q2: I'm observing ghost peaks in my chromatograms. Could these be related to phthalate contamination?

A2: Yes, ghost peaks that appear consistently in blanks and samples are often indicative of phthalate contamination.[1] Phthalates are semi-volatile and can accumulate in the GC injector port, leading to their slow release during subsequent runs, which manifests as ghost peaks.[1]

Q3: What is the recommended procedure for cleaning glassware for sensitive phthalate analysis?

A3: A multi-step, rigorous cleaning procedure is essential. A simple detergent wash is often insufficient.[1] The recommended protocol includes an initial wash, multiple rinses with different solvents, and baking at a high temperature for non-volumetric glassware.[6]

Q4: How can I validate that my glassware is free from phthalate contamination after cleaning?

A4: To validate the cleanliness of your glassware, perform a rinse test. This involves rinsing the cleaned glassware with a high-purity solvent (e.g., hexane) that you have confirmed to be phthalate-free.[6] Analyze the solvent for the presence of phthalates using a sensitive analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).[6] The detected phthalate levels should be below the limit of detection (LOD) or limit of quantification (LOQ) of your analytical method.[6]

Q5: Are there specific types of laboratory gloves that should be used to avoid phthalate contamination?

A5: Yes, the choice of gloves is critical. Polyvinyl chloride (PVC) or vinyl gloves are a major source of phthalate contamination and should be avoided.[6][7] Nitrile and latex gloves generally contain significantly lower or negligible amounts of phthalates and are a much safer choice for trace-level phthalate analysis.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High phthalate levels in procedural blanks Contaminated glassware1. Review and strictly adhere to the detailed glassware cleaning protocol. 2. Ensure all rinsing steps are thoroughly performed. 3. Verify the temperature and duration of the baking step in the muffle furnace. 4. Perform a rinse test on a representative piece of cleaned glassware to confirm cleanliness.
Contaminated solvents or reagents1. Test a new bottle of high-purity, "phthalate-free" grade solvent. 2. If the new solvent is clean, consider that your working solvent may have been contaminated. 3. Purchase solvents in smaller bottles to minimize contamination from the laboratory air each time the bottle is opened.[8]
Visible residue or film on glassware after cleaning Incomplete removal of cleaning agents1. Ensure a thorough rinsing process after washing with detergents.[6] 2. Multiple rinses with tap water followed by deionized water are crucial.[6]
Use of phosphate-containing detergents1. Use only phosphate-free laboratory detergents, as phosphate (B84403) residues can interfere with analyses.[6][9]
Inconsistent or sporadic phthalate contamination Airborne contamination1. Keep cleaned glassware covered with pre-cleaned aluminum foil (rinsed with hexane) or store it in a closed, clean cabinet to prevent re-contamination from lab air and dust.[1][6]
Contamination from GC-MS syringe1. The outer surface of the syringe needle can absorb phthalates from the lab air.[1] 2. Ensure the autosampler's needle wash function is working effectively with a clean, phthalate-free solvent.[1]
Clean blanks, but samples show unexpected high phthalate levels Contamination during sample preparation1. If blanks are consistently clean, the contamination is likely introduced during sample preparation or from the sample matrix itself.[1] 2. Evaluate all materials that come into contact with the sample, such as pipette tips and filter paper, for phthalate leaching.

Data Presentation

Experimental Protocols

Protocol 1: Standard Glassware Decontamination for Phthalate Analysis

This protocol is a comprehensive procedure for cleaning non-volumetric glassware to be used in sensitive phthalate analysis.

Materials:

  • Phosphate-free laboratory detergent[6][9]

  • Tap water

  • Deionized water

  • High-purity acetone (phthalate-free grade)[6]

  • High-purity hexane (B92381) (phthalate-free grade)[6]

  • Muffle furnace[6]

  • Aluminum foil (rinsed with hexane)[6]

Procedure:

  • Initial Wash: If the glassware is visibly soiled, scrub it with a brush and a solution of phosphate-free laboratory detergent in hot tap water.[6]

  • Tap Water Rinse: Rinse the glassware thoroughly under running tap water to remove all detergent residues. A minimum of six rinses is recommended.[1]

  • Deionized Water Rinse: Rinse the glassware a minimum of six times with deionized water.[1]

  • Solvent Rinse:

    • Perform a rinse with high-purity acetone to remove water and organic residues.[6]

    • Follow with a rinse with high-purity hexane to remove any remaining non-polar contaminants, including phthalates.[6]

  • Baking (for non-volumetric glassware):

    • Allow the glassware to air dry in a dust-free environment.

    • Place the dried glassware in a muffle furnace and bake at 400-450°C for at least two hours.[6]

  • Cooling and Storage:

    • Allow the glassware to cool completely inside the furnace or in a clean, desiccator-like environment.[6]

    • Once cooled, cover the openings with hexane-rinsed aluminum foil and store in a clean, dust-free environment to prevent re-contamination.[1][6]

Protocol 2: Validation of Glassware Cleanliness (Rinse Test)

This protocol describes the procedure to verify that the decontamination process has effectively removed phthalate residues.

Materials:

  • Cleaned glassware to be tested

  • High-purity hexane (or another suitable solvent, confirmed to be phthalate-free)

  • GC-MS or other sensitive analytical instrumentation

Procedure:

  • Rinsing:

    • Take a representative piece of glassware that has undergone the full decontamination procedure.

    • Rinse the interior surface of the glassware with a known volume of high-purity hexane. Ensure the solvent comes into contact with the entire inner surface.

  • Sample Collection:

    • Collect the hexane rinse in a clean sample vial.

  • Analysis:

    • Analyze the hexane rinse for the presence of target phthalates using a validated GC-MS method.

  • Evaluation:

    • Compare the results to a blank sample of the hexane.

    • The cleaning procedure is considered validated if the concentration of phthalates in the rinse solvent is below the established limit of detection (LOD) or limit of quantification (LOQ) for the analytical method.[6]

Visualizations

Glassware_Decontamination_Workflow cluster_cleaning Cleaning Protocol cluster_validation Validation (Rinse Test) start Start: Visibly Soiled Glassware initial_wash Initial Wash: Phosphate-free detergent & hot tap water start->initial_wash tap_rinse Tap Water Rinse (≥ 6 times) initial_wash->tap_rinse di_rinse Deionized Water Rinse (≥ 6 times) tap_rinse->di_rinse solvent_rinse Solvent Rinse: 1. Acetone 2. Hexane di_rinse->solvent_rinse baking Baking (Non-volumetric): 400-450°C for ≥ 2 hours solvent_rinse->baking storage Cool & Store: Cover with hexane-rinsed foil baking->storage rinse_test Rinse cleaned glassware with phthalate-free hexane storage->rinse_test collect_rinse Collect rinse solvent rinse_test->collect_rinse analyze Analyze by GC-MS collect_rinse->analyze evaluate Evaluate Results analyze->evaluate pass Pass: Phthalates < LOD/LOQ evaluate->pass Below Limit fail Fail: Phthalates ≥ LOD/LOQ evaluate->fail Above Limit fail->start Re-clean

Caption: Workflow for Glassware Decontamination and Validation.

Troubleshooting_High_Blanks cluster_sources Potential Contamination Sources cluster_actions Corrective Actions start Issue: High Phthalate Levels in Blanks glassware Glassware start->glassware solvents Solvents/Reagents start->solvents environment Lab Environment start->environment consumables Consumables (Tips, Vials) start->consumables review_cleaning Review Cleaning Protocol & Perform Rinse Test glassware->review_cleaning test_new_solvent Test New Solvent Bottle solvents->test_new_solvent cover_store Cover & Store Glassware Properly environment->cover_store leaching_test Perform Leaching Test on Consumables consumables->leaching_test end Contamination Source Identified & Resolved review_cleaning->end test_new_solvent->end cover_store->end leaching_test->end

Caption: Troubleshooting Logic for High Phthalate Blanks.

References

Technical Support Center: Enhancing Butyl Cyclohexyl Phthalate Extraction from Oily Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Butyl cyclohexyl phthalate (B1215562) (BCP) from oily matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting Butyl cyclohexyl phthalate (BCP) from oily matrices?

A1: The primary challenge is the high lipid content of oily matrices, which can lead to significant matrix effects.[1] These effects include the co-extraction of fats with the BCP analyte, which can cause ion suppression or enhancement during chromatographic analysis and lead to the contamination of analytical instruments.[1] Furthermore, the ubiquitous nature of phthalates often results in background contamination during sample preparation.[1]

Q2: Which extraction methods are most effective for isolating BCP from fatty samples?

A2: A combination of extraction and cleanup techniques is often most effective. Liquid-liquid extraction (LLE) is a conventional method, while solid-phase extraction (SPE) is highly recommended for cleanup and removal of lipids.[1][2] Direct immersion solid-phase microextraction (SPME) has also been successfully employed for phthalate analysis in vegetable oils after a preliminary liquid-liquid extraction to remove the bulk of triglycerides.[3]

Q3: How can I minimize background contamination from phthalates in my experiment?

A3: To minimize background contamination, it is critical to use glassware that has been rigorously cleaned.[4] Avoid plastic containers, pipette tips, and tubing whenever possible.[1][5] All solvents and reagents should be of high purity and pre-screened for phthalate contamination. Running procedural blanks alongside your samples is essential for monitoring any background levels.[1] A thorough glassware cleaning protocol involves washing with a phosphate-free detergent, rinsing with tap and deionized water, followed by a solvent rinse (e.g., acetone (B3395972) or hexane), and baking in a muffle furnace at 400-450°C for at least two hours.[4]

Q4: What is the role of a solvent in the extraction of BCP from oily matrices?

A4: The solvent is used to selectively dissolve the BCP, allowing it to be separated from the main components of the oily matrix. The choice of solvent is crucial for achieving high extraction efficiency. Hexane (B92381) is a commonly used non-polar solvent in phthalate extraction from oils.[6] The polarity of the solvent can significantly impact the recovery of lipids.[7] For liquid-liquid extraction, solvents like n-hexane and N,N-dimethylformamide have been used.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low BCP Recovery Incomplete extraction from the oily matrix.- Increase homogenization time and/or speed to ensure thorough mixing of the sample with the extraction solvent.[1]- Optimize the solvent-to-sample ratio; a higher ratio may be necessary for high-fat samples.[1]- For LLE, perform multiple extractions with fresh portions of the solvent.[1]
Inappropriate choice of extraction solvent or SPE sorbent.- For LLE, test solvents with different polarities. A mixture of ethyl acetate (B1210297) and hexane has shown good recoveries for some phthalates.[9]- For SPE, select a sorbent with appropriate selectivity for BCP. C18 and Florisil are commonly used for phthalate extraction.[10][11]
High Background Contamination Contamination from laboratory environment or materials.- Meticulously clean all glassware using a rigorous protocol (detergent wash, water rinse, solvent rinse, baking).[4]- Use high-purity, phthalate-free solvents and reagents.[1]- Avoid using plastic labware (e.g., pipette tips, containers) whenever possible. If unavoidable, rinse with a clean solvent before use.[5]
Carryover from previous highly concentrated samples in the analytical instrument.- Clean or replace the GC inlet liner and septum.[4]- Bake out the GC column at a high temperature as per the manufacturer's recommendation.[4]- Run several solvent blanks after maintenance to ensure the system is clean before analyzing samples.[4]
Matrix Effects (Ion Suppression/Enhancement in MS) Co-elution of matrix components (lipids) with BCP.- Implement a more effective cleanup step, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove interfering lipids.[1]- Optimize the chromatographic method to improve the separation of BCP from matrix components.
Inconsistent Results Variability in sample preparation.- Ensure consistent and thorough homogenization of the oily sample before taking an aliquot for extraction.- Maintain precise control over all experimental parameters, including solvent volumes, extraction times, and temperatures.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for BCP from Oily Matrices

This protocol provides a general methodology for the extraction of this compound from oily samples.

Materials:

  • Homogenized oily sample

  • n-Hexane (high purity, phthalate-free)

  • N,N-Dimethylformamide (DMF) (high purity, phthalate-free)

  • Separatory funnel (glass, with PTFE stopcock)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh a representative amount of the homogenized oily sample (e.g., 5 g) into a glass container.

  • Dissolve the oil sample in 20 mL of n-hexane.

  • Transfer the solution to a 250 mL separatory funnel.

  • Add 20 mL of N,N-dimethylformamide to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The lower layer is the DMF phase containing the BCP.

  • Drain the lower DMF layer into a clean glass flask.

  • Repeat the extraction of the n-hexane layer with two additional 20 mL portions of DMF.

  • Combine the DMF extracts.

  • To remove any residual oil, back-extract the combined DMF phases with 20 mL of n-hexane.

  • Discard the n-hexane layer.

  • Dry the DMF extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • The extract is now ready for analysis by a suitable chromatographic technique (e.g., GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of BCP from Oily Extracts

This protocol describes a cleanup step for extracts obtained from oily matrices, for instance, after an initial LLE.

Materials:

  • Oily extract containing BCP (dissolved in a suitable solvent)

  • SPE cartridges (e.g., Florisil or C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., n-hexane)

  • Elution solvent (e.g., ethyl acetate or a mixture of hexane and acetone)

  • SPE vacuum manifold

  • Collection vials (glass)

Procedure:

  • Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. Pass 5 mL of methanol (B129727) through the cartridge, followed by 5 mL of n-hexane, without allowing the cartridge to go dry.

  • Sample Loading: Load the oily extract (e.g., 1 mL) onto the conditioned SPE cartridge.

  • Washing (Interference Elution): Wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of n-hexane) to elute the remaining lipids and other non-polar interferences.

  • Analyte Elution: Place a clean collection vial under the cartridge. Elute the BCP with an appropriate solvent. For Florisil, 5 mL of ethyl acetate can be effective.[11] For C18, a mixture of hexane and acetone may be used.

  • Concentration: Evaporate the eluate to the desired final volume under a gentle stream of nitrogen.

  • The cleaned extract is now ready for instrumental analysis.

Quantitative Data Summary

Table 1: Recovery of Phthalates using different Extraction/Cleanup Methods

PhthalateMatrixExtraction MethodCleanup MethodRecovery (%)Reference
Dimethyl phthalate (DMP)Drinking WaterSolid-Phase ExtractionFlorisil98.2 - 110.0[11]
Diethyl phthalate (DEP)Drinking WaterSolid-Phase ExtractionFlorisil98.2 - 110.0[11]
Dibutyl phthalate (DBP)Drinking WaterSolid-Phase ExtractionFlorisil98.2 - 110.0[11]
Bis(2-ethylhexyl) phthalate (DEHP)Drinking WaterSolid-Phase ExtractionFlorisil98.2 - 110.0[11]
Various PhthalatesNon-alcoholic beveragesLiquid-Liquid Extraction-91 - 105[12]
Dimethyl phthalate (DMP)Pharmaceutical PreparationsSolid-Phase ExtractionHLB> 80[10]
Dipropyl phthalate (DPP)Pharmaceutical PreparationsSolid-Phase ExtractionHLB> 80[10]
Benzyl butyl phthalate (BBP)Pharmaceutical PreparationsSolid-Phase ExtractionHLB> 80[10]
Di-n-butyl phthalate (DBP)Pharmaceutical PreparationsSolid-Phase ExtractionHLB> 80[10]
Dicyclohexyl phthalate (DCHP)Pharmaceutical PreparationsSolid-Phase ExtractionHLB> 80[10]

Visualized Workflows

LLE_Workflow sample Homogenized Oily Sample dissolve Dissolve in n-Hexane sample->dissolve extract Liquid-Liquid Extraction with DMF dissolve->extract separate Separate Layers extract->separate dmf_phase Collect DMF Phase (contains BCP) separate->dmf_phase Lower Layer back_extract Back-extract with n-Hexane dmf_phase->back_extract dry Dry with Na2SO4 back_extract->dry concentrate Concentrate dry->concentrate analysis GC-MS Analysis concentrate->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for BCP from oily matrices.

SPE_Workflow extract_in Oily Extract load Load Sample extract_in->load condition Condition SPE Cartridge (Methanol, n-Hexane) condition->load wash Wash (Elute Lipids) with n-Hexane load->wash elute Elute BCP (e.g., Ethyl Acetate) wash->elute concentrate Concentrate Eluate elute->concentrate analysis Instrumental Analysis concentrate->analysis

Caption: Solid-Phase Extraction (SPE) cleanup workflow for BCP.

Troubleshooting_Logic start Low BCP Recovery? cause1 Incomplete Extraction start->cause1 Yes cause2 Analyte Loss During Cleanup start->cause2 Yes cause3 Instrumental Issues start->cause3 Yes solution1 Optimize homogenization and solvent ratio cause1->solution1 solution2 Check SPE recovery and elution solvent cause2->solution2 solution3 Verify GC-MS performance with standards cause3->solution3

References

Validation & Comparative

A Comparative Guide to the Inter-Laboratory Analysis of Butyl Cyclohexyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical method for Butyl cyclohexyl phthalate (B1215562) quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile compounds like BCP.[1][3] High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples that may not be suitable for the high temperatures used in GC analysis.[1][2]

The following tables summarize typical performance characteristics of these methods for phthalate analysis. It is important to note that specific performance will vary depending on the instrument, column, and experimental conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance for Phthalate Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.001 - 0.103 mg/kg
Limit of Quantification (LOQ)0.97 - 8.63 µg/kg[4]
Recovery70.2 - 110%[4]
Precision (RSD%)< 15%[5]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance for Phthalate Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.71 - 1.94 µg/L[6]
Limit of Quantification (LOQ)< 0.64 µg/mL[7]
Recovery88.5 - 106.8%[8]
Precision (RSD%)≤ 6.2%[7]

Table 3: Example Retention Times of Butyl Cyclohexyl Phthalate on Different GC Columns [9]

GC ColumnRetention Time (min)
Rtx-44019.452
Rxi-XLB17.689
Rxi-5ms15.478
Rtx-5021.19
Rxi-35Sil MS19.843
Rtx-CLPesticides14.979
Rtx-CLPesticides217.96

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the analysis of this compound using GC-MS and HPLC.

Protocol 1: Sample Preparation for Solid and Liquid Samples

Sample preparation is a critical step to ensure accurate quantification and to minimize matrix interference.

  • Extraction from a Polymer Matrix :

    • Cryogenically grind a representative portion of the polymer sample to a fine powder.[1]

    • Subject a known amount of the powdered sample to ultrasonic extraction with a suitable solvent, such as a mixture of hexane (B92381) and acetone.[1][10]

    • The extract may be filtered and cleaned up using solid-phase extraction (SPE) to remove interfering substances.[1]

    • Concentrate the cleaned extract under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a suitable solvent for injection.[1]

  • Extraction from Liquid Samples (e.g., Beverages) :

    • For aqueous samples, liquid-liquid extraction (LLE) with a solvent like hexane is commonly used.[5]

    • Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up and concentration.[11][12]

    • For oily matrices, gel permeation chromatography (GPC) can be used for cleanup.[13]

Protocol 2: GC-MS Analysis

GC-MS provides excellent separation and identification of phthalates.[2][3]

  • Gas Chromatograph (GC) Conditions :

    • Injector : Splitless mode at 280°C.[14]

    • Column : A common choice is a 5%-phenyl/95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

    • Oven Temperature Program : An example program is to hold at 80°C for 2 minutes, ramp to 210°C at 8°C/min and hold for 5 minutes, then ramp to 250°C at 20°C/min and hold for 5 minutes.[14]

    • Carrier Gas : Helium at a constant flow rate.[5]

  • Mass Spectrometer (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[1][15]

    • Source Temperature : 230°C.[1]

    • Quadrupole Temperature : 150°C.[1]

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity.[1][5] The characteristic ion for many phthalates is m/z 149.[1][3]

Protocol 3: HPLC-UV Analysis

HPLC is a valuable alternative, especially for samples that are not amenable to GC's high temperatures.[1][12]

  • High-Performance Liquid Chromatograph (HPLC) Conditions :

    • Column : A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm) is typically used.[7][16]

    • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM KH2PO4) and acetonitrile (B52724) is common.[7][16]

    • Flow Rate : Typically around 1.0 - 1.5 mL/min.[7][16]

    • Column Temperature : Maintained at a constant temperature, for example, 30°C.[12][17]

  • UV Detector Conditions :

    • Detection Wavelength : Phthalates are typically detected at around 230 nm.[7][16]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the analysis of this compound and the logical flow of an inter-laboratory comparison study.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction (LLE, SPE, Ultrasonic) Sample->Extraction Cleanup Cleanup (SPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS GC-MS Path HPLC HPLC-UV/MS Analysis Reconstitution->HPLC HPLC Path Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Final Report Quantification->Reporting InterLab_Comparison cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Data Analysis & Reporting Coordinator Coordinating Laboratory Protocols Develop Standardized Protocols Coordinator->Protocols Samples Prepare & Distribute Homogeneous Samples Protocols->Samples LabA Lab A Samples->LabA LabB Lab B Samples->LabB LabC Lab C Samples->LabC LabD Lab D Samples->LabD ellipsis ... Samples->ellipsis CollectData Collect Results LabA->CollectData LabB->CollectData LabC->CollectData LabD->CollectData ellipsis->CollectData Stats Statistical Analysis (e.g., z-scores, reproducibility) CollectData->Stats Report Final Comparison Report Stats->Report

References

A Comparative Guide to Method Validation for Butyl Cyclohexyl Phthalate Analysis in Children's Toys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety of children's products is paramount. This guide provides an objective comparison of analytical methodologies for the detection and quantification of Butyl cyclohexyl phthalate (B1215562) in children's toys, supported by experimental data. The focus is on providing detailed protocols and performance characteristics to aid in the selection and implementation of appropriate analytical methods.

Comparison of Analytical Method Performance

The primary analytical technique for the determination of phthalates, including Butyl cyclohexyl phthalate, in plastic matrices is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers excellent selectivity and sensitivity for the identification and quantification of these compounds.[1][2] The performance of various GC-MS methods is summarized in the table below. While specific data for this compound is not always available in the cited literature, the data for other regulated phthalates provides a strong indication of the expected performance for this compound under similar analytical conditions.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (RSD %)
GC-MS with Solvent ExtractionVarious Phthalates0.1 mg/kg100 mg/kg>0.99998 - 1085.9 - 15.3
HS-SPME-GC-MSDIBP, BBP, DOP0.03 - 0.08 µg/L0.10 - 0.24 µg/L≥0.99590.2 - 111< 13
GC-MS (CPSC-CH-C1001-09.3)6 Regulated PhthalatesNot SpecifiedNot Specified>0.999Not Specified< 2.86
GC-MS/MS with SPE6 PhthalatesNot Specified< 12.5 µg/LNot SpecifiedNot SpecifiedNot Specified
GC-MS (China GB/T 22048-2008)6 Regulated PhthalatesNot SpecifiedNot Specified>0.99992 - 107< 7

Data for "Various Phthalates" is based on a screening method for six regulated phthalates.[1] HS-SPME-GC-MS data is for the analysis of phthalates in food packaging, which is a similar matrix.[3] GC-MS (CPSC-CH-C1001-09.3) data is based on repeatability of calibration standards.[4] GC-MS/MS with SPE data provides the LOQ for six phthalate esters.[5] GC-MS (China GB/T 22048-2008) data shows recovery and precision for spiked samples.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for common sample preparation and analysis techniques.

Sample Preparation: Solvent Extraction (Based on CPSC-CH-C1001-09.3/4)

This protocol is a standard method for the extraction of phthalates from plastic toy materials.

  • Sample Comminution: Cut or grind the toy sample into small pieces, ensuring no dimension is larger than 2 mm.[2]

  • Weighing: Accurately weigh approximately 50 mg of the comminuted sample into a glass vial.[2]

  • Dissolution: Add 5 mL of tetrahydrofuran (B95107) (THF) to the sample vial.[2]

  • Agitation: Agitate the mixture for at least 30 minutes, or until the plastic is completely dissolved.[4]

  • Precipitation: Add 10 mL of a precipitating solvent like hexane (B92381) or acetonitrile (B52724) to the dissolved sample solution. This will cause the polymer to precipitate out of the solution.[2]

  • Settling: Allow the mixture to stand for at least 5 minutes to allow for complete precipitation of the polymer.[4]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove the precipitated polymer.[4]

  • Internal Standard Spiking: Add a known amount of an internal standard (e.g., benzyl (B1604629) benzoate) to the filtered extract.[2][4]

  • Dilution: Dilute the final extract to a known volume with an appropriate solvent (e.g., cyclohexane (B81311) or dichloromethane) before GC-MS analysis.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical instrumental parameters for the analysis of phthalates.

  • Gas Chromatograph (GC): Equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm), is commonly used.[5]

  • Injector Temperature: 280-300 °C.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 260 °C at 8 °C/min.

    • Ramp to 320 °C at 35 °C/min, hold for 5 minutes.[1]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230-300 °C.[5]

    • Acquisition Mode: A combination of full scan and Selected Ion Monitoring (SIM) is often used. Full scan is used for qualitative identification, while SIM mode provides higher sensitivity for quantification.[2]

    • Quantification Ions: Specific ions for this compound and the internal standard are monitored.

Experimental Workflow

The logical flow of the analytical process, from sample reception to data analysis, is a critical component of method validation. The following diagram illustrates a typical workflow for the analysis of this compound in children's toys.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_receipt Sample Receipt and Documentation comminution Sample Comminution (Cutting/Grinding) sample_receipt->comminution extraction Solvent Extraction (e.g., THF Dissolution) comminution->extraction precipitation Polymer Precipitation (e.g., with Hexane) extraction->precipitation filtration Filtration precipitation->filtration dilution Dilution and Internal Standard Spiking filtration->dilution gcms_analysis GC-MS Analysis dilution->gcms_analysis data_acquisition Data Acquisition (Scan and/or SIM) gcms_analysis->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification reporting Result Reporting quantification->reporting

Experimental workflow for phthalate analysis.

References

A Comparative Analysis of Butyl Cyclohexyl Phthalate and Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Butyl cyclohexyl phthalate (B1215562) (BCHP) and its common alternatives, including Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), and Tris(2-ethylhexyl) trimellitate (TOTM). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on material selection.

Executive Summary

Butyl cyclohexyl phthalate (BCHP) is a phthalate ester used as a plasticizer to increase the flexibility of polymers like polyvinyl chloride (PVC).[1][2] However, concerns over the potential health effects of phthalates have led to the development and use of alternative plasticizers.[3] This guide compares the performance, migration, and toxicological profiles of BCHP with prominent alternatives. A significant data gap exists in the scientific literature regarding direct comparative studies between BCHP and these alternatives. Therefore, this guide presents available data for each plasticizer to allow for an informed, albeit indirect, comparison.

Performance Characteristics

The primary function of a plasticizer is to enhance the flexibility and workability of a polymer. Key performance indicators include tensile strength and elongation at break. While direct comparative data including BCHP is unavailable, this section presents known performance data for the individual plasticizers in PVC formulations.

Table 1: Comparative Performance of BCHP and Alternative Plasticizers in PVC

PlasticizerTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
This compound (BCHP) Data not availableData not availableData not available
DINCH ~15-25~250-350~70-85
DEHT ~18-28~300-400~75-90
TOTM ~20-30~250-350~80-95

Note: The data for alternative plasticizers are compiled from various sources and represent typical ranges in flexible PVC formulations. Actual values can vary depending on the specific formulation and processing conditions.

Migration Behavior

The migration of plasticizers from a polymer matrix is a critical consideration, especially for applications in medical devices and food contact materials.[4] Migration is influenced by factors such as the type of plasticizer, its concentration, the nature of the contact medium, temperature, and time.

Table 2: Comparative Migration of BCHP and Alternative Plasticizers

PlasticizerMigration into Food Simulants (e.g., ethanol (B145695)/water)Migration into Blood Products
This compound (BCHP) Data not availableData not available
DINCH Lower than DEHP in some studies.[5]Lower than DEHP.[6]
DEHT Lower than DEHP.[7]Lower than DEHP.[7]
TOTM Significantly lower than DEHP.[8][9]Significantly lower than DEHP.[8][10]

Toxicological Profile

The toxicological profiles of plasticizers are of paramount importance due to potential human exposure. Concerns about endocrine-disrupting effects have been a major driver for the development of phthalate alternatives.

Table 3: Comparative Toxicological Data for BCHP and Alternative Plasticizers

PlasticizerAcute Toxicity (Oral LD50, rat)GenotoxicityReproductive/Developmental ToxicityEndocrine Disruption
This compound (BCHP) Data not availableMutagenic in Ames test (with S9 mix); clastogenic potential.[11][12]Suspected reproductive toxicant.Potential endocrine disruptor.[2]
DINCH > 5000 mg/kgGenerally considered non-genotoxic, though some studies show potential for oxidative DNA damage in vitro.[13]No significant reproductive or developmental toxicity observed in guideline studies.Not considered an endocrine disruptor.[13]
DEHT > 5000 mg/kgNot genotoxic.No adverse developmental effects observed in guideline studies.[14]Not considered to have estrogenic activity.[14]
TOTM > 5000 mg/kg[15]Not genotoxic.No significant reproductive or developmental toxicity observed.Not considered an endocrine disruptor.[16]

Biodegradability

Experimental Protocols

Tensile Property Testing

Objective: To determine the tensile strength and elongation at break of a plasticized PVC material.

Methodology (based on ASTM D638 / ISO 527-2):

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the plasticized PVC sheet according to the dimensions specified in the standard.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.

  • Testing Machine: Use a universal testing machine equipped with grips suitable for holding the specimens.

  • Procedure:

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

    • Record the force and elongation throughout the test.

  • Calculations:

    • Tensile Strength: Divide the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Express the increase in length at the point of rupture as a percentage of the original gauge length.

Migration Testing

Objective: To quantify the migration of a plasticizer from a PVC material into a food simulant.

Methodology (based on EU Regulation No. 10/2011):

  • Specimen Preparation: Cut a sample of the plasticized PVC material of a known surface area.

  • Food Simulant Selection: Choose a food simulant appropriate for the intended application (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil).

  • Test Conditions: Select the time and temperature conditions that represent the intended use or accelerated testing conditions.

  • Procedure:

    • Immerse the PVC specimen in a known volume of the food simulant in a sealed container.

    • Place the container in an oven or incubator at the selected temperature for the specified duration.

    • After the exposure period, remove the specimen from the simulant.

  • Analysis:

    • Determine the concentration of the plasticizer in the food simulant using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

    • Calculate the migration value, typically expressed in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of surface area (mg/dm²).

Androgen Receptor (AR) Antagonism Assay

Objective: To assess the potential of a chemical to inhibit the binding of androgens to the androgen receptor.

Methodology (based on OECD Test Guideline 458):

  • Cell Line: Use a validated cell line that stably expresses the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element.

  • Procedure:

    • Culture the cells in a multi-well plate.

    • Expose the cells to a range of concentrations of the test chemical in the presence of a fixed, sub-maximal concentration of a reference androgen (e.g., testosterone (B1683101) or dihydrotestosterone).

    • Include appropriate controls (vehicle control, reference androgen alone, reference antagonist).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis:

    • Calculate the percentage of inhibition of the androgen-induced reporter gene activity for each concentration of the test chemical.

    • Determine the IC50 value (the concentration of the test chemical that causes 50% inhibition).

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance & Safety Evaluation cluster_perf_tests Performance Tests cluster_mig_tests Migration Tests cluster_tox_tests Toxicology Tests cluster_analysis Data Analysis & Comparison PVC_Resin PVC Resin Compounding Compounding (e.g., Two-Roll Mill) PVC_Resin->Compounding Plasticizer Plasticizer (BCHP or Alternative) Plasticizer->Compounding Additives Stabilizers, Lubricants, etc. Additives->Compounding PVC_Sheet Plasticized PVC Sheet Compounding->PVC_Sheet Performance Performance Testing PVC_Sheet->Performance Migration Migration Testing PVC_Sheet->Migration Toxicity Toxicological Assessment PVC_Sheet->Toxicity Tensile Tensile Properties (ASTM D638) Performance->Tensile Hardness Hardness (Shore A) Performance->Hardness Food_Simulant Food Simulant (EU 10/2011) Migration->Food_Simulant Blood_Contact Blood Contact (ISO 3826) Migration->Blood_Contact Cytotoxicity Cytotoxicity Toxicity->Cytotoxicity Genotoxicity Genotoxicity Toxicity->Genotoxicity Endocrine Endocrine Disruption (e.g., AR Antagonism) Toxicity->Endocrine Data_Analysis Comparative Data Analysis Tensile->Data_Analysis Hardness->Data_Analysis Food_Simulant->Data_Analysis Blood_Contact->Data_Analysis Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Endocrine->Data_Analysis

Caption: Experimental workflow for comparing plasticizers.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR binds to Phthalate Phthalate (e.g., BCHP) Phthalate->AR antagonistic binding AR_HSP AR-HSP Complex AR->AR_HSP binding AR_dimer AR Dimer AR->AR_dimer dimerization & translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE binds to Transcription Gene Transcription ARE->Transcription Response Androgenic Response Transcription->Response

Caption: Phthalate interference with androgen receptor signaling.

References

Performance Showdown: Butyl Cyclohexyl Phthalate vs. DEHP in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of a suitable plasticizer is a critical determinant of the final properties and performance of polyvinyl chloride (PVC) products. For decades, Di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been the industry standard, prized for its efficiency and cost-effectiveness. However, mounting health and environmental concerns have catalyzed a search for safer alternatives. This guide provides a detailed performance comparison between the incumbent, DEHP, and a potential alternative, Butyl cyclohexyl phthalate (BCHP), in PVC applications.

While direct, comprehensive comparative studies on the performance of this compound versus DEHP in PVC are limited in publicly available literature, this guide synthesizes the existing data for DEHP and the known properties of BCHP to offer a comparative perspective for researchers and formulators.

General Properties

A fundamental comparison of the physical and chemical properties of DEHP and BCHP is essential for understanding their behavior as plasticizers.

PropertyThis compound (BCHP)Di(2-ethylhexyl) phthalate (DEHP)
CAS Number 84-64-0[1]117-81-7
Molecular Formula C18H24O4[1]C24H38O4
Molecular Weight 304.38 g/mol [1]390.56 g/mol
Appearance Colorless to pale yellow liquid[1]Colorless, viscous liquid
General Use Plasticizer for polymers, especially flexible PVC[1]Primary plasticizer for PVC[2]

Performance Metrics: A Comparative Analysis

The efficacy of a plasticizer is evaluated across several key performance indicators. The following sections compare BCHP and DEHP based on available data and qualitative descriptions.

Plasticizing Efficiency
Mechanical Properties

The mechanical properties of plasticized PVC, such as tensile strength, elongation at break, and Young's modulus, are critical for many applications. The addition of a plasticizer generally decreases tensile strength and modulus while increasing elongation.

Table of Mechanical Properties of DEHP-Plasticized PVC

PVC FormulationTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
PVC/PMMA (50/50) + 15% DEHP39.54.01750
PVC/PMMA (50/50) + 30% DEHP27.06.01150
PVC/PMMA (50/50) + 50% DEHP17.5180.080

Source: Data extracted from a study on PVC/PMMA blends, illustrating the effect of DEHP concentration.[2]

For BCHP, it is described as enhancing the flexibility and durability of PVC.[1] However, quantitative data on its effect on mechanical properties is not available in the reviewed literature.

Migration Resistance

Plasticizer migration is a significant concern, particularly in medical and food-contact applications. Migration can lead to contamination of the surrounding environment and a loss of flexibility in the PVC product. DEHP is known to migrate from PVC, with the rate influenced by temperature, the nature of the contacting medium (e.g., aqueous vs. organic solvents), and exposure time.[4][5][6][7][8]

Thermal Stability

The thermal stability of a plasticized PVC formulation is crucial for its processing and end-use performance. Thermogravimetric analysis (TGA) is commonly used to assess thermal stability. DEHP-plasticized PVC typically shows a multi-step degradation process, with the initial mass loss corresponding to the dehydrochlorination of PVC, which can be influenced by the presence of the plasticizer.[2][9][10][11] The addition of DEHP can lower the onset temperature of degradation compared to unplasticized PVC.[2][11]

BCHP is reported to have good thermal stability, which is a desirable characteristic for a plasticizer.[1] This suggests it may contribute positively to the overall thermal performance of PVC formulations, though specific TGA data is needed for a direct comparison.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. The following are detailed methodologies for key performance evaluations.

Mechanical Properties Testing

Protocol: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Sample Preparation: Prepare PVC sheets with the desired concentration of the plasticizer by a method such as two-roll milling followed by compression molding. Cut dumbbell-shaped test specimens from the sheets.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.

  • Testing: Use a universal testing machine to apply a tensile load to the specimen at a constant rate of crosshead displacement (e.g., 500 mm/min) until failure.

  • Data Acquisition: Record the load and elongation throughout the test.

  • Calculation: From the stress-strain curve, determine the tensile strength at break, elongation at break, and Young's modulus.

Migration Analysis (Solvent Extraction)

Protocol: Based on ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.

  • Sample Preparation: Cut circular or square samples of the plasticized PVC film of known weight and surface area.

  • Extraction: Immerse the samples in a specified volume of a test solvent (e.g., n-hexane for fatty food simulation, ethanol/water mixtures, or distilled water) in a sealed container.

  • Incubation: Maintain the container at a controlled temperature for a specified duration (e.g., 24 hours at 40°C).

  • Analysis:

    • Gravimetric Method: Remove the PVC sample, dry it to a constant weight, and calculate the weight loss due to plasticizer extraction.

    • Chromatographic Method: Take an aliquot of the solvent and analyze the concentration of the migrated plasticizer using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Reporting: Express the migration as a percentage of weight loss from the PVC sample or as the concentration of plasticizer in the solvent.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Protocol: Based on ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the plasticized PVC material into a TGA sample pan.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis: Analyze the resulting TGA curve to determine the onset temperature of degradation (the temperature at which significant mass loss begins) and the temperatures at which 5% or 10% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates for different decomposition steps.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of plasticizers in PVC.

G Experimental Workflow for Plasticizer Performance Evaluation in PVC cluster_0 Formulation & Preparation cluster_1 Performance Testing cluster_2 Analysis & Comparison A PVC Resin & Additives Selection D Compounding (e.g., Two-Roll Mill) A->D B Plasticizer A (e.g., BCHP) B->D C Plasticizer B (e.g., DEHP) C->D E Sample Preparation (e.g., Compression Molding) D->E F Mechanical Properties (ASTM D412) - Tensile Strength - Elongation at Break - Young's Modulus E->F G Migration Resistance (ASTM D1239) - Solvent Extraction (GC-MS/HPLC) E->G H Thermal Stability (TGA) - Onset of Degradation - Mass Loss vs. Temperature E->H I Plasticizing Efficiency - Hardness (Shore A/D) E->I J Data Compilation & Tabulation F->J G->J H->J I->J K Comparative Analysis of Performance Metrics J->K L Conclusion on Suitability for Application K->L

Caption: A flowchart illustrating the key stages in the comparative evaluation of plasticizer performance in PVC.

Conclusion

DEHP remains a benchmark plasticizer for PVC due to its high efficiency and the extensive historical data on its performance. However, the drive for safer materials necessitates the evaluation of alternatives like this compound.

Based on the available information, BCHP presents some promising characteristics, such as good thermal stability and low volatility.[1] However, a significant data gap exists in the scientific literature regarding its quantitative performance in PVC, particularly concerning its plasticizing efficiency, the mechanical properties it imparts, and its migration behavior under various conditions.

For researchers and drug development professionals, this guide highlights the well-established performance of DEHP while underscoring the need for further empirical studies to fully characterize BCHP as a viable alternative. Direct, head-to-head comparative studies employing the standardized protocols outlined herein are essential to generate the data required for an informed and objective selection of the most appropriate plasticizer for a given PVC application.

References

Comparative Analysis of Leaching Rates: Butyl Cyclohexyl Phthalate vs. DINCH from Plastic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in the manufacturing of medical devices, pharmaceutical packaging, and laboratory equipment is a critical consideration, directly impacting the safety and efficacy of the final product. Leaching of these chemical additives from the polymer matrix can lead to contamination of drugs, biological samples, and ultimately, patient exposure. This guide provides a comparative analysis of the leaching characteristics of two plasticizers: Butyl cyclohexyl phthalate (B1215562) (BCHP) and Di-isononyl cyclohexanoate (DINCH).

This document summarizes available experimental data on the leaching of BCHP and DINCH from plastics, outlines common experimental protocols for assessing migration, and provides a visual representation of a typical leaching study workflow. The information is intended to assist researchers and professionals in making informed decisions regarding material selection for sensitive applications.

Executive Summary

Phthalate esters have long been the workhorse of plasticizers, offering excellent performance in rendering rigid polymers like polyvinyl chloride (PVC) flexible. However, concerns over the potential endocrine-disrupting effects of some ortho-phthalates have spurred the development and adoption of alternative plasticizers. DINCH, a non-phthalate plasticizer, has emerged as a prominent substitute for dioctyl phthalate (DEHP) in many applications, particularly in the medical field. Butyl cyclohexyl phthalate, another phthalate ester, is also utilized in various applications. Understanding the relative leaching potential of these compounds is paramount for risk assessment.

Available data strongly suggests that DINCH exhibits a significantly lower leaching profile compared to traditional phthalates like DEHP. While direct, comprehensive comparative studies between BCHP and DINCH are limited in the publicly available scientific literature, the existing information on DINCH's low migration tendency provides a valuable benchmark. This guide aims to present the available data to facilitate a preliminary comparison and to underscore the importance of rigorous testing for any specific application.

Data Presentation: Leaching Rates of DINCH

PlasticizerPolymer MatrixSimulant/MediumTemperature (°C)DurationLeaching ResultsReference
DINCHPVCLipid EmulsionNot SpecifiedNot SpecifiedLeached 10-100 times less than DEHP[1]
DINCHPVCNot SpecifiedNot SpecifiedNot SpecifiedMigration is half that of DEHP[2]

Note: The lack of standardized testing protocols across different studies makes direct comparisons challenging. Factors such as the specific formulation of the plastic, the surface area-to-volume ratio, and the analytical method used can all influence the measured leaching rates.

Experimental Protocols

The following section details a generalized experimental protocol for determining the leaching rate of plasticizers from a polymer matrix. This protocol is a composite of methodologies described in various studies on phthalate and plasticizer migration.[3][4][5][6][7]

Objective:

To quantify the amount of a specific plasticizer (e.g., BCHP or DINCH) that migrates from a plastic material into a liquid medium (food simulant or pharmaceutical formulation) under controlled conditions.

Materials:
  • Plastic Sample: A representative sample of the plastic material (e.g., PVC tubing, sheet, or container) with a known surface area and composition.

  • Leaching Medium (Simulant): A liquid chosen to represent the type of substance the plastic will contact in its intended application. Common simulants include:

    • Distilled water (for aqueous products)

    • 3% Acetic acid (for acidic products)

    • 10%, 20%, or 50% Ethanol in water (for alcoholic or fatty products)

    • Olive oil or other vegetable oils (for highly fatty products)

    • Isooctane (as a substitute for fatty food simulants)

    • Lipid emulsions (for parenteral nutrition solutions)

  • Analytical Standards: Certified reference standards of the target plasticizer(s) (BCHP, DINCH) and a suitable internal standard.

  • Solvents: High-purity solvents (e.g., n-hexane, acetonitrile, methanol) for extraction and chromatographic analysis.

  • Glassware: Inert glassware (e.g., borosilicate glass) thoroughly cleaned to avoid contamination.

Procedure:
  • Sample Preparation:

    • Cut the plastic sample into pieces of a defined size and surface area.

    • Clean the surface of the plastic samples to remove any external contaminants.

    • Accurately weigh the plastic samples.

  • Migration Test:

    • Place a known mass of the plastic sample into a glass container.

    • Add a specific volume of the pre-conditioned leaching medium to the container, ensuring the sample is fully immersed. The surface area to volume ratio should be controlled and recorded.

    • Seal the container to prevent evaporation.

    • Incubate the container at a controlled temperature and for a predetermined duration. Agitation may be applied to simulate use conditions.

  • Sample Extraction:

    • After the incubation period, remove the plastic sample from the medium.

    • Transfer a known aliquot of the leaching medium to an extraction vessel.

    • Spike the aliquot with a known amount of internal standard.

    • Perform a liquid-liquid or solid-phase extraction to isolate the plasticizer from the medium.

  • Analytical Quantification:

    • Analyze the extract using a suitable analytical technique, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[3][5]

    • Prepare a calibration curve using the analytical standards.

    • Quantify the concentration of the leached plasticizer in the sample by comparing its response to the calibration curve, correcting for the recovery of the internal standard.

Mandatory Visualization

Leaching_Study_Workflow Experimental Workflow for Leaching Rate Determination cluster_prep Preparation cluster_migration Migration cluster_analysis Analysis SamplePrep Sample Preparation (Cut, Clean, Weigh) Incubation Incubation (Controlled Temperature & Time) SamplePrep->Incubation SimulantPrep Simulant Preparation (Pre-condition Medium) SimulantPrep->Incubation Extraction Extraction of Analyte (LLE or SPE) Incubation->Extraction Collect Simulant Quantification Instrumental Analysis (GC-MS or HPLC) Extraction->Quantification DataAnalysis Data Analysis (Quantification & Reporting) Quantification->DataAnalysis

Caption: A flowchart illustrating the key steps in a typical experimental workflow for determining the leaching rate of plasticizers from a polymer matrix.

Conclusion

The selection of plasticizers for applications in the pharmaceutical and medical fields requires a thorough evaluation of their leaching potential. The available evidence indicates that DINCH is a favorable alternative to traditional phthalates like DEHP, exhibiting significantly lower migration from PVC matrices. While a direct, quantitative comparison with this compound is hampered by the limited availability of public data on BCHP leaching, the data on DINCH provides a strong case for its consideration in applications where minimizing leachables is a primary concern.

It is imperative for researchers, scientists, and drug development professionals to conduct or request specific migration studies using appropriate experimental protocols that accurately simulate the intended use of the plastic components. This will ensure a comprehensive risk assessment and the selection of the safest and most suitable materials for their specific applications.

References

A Comparative Toxicological Risk Assessment of Butyl Cyclohexyl Phthalate and Other Common Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological risk assessment of Butyl cyclohexyl phthalate (B1215562) (BCHP) alongside other widely used phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Butyl benzyl (B1604629) phthalate (BBP). The following sections summarize key toxicological data, detail experimental methodologies for major assays, and illustrate the signaling pathways implicated in phthalate toxicity.

Quantitative Toxicological Data Summary

The toxicological profiles of phthalates vary, with significant differences observed in their acute toxicity, as well as their reproductive and developmental effects. The following tables summarize key quantitative data for BCHP and other selected phthalates.

PhthalateCAS No.Molecular Weight ( g/mol )Acute Oral LD50 (Rat)
Butyl cyclohexyl phthalate (BCHP)84-64-0304.4No data available
Di(2-ethylhexyl) phthalate (DEHP)117-81-7390.5630,000 mg/kg
Dibutyl phthalate (DBP)84-74-2278.348,000 mg/kg
Butyl benzyl phthalate (BBP)85-68-7312.362,040 mg/kg

Table 1: Acute Toxicity Data for Selected Phthalates.

PhthalateEndpointSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects
This compound (BCHP) GenotoxicityMouseNot EstablishedNot EstablishedDose-dependent chromosomal abnormalities in a 28-day study[1].
Di(2-ethylhexyl) phthalate (DEHP) Reproductive & Developmental ToxicityRat4.8-Reproductive tract malformations in male offspring[2][3].
Dibutyl phthalate (DBP) Developmental ToxicityRat50-Male reproductive system damage in F1 generation[4].
Butyl benzyl phthalate (BBP) Developmental ToxicityRat100-Increased incidence of skeletal anomalies and reduced fetal testis weights[4][5].

Table 2: Reproductive and Developmental Toxicity Data for Selected Phthalates.

Key Experimental Protocols

The assessment of phthalate toxicity relies on a battery of standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments frequently cited in toxicological studies of these compounds.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.

  • Test System: Typically, young adult Sprague-Dawley rats are used.

  • Administration: The test substance is administered orally by gavage, or mixed in the diet or drinking water, daily for 28 days.

  • Dose Groups: At least three dose levels of the test substance and a control group are used. The highest dose is chosen to induce toxic effects but not mortality.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.

  • Pathology: At termination, all animals undergo a gross necropsy. Organs and tissues are weighed, and preserved for histopathological examination.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Test System: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S-9 mix from rat liver) to detect pro-mutagens.

  • Procedure:

    • The tester strains are exposed to the test substance at various concentrations.

    • The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control. This compound tested negative in the Ames assay with strains TA1535, TA100, TA98, and TA1537, with or without metabolic activation[6]. However, another study reported mutagenic activity for BCHP in the presence of S9 mix with the TA100 strain[1].

In Vivo Alkaline Comet Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

  • Test System: Typically, rodents are used. Tissues of interest (e.g., liver, bone marrow) are collected after exposure to the test substance.

  • Procedure:

    • A single-cell suspension is prepared from the collected tissue.

    • The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

    • The cells are lysed to remove membranes and cytoplasm, leaving the nuclear DNA.

    • The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and separate fragments.

    • After electrophoresis, the DNA is stained with a fluorescent dye and visualized under a microscope.

  • Endpoint: Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage. A study on BCHP indicated its potential to cause DNA strand breaks at high exposure levels, as assessed by the Comet assay[1].

Signaling Pathways in Phthalate Toxicity

Phthalates can exert their toxic effects through various signaling pathways, primarily by acting as endocrine disruptors. The diagrams below illustrate two key mechanisms of phthalate-induced toxicity.

Phthalate_Anti_Androgenic_Pathway cluster_leydig In Testis Phthalate Phthalate (e.g., DEHP, DBP) LeydigCell Leydig Cell Phthalate->LeydigCell Inhibition AndrogenReceptor Androgen Receptor (AR) Phthalate->AndrogenReceptor Antagonism AR_complex Phthalate-AR Complex Testosterone_synthesis Testosterone (B1683101) Synthesis Testosterone Testosterone Testosterone_synthesis->Testosterone Reduced Production Testosterone->AndrogenReceptor Binding TargetGene Androgen-Responsive Gene Expression AndrogenReceptor->TargetGene Activation AR_complex->TargetGene Inhibition Reproductive_Development Male Reproductive Tract Development TargetGene->Reproductive_Development Disruption

Figure 1: Anti-Androgenic Signaling Pathway of Phthalates. This diagram illustrates how certain phthalates can disrupt male reproductive development by inhibiting testosterone synthesis in Leydig cells and by antagonizing the androgen receptor, leading to altered gene expression. Phthalates have been shown to reduce fetal testosterone synthesis[7].

Phthalate_PPAR_Activation_Pathway cluster_nucleus Nucleus Phthalate_monoester Phthalate Monoester (e.g., MEHP) PPAR Peroxisome Proliferator- Activated Receptor (PPARγ) Phthalate_monoester->PPAR Activation PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex RXR Retinoid X Receptor (RXR) RXR->PPAR_RXR_complex PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_complex->PPRE Binding TargetGene_Expression Target Gene Expression (e.g., Fabp4, Cd36) PPRE->TargetGene_Expression Regulation Cellular_Response Altered Cellular Responses (e.g., Adipogenesis, Lipid Metabolism) TargetGene_Expression->Cellular_Response

Figure 2: Phthalate Activation of the PPARγ Signaling Pathway. This diagram shows how phthalate monoesters can activate PPARγ, leading to the formation of a heterodimer with RXR. This complex then binds to PPREs in the DNA, regulating the expression of target genes involved in cellular processes like adipogenesis and lipid metabolism. Phthalate monoesters have been shown to activate PPARγ and induce the expression of its target genes[8][9][10].

Conclusion

The available toxicological data indicate that while BCHP has shown evidence of genotoxicity in some studies, there is a lack of comprehensive quantitative data on its reproductive and developmental toxicity compared to more extensively studied phthalates like DEHP, DBP, and BBP. These latter compounds have well-documented adverse effects on the male reproductive system, primarily through anti-androgenic mechanisms. Furthermore, the activation of nuclear receptors such as PPARs represents another important pathway through which phthalates can exert their biological effects. Further research is warranted to fully characterize the toxicological profile of BCHP and to establish clear NOAEL and LOAEL values for its key toxicological endpoints to allow for a more complete risk assessment.

References

Endocrine Disruption Potential: A Comparative Analysis of Butyl Cyclohexyl Phthalate and Terephthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endocrine-disrupting potential of Butyl cyclohexyl phthalate (B1215562) (BCHP), an ortho-phthalate, and terephthalates, a class of isomeric compounds. The information presented is collated from various in vitro studies to assist in understanding their relative activities and mechanisms of action.

Executive Summary

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. Phthalates, a class of chemicals commonly used as plasticizers, have come under scrutiny for their potential endocrine-disrupting properties. This guide focuses on a comparative analysis of Butyl cyclohexyl phthalate (BCHP) and terephthalates. While structurally similar, their endocrine activities can differ.

Ortho-phthalates, such as BCHP, have been shown in some studies to interact with hormone receptors, particularly the estrogen receptor. Terephthalates, while often considered less biologically active, are not devoid of endocrine-disrupting potential, with some studies indicating estrogenic effects of their precursors and metabolites. This guide presents available quantitative data from in vitro assays, details the experimental protocols for these assays, and provides visual representations of the key signaling pathways involved.

Quantitative Data Comparison

The following tables summarize the in vitro endocrine activity of this compound and relevant terephthalates from published studies. Direct comparative studies between BCHP and terephthalates are limited; therefore, data from different studies are presented to provide a relative understanding.

Table 1: Estrogenic Activity

CompoundAssayEndpointResultRelative Potency (compared to 17β-estradiol)Citation
This compound (BCHP) ERα Binding AssayIn vitro binding to Estrogen Receptor αBinds to ERαNot specified[1]
MCF-7 Cell Proliferation AssayProliferation of estrogen-responsive cellsEstrogenic activityNot specified[1]
Terephthalic Acid (TPA) Human Breast Epithelial CellsIncreased ERα:ERβ ratioSuggests estrogenic effectNot specified[2]
Dimethyl Terephthalate (B1205515) (DMT) 3T3-L1 Adipocyte DifferentiationIncreased adipogenic markers (PPAR-γ)Adipogenic action reverted by ER antagonistNot specified[3]
Di(2-ethylhexyl) terephthalate (DEHT) E-Screen Assay (MCF-7 cells)Cell proliferationNot estrogenic or anti-estrogenicNot applicable[4]

Table 2: Androgenic and Steroidogenesis Activity

CompoundAssayEndpointResultCitation
This compound (BCHP) Not available---
Di(2-ethylhexyl) terephthalate (DEHT) AR Transactivation Assay (MDA-kb2 cells)Androgenic or anti-androgenic activityNo androgenic or anti-androgenic activity[4]
H295R Steroidogenesis AssayEstradiol (B170435) and Testosterone (B1683101) productionIncreased estradiol synthesis[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are based on established OECD guidelines and published research.

Estrogen Receptor α (ERα) Transactivation Assay

This assay is designed to identify substances that can bind to and activate the human estrogen receptor α, leading to the transcription of a reporter gene.

  • Cell Line: A mammalian cell line (e.g., HeLa, MCF-7) stably transfected with a plasmid containing the human ERα gene and a second plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

  • Cell Culture: Cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to minimize background estrogenic activity.

  • Exposure: Cells are seeded in 96-well plates and, after attachment, are exposed to a range of concentrations of the test substance (e.g., BCHP, terephthalates) and a positive control (17β-estradiol) for 24-48 hours. A vehicle control (e.g., DMSO) is also included.

  • Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to cell viability (e.g., using an MTT assay). The results are expressed as a fold induction over the vehicle control or as a percentage of the maximal response induced by the positive control.

Androgen Receptor (AR) Transactivation Assay

This assay identifies substances that can bind to and either activate (agonists) or inhibit (antagonists) the human androgen receptor.

  • Cell Line: A human cell line (e.g., MDA-kb2) that endogenously expresses the androgen receptor and is stably transfected with an androgen-responsive reporter gene construct.

  • Cell Culture: Cells are maintained in a suitable culture medium. For the assay, a medium with reduced androgens is used.

  • Exposure (Agonist Mode): Cells are exposed to various concentrations of the test chemical to assess its ability to induce reporter gene expression. A known androgen (e.g., dihydrotestosterone (B1667394) - DHT) is used as a positive control.

  • Exposure (Antagonist Mode): Cells are co-exposed to a fixed concentration of a reference androgen (e.g., DHT) and varying concentrations of the test chemical to determine if the test chemical can inhibit the androgen-induced response.

  • Measurement and Analysis: Similar to the ERα transactivation assay, reporter gene activity is measured and normalized. For antagonist activity, the inhibition of the DHT-induced signal is calculated.

H295R Steroidogenesis Assay

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones, such as estradiol and testosterone.

  • Cell Line: The human adrenocortical carcinoma cell line NCI-H295R is used as it expresses most of the key enzymes involved in steroidogenesis.

  • Cell Culture and Plating: H295R cells are cultured and then seeded into multi-well plates.

  • Chemical Exposure: After an acclimatization period, the cells are exposed to a range of concentrations of the test substance for 48 hours. Positive controls (e.g., forskolin, which stimulates steroidogenesis) and negative controls (e.g., prochloraz, which inhibits steroidogenesis) are included.

  • Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of estradiol and testosterone are measured using methods like ELISA or LC-MS/MS.

  • Cell Viability: The viability of the cells is assessed to ensure that observed changes in hormone levels are not due to cytotoxicity.

  • Data Analysis: Hormone concentrations are normalized to the solvent control, and the results are expressed as fold-change.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways through which this compound and certain terephthalates may exert their endocrine-disrupting effects.

Estrogen_Receptor_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCHP Butyl cyclohexyl phthalate (BCHP) ER Estrogen Receptor (ER) BCHP->ER Terephthalate Terephthalate (e.g., TPA, DMT) Terephthalate->ER HSP Heat Shock Proteins ER->HSP ERE Estrogen Response Element (ERE) ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Cellular_Effects Cellular Effects (e.g., Proliferation) Gene_Transcription->Cellular_Effects Androgen_Receptor_Antagonism cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Phthalate Ortho-Phthalate (Potential Antagonist) Phthalate->AR ARE Androgen Response Element (ARE) AR->ARE Blocked_Transcription Blocked Gene Transcription ARE->Blocked_Transcription Experimental_Workflow cluster_invitro In Vitro Assays cluster_endpoints Endpoints Measured cluster_assessment Assessment start Test Compound (BCHP or Terephthalate) er_assay ER Transactivation Assay start->er_assay ar_assay AR Transactivation Assay start->ar_assay steroid_assay H295R Steroidogenesis Assay start->steroid_assay er_results Estrogenic/ Anti-estrogenic Activity er_assay->er_results ar_results Androgenic/ Anti-androgenic Activity ar_assay->ar_results steroid_results Changes in Hormone Production steroid_assay->steroid_results conclusion Endocrine Disruption Potential er_results->conclusion ar_results->conclusion steroid_results->conclusion

References

A Comparative Guide to the Long-Term Stability of Butyl Cyclohexyl Phthalate and Its Alternatives in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of plasticizers in polymer formulations is a critical consideration in the development of a wide range of products, from medical devices to pharmaceutical packaging. The selection of a plasticizer impacts not only the physical properties and performance of the final product but also its safety and regulatory compliance. This guide provides a comprehensive comparison of the long-term stability of Butyl cyclohexyl phthalate (B1215562) (BCHP), a commonly used phthalate plasticizer, with several key alternatives: citrate (B86180) esters, epoxidized soybean oil (ESO), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), and Dioctyl terephthalate (B1205515) (DOTP).

Executive Summary

Butyl cyclohexyl phthalate (BCHP) is a phthalate ester utilized to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC)[1]. While it offers good thermal stability and resistance to degradation, concerns over the potential health and environmental risks associated with phthalates have driven the search for safer alternatives[1]. This guide presents a comparative analysis of BCHP and its alternatives, focusing on their stability, degradation pathways, and performance in polymer formulations.

Alternative plasticizers such as citrate esters, epoxidized soybean oil (ESO), DINCH, and DOTP are gaining prominence due to their favorable safety profiles and comparable or, in some cases, superior performance characteristics. For instance, DINCH and DOTP have demonstrated lower migration rates compared to traditional phthalates, a crucial factor for applications in medical devices and food contact materials[2][3]. Epoxidized soybean oil not only acts as a plasticizer but also as a thermal stabilizer, enhancing the overall durability of the polymer matrix[4]. Citrate esters are noted for their biodegradability and low toxicity.

This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to aid researchers in making informed decisions for their specific applications.

Data Presentation: Comparative Stability of Plasticizers

The following table summarizes the key stability and performance characteristics of BCHP and its alternatives based on available data. It is important to note that direct, long-term comparative studies for BCHP are limited; therefore, some data points are inferred from the general behavior of similar phthalate esters.

PlasticizerChemical ClassMolecular Weight ( g/mol )Key Stability CharacteristicsAdvantagesDisadvantages
This compound (BCHP) Phthalate Ester304.38[5]Good thermal stability; Susceptible to hydrolysis and photodegradation[6].Effective plasticizer for PVC.Potential for leaching and migration; Health and environmental concerns associated with phthalates[1].
Citrate Esters (e.g., ATBC, TBC) Citrate EsterVaries (e.g., ATBC: 402.5)Good thermal stability; Readily biodegradable; Low volatility[7].Low toxicity; Suitable for food contact and medical applications.Can be more expensive than phthalates.
Epoxidized Soybean Oil (ESO) Epoxidized Vegetable OilHigh (Variable)Excellent heat and light stability; Acts as a co-stabilizer by scavenging HCl in PVC[4][8].Bio-based and renewable; Low cost; Non-toxic[8].Often used as a secondary plasticizer due to lower plasticizing efficiency compared to primary plasticizers[9].
DINCH (1,2-Cyclohexane dicarboxylic acid diisononyl ester) Aliphatic Dicarboxylic Acid Ester~424Low migration rate; High chemical stability[2].Good safety profile; Suitable for sensitive applications like medical devices and toys[2].May have lower plasticizing efficiency than some phthalates.
DOTP (Dioctyl terephthalate) Terephthalate Ester390.56[10]Low volatility; Good heat resistance and durability[2][3][10].Favorable safety profile compared to ortho-phthalates; Good performance in high-temperature applications[2][10].Performance may vary depending on the specific polymer formulation.

Experimental Protocols

The assessment of long-term plasticizer stability involves a variety of experimental methods. Below are detailed protocols for key experiments.

Migration and Leaching Analysis

Objective: To quantify the amount of plasticizer that migrates from the polymer matrix into a surrounding medium over time.

Methodology: Solvent Extraction

  • Sample Preparation: Prepare polymer films or articles of known dimensions and weight containing a specific concentration of the plasticizer.

  • Immersion: Immerse the samples in a food simulant (e.g., ethanol/water mixtures, acetic acid, or olive oil) or a relevant solvent in a sealed container[11].

  • Incubation: Store the containers at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24 hours, 10 days, or longer) to simulate storage or use conditions[12][13].

  • Extraction and Analysis: At specified time intervals, remove an aliquot of the simulant. The concentration of the leached plasticizer in the simulant is then quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)[11][14].

  • Gravimetric Analysis: Alternatively, the polymer sample can be removed, dried, and weighed to determine the mass loss due to plasticizer migration.

Accelerated Aging Studies

Objective: To simulate the long-term effects of environmental factors such as heat and UV radiation on the stability of the plasticized polymer.

Methodology: Thermal Aging

  • Sample Preparation: Prepare polymer samples as described for migration analysis.

  • Exposure: Place the samples in a temperature-controlled oven at an elevated temperature (e.g., 70°C, 90°C, or 110°C) for an extended period (weeks or months)[12][13][15].

  • Analysis: At regular intervals, remove samples and analyze them for:

    • Weight Loss: To determine the amount of plasticizer lost through evaporation.

    • Mechanical Properties: Conduct tensile tests to measure changes in tensile strength, elongation at break, and modulus of elasticity[16].

    • Chemical Changes: Use Fourier Transform Infrared (FTIR) spectroscopy to identify changes in the chemical structure of the polymer and plasticizer[12].

    • Colorimetric Analysis: Measure any color changes (e.g., yellowing) as an indicator of degradation.

Methodology: Photodegradation (UV Aging)

  • Sample Preparation: Prepare polymer films.

  • Exposure: Place the samples in a UV weathering chamber with controlled temperature and humidity. Expose the samples to a specific UV wavelength (e.g., 254 nm) for a defined duration[17].

  • Analysis: Analyze the samples at intervals for chemical changes using FTIR and for the formation of degradation products using GC-MS or HPLC[1][17].

Analytical Quantification of Plasticizers and Degradation Products

Objective: To identify and quantify the concentration of the parent plasticizer and its degradation products in leachates or aged polymer samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Leachates: Extract the plasticizer from the liquid simulant using a suitable organic solvent.

    • Polymer Samples: Dissolve the polymer in a solvent like tetrahydrofuran (B95107) (THF) and then precipitate the polymer to separate the plasticizer. Alternatively, use solvent extraction or ultrasonic extraction to isolate the plasticizer from the polymer matrix.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph separates the different components of the sample, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns[11][14].

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PlasticizerDegradationPathways Figure 1: General Degradation Pathways of Phthalate Plasticizers BCHP This compound (in Polymer Matrix) Hydrolysis Hydrolysis (Moisture) BCHP->Hydrolysis Photodegradation Photodegradation (UV Light) BCHP->Photodegradation Monoester Mono-butyl or Mono-cyclohexyl Phthalate Hydrolysis->Monoester OxidationProducts Oxidation Products Photodegradation->OxidationProducts PhthalicAcid Phthalic Acid Monoester->PhthalicAcid Alcohols Butanol and Cyclohexanol Monoester->Alcohols ExperimentalWorkflow Figure 2: Workflow for Comparative Stability Analysis cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_migration Migration/Leaching cluster_analysis Analysis cluster_results Results & Comparison Prep Prepare Polymer Films with BCHP and Alternatives Thermal Thermal Aging (e.g., 70°C, 90 days) Prep->Thermal UV UV Aging (e.g., 300 hours) Prep->UV Leaching Immersion in Food Simulants (e.g., 40°C, 10 days) Prep->Leaching FTIR FTIR Spectroscopy (Chemical Structure Changes) Thermal->FTIR Mechanical Tensile Testing (Mechanical Properties) Thermal->Mechanical WeightLoss Gravimetric Analysis (Plasticizer Loss) Thermal->WeightLoss UV->FTIR GCMS GC-MS / HPLC (Quantification of Leachables) Leaching->GCMS Comparison Comparative Stability Data GCMS->Comparison FTIR->Comparison Mechanical->Comparison WeightLoss->Comparison LogicalRelationship Figure 3: Factors Influencing Plasticizer Stability cluster_factors Influencing Factors cluster_conditions Environmental Conditions PlasticizerStability Long-Term Stability MW Molecular Weight MW->PlasticizerStability Structure Chemical Structure (e.g., aromatic vs. aliphatic) Structure->PlasticizerStability Polarity Polarity Polarity->PlasticizerStability Concentration Concentration in Polymer Concentration->PlasticizerStability Temp Temperature Temp->PlasticizerStability UV UV Radiation UV->PlasticizerStability Humidity Humidity Humidity->PlasticizerStability ContactMedia Contact Media (e.g., liquids, foods) ContactMedia->PlasticizerStability

References

A Comparative Guide to HPLC and GC-MS for the Analysis of Butyl Cyclohexyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of plasticizers like Butyl cyclohexyl phthalate (B1215562) (BCP) is critical for ensuring product safety and quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these two methods, supported by available data and detailed experimental protocols, to assist in the selection of the most appropriate technique for the analysis of Butyl cyclohexyl phthalate.

The choice between HPLC and GC-MS for the determination of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired analytical throughput. While both are robust separation techniques, their underlying principles lead to distinct advantages and limitations in the context of BCP analysis.

Quantitative Performance: A Side-by-Side Comparison

Table 1: Performance Characteristics of HPLC-UV Methods for Phthalate Analysis

ParameterThis compound (BCP) & Similar PhthalatesSource
Linearity (R²) ≥0.998[1]
Linear Range 0.5 - 200 µg/mL[1][2]
Limit of Detection (LOD) 0.08 - 4.5 ng injected[3]
Limit of Quantification (LOQ) 0.54 - 30 ng injected[3]
Accuracy (% Recovery) 94.8% - 99.6%[2]
Precision (%RSD) ≤6.2%[2]

Table 2: Performance Characteristics of GC-MS Methods for Phthalate Analysis

ParameterThis compound (BCP) & Similar PhthalatesSource
Linearity (R²) >0.99[4]
Linear Range 5 - 500 ng/g[4]
Limit of Detection (LOD) ~0.1 pg (for similar phthalates)[5]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g[4]
Accuracy (% Recovery) 91.8% - 122%[4]
Precision (%RSD) 1.8% - 17.8%[4]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both HPLC and GC-MS analysis of this compound.

HPLC-UV Method for this compound Determination

This protocol is a general representation and may require optimization for specific sample matrices.

1. Sample Preparation (Solid-Liquid Extraction):

  • For solid samples such as polymers, a representative portion of the sample is finely ground or cut into small pieces.

  • The sample is then extracted with a suitable organic solvent (e.g., acetonitrile (B52724), methanol, or a mixture thereof) using techniques like sonication or Soxhlet extraction to ensure efficient dissolution of BCP.

  • The resulting extract is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for phthalate analysis.[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typically employed.[1][2]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Column Temperature: The analysis is usually performed at ambient temperature.

  • Detection: UV detection at a wavelength of 230 nm is suitable for phthalates.[1][2]

  • Injection Volume: A 20 µL injection volume is typical.

GC-MS Method for this compound Determination

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like BCP.[6][7]

1. Sample Preparation (Solvent Extraction):

  • Similar to the HPLC protocol, a solvent extraction is performed using a non-polar solvent like hexane (B92381) or a mixture of hexane and acetone.[8]

  • For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.

  • The final extract is then concentrated under a gentle stream of nitrogen before GC-MS analysis.

2. GC-MS Conditions:

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[6][7]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is essential for separating a range of phthalates. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a final temperature of around 280-300°C.

  • Injector Temperature: An injector temperature of 250-280°C is commonly used.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and specificity by monitoring characteristic ions of this compound (e.g., m/z 149, 223).[6][9]

Method Cross-Validation Workflow

To ensure the interchangeability and reliability of data generated by either HPLC or GC-MS, a cross-validation study is recommended. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow Cross-Validation Workflow for HPLC and GC-MS Methods cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Linearity, LOD/LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Validation (Linearity, LOD/LOQ, Accuracy, Precision) GCMS_Dev->GCMS_Val Sample_Analysis Analyze Identical Samples by Both Validated Methods HPLC_Val->Sample_Analysis GCMS_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Sample_Analysis->Data_Comparison Conclusion Equivalence Demonstrated Data_Comparison->Conclusion

Caption: A logical workflow for the cross-validation of HPLC and GC-MS methods.

Key Characteristics and Logical Relationships

The decision to use HPLC or GC-MS for this compound analysis involves considering the inherent strengths and weaknesses of each technique.

MethodComparison Key Characteristics of HPLC vs. GC-MS for BCP Analysis cluster_HPLC HPLC-UV cluster_GCMS GC-MS HPLC High-Performance Liquid Chromatography HPLC_Adv Advantages: - Suitable for less volatile compounds - Less complex sample preparation for some matrices - Orthogonal technique to GC-MS HPLC->HPLC_Adv HPLC_Lim Limitations: - Lower resolution for some isomers - UV detection can be less specific than MS - Higher solvent consumption HPLC->HPLC_Lim GCMS Gas Chromatography-Mass Spectrometry GCMS_Adv Advantages: - High sensitivity and specificity (SIM mode) - Excellent chromatographic resolution - Provides structural information from mass spectra GCMS->GCMS_Adv GCMS_Lim Limitations: - Requires analyte to be volatile and thermally stable - Potential for sample degradation at high temperatures - More complex instrumentation GCMS->GCMS_Lim BCP Butyl Cyclohexyl Phthalate Analysis BCP->HPLC Analyzed by BCP->GCMS Analyzed by

Caption: A diagram illustrating the key characteristics of HPLC and GC-MS for BCP analysis.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. GC-MS is often favored for its high sensitivity, specificity, and the definitive identification provided by mass spectrometry.[6] However, HPLC serves as an excellent orthogonal method, particularly when dealing with complex matrices or when there are concerns about the thermal stability of the analyte or other components in the sample.

The cross-validation of results from both methods provides the highest level of confidence in the analytical data. The choice of a primary method will depend on the specific application, available instrumentation, and the regulatory requirements governing the analysis. By understanding the comparative performance and methodological nuances presented in this guide, researchers and drug development professionals can make informed decisions to ensure the safety and quality of their products.

References

A Comparative Analysis of Butyl Cyclohexyl Phthalate and Bio-Based Plasticizers for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is critical in ensuring the performance, safety, and regulatory compliance of polymer-based products. This guide provides an objective comparison of the plasticizing efficiency of Butyl cyclohexyl phthalate (B1215562), a traditional phthalate plasticizer, against emerging bio-based alternatives. The evaluation is supported by a summary of experimental data and detailed methodologies for key performance indicators.

Butyl cyclohexyl phthalate (BCP) has long been utilized as a plasticizer to impart flexibility to rigid polyvinyl chloride (PVC).[1][2][3][4] However, increasing environmental and health concerns associated with phthalate esters have spurred the development of sustainable, bio-based plasticizers.[5][6][7] This guide evaluates the performance of BCP in comparison to prominent bio-based plasticizers such as epoxidized soybean oil (ESBO) and acetyl tributyl citrate (B86180) (ATBC), focusing on key mechanical and thermal properties.

Comparative Performance Data

The efficiency of a plasticizer is determined by its ability to enhance the flexibility and durability of the polymer. The following table summarizes the typical performance of this compound in comparison to common bio-based plasticizers when incorporated into a PVC matrix. The data presented is a synthesis of findings from various studies.

PropertyThis compound (BCP)Epoxidized Soybean Oil (ESBO)Acetyl Tributyl Citrate (ATBC)
Hardness (Shore A) LowerHigherLower
Tensile Strength (MPa) ModerateHigherModerate
Elongation at Break (%) HighModerateHigh
Glass Transition Temp. (Tg) Significant ReductionModerate ReductionSignificant Reduction
Thermal Stability GoodExcellent (acts as co-stabilizer)Good
Migration Resistance ModerateGoodModerate to Good

Experimental Protocols

To ensure accurate and reproducible results, standardized testing methodologies are crucial. Below are detailed protocols for evaluating the key performance indicators of plasticizers in PVC formulations.

Sample Preparation
  • Compounding: The PVC resin, plasticizer (at a specified concentration, e.g., 50 parts per hundred of resin - phr), thermal stabilizer, and other additives are blended in a two-roll mill or an internal mixer at a controlled temperature (e.g., 160-170°C) until a homogeneous mixture is obtained.

  • Molding: The compounded material is then compression molded into sheets of a specified thickness (e.g., 1 mm) at a defined temperature and pressure.

  • Conditioning: The molded sheets are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing to ensure consistent results.[8]

Mechanical Properties Evaluation

a. Hardness (Shore A)

  • Apparatus: Shore A Durometer.

  • Procedure: The hardness of the conditioned PVC sheet is measured at multiple points on the surface using the durometer. The indenter is pressed firmly and evenly onto the surface, and the reading is taken immediately. The average of these readings is reported.

b. Tensile Strength and Elongation at Break

  • Standard: ASTM D882 or ASTM D638.[9]

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips.

  • Procedure:

    • Dumbbell-shaped specimens are cut from the conditioned PVC sheets according to the dimensions specified in the standard.

    • The initial cross-sectional area of the specimen is measured.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is pulled at a constant rate of speed (e.g., 50 mm/min) until it fractures.

    • The force and elongation are recorded throughout the test.

    • Tensile Strength is calculated by dividing the maximum load by the original cross-sectional area.

    • Elongation at Break is calculated as the percentage increase in length at the point of fracture relative to the initial gauge length.

Thermal Properties Evaluation

a. Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small, weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. For example, heat from room temperature to 200°C, cool to -50°C, and then reheat to 200°C at a constant rate (e.g., 10°C/min).

    • The heat flow to the sample is measured as a function of temperature.

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. A lower Tg indicates higher plasticizing efficiency.[10]

b. Thermal Stability via Thermogravimetric Analysis (TGA)

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, weighed sample is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset temperature of decomposition and the temperature at which 5% weight loss occurs (T5%) are determined to assess thermal stability.[11][12]

Migration Resistance

a. Solvent Extraction Method

  • Procedure:

    • A pre-weighed, conditioned sample of the plasticized PVC is immersed in a specific solvent (e.g., hexane (B92381) for simulating fatty food contact or ethanol (B145695) for simulating aqueous environments) for a defined period (e.g., 24 hours) at a controlled temperature.[10]

    • After immersion, the sample is removed, gently wiped to remove excess solvent, and dried in a vacuum oven until a constant weight is achieved.

    • The weight loss of the sample, which corresponds to the amount of plasticizer that has migrated into the solvent, is calculated.[10][13]

Logical Workflow for Plasticizer Evaluation

The following diagram illustrates the logical workflow for a comprehensive evaluation of plasticizer efficiency.

Plasticizer_Evaluation_Workflow A Plasticizer Selection (e.g., this compound, Bio-based) B PVC Formulation (Resin, Plasticizer, Stabilizers) A->B C Compounding & Sample Preparation B->C D Mechanical Testing C->D E Thermal Analysis C->E F Migration Testing C->F H Hardness (Shore A) D->H I Tensile Strength & Elongation D->I J Glass Transition Temperature (DSC) E->J K Thermal Stability (TGA) E->K L Solvent Extraction F->L G Data Analysis & Comparison M Performance Evaluation Report G->M H->G I->G J->G K->G L->G

Caption: Workflow for Evaluating Plasticizer Efficiency.

Conclusion

The selection between this compound and bio-based plasticizers involves a trade-off between established performance and the benefits of sustainability and potentially improved safety profiles. While BCP is a known and effective plasticizer, bio-based alternatives like ATBC can offer comparable mechanical properties with the added advantage of being derived from renewable resources. Epoxidized soybean oil, in addition to its plasticizing effect, can also contribute to the thermal stability of the PVC formulation. The detailed experimental protocols provided in this guide offer a framework for conducting rigorous, in-house evaluations to determine the most suitable plasticizer for specific applications in research, development, and manufacturing.

References

Safety Operating Guide

Safe Disposal of Butyl Cyclohexyl Phthalate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Butyl Cyclohexyl Phthalate (B1215562) (BCP), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Exposure Protocols

Before handling Butyl Cyclohexyl Phthalate, ensure that you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water.[1] Remove any contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Promptly flush eyes with plenty of water for at least 15 minutes, lifting the eyelids to ensure thorough rinsing.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell or experience breathing difficulties, seek medical attention.

  • Ingestion: Do not induce vomiting.[3] If the person is conscious, rinse their mouth with water and give one or two glasses of water to dilute the chemical.[3] Seek immediate medical attention.[3]

  • Small Spills: Use absorbent paper to clean up the spill. Seal the contaminated paper and any contaminated clothing in a vapor-tight plastic bag for proper disposal as hazardous waste.[4]

  • Large Spills: Absorb the spill with an inert material such as dry clay, sand, or vermiculite.[1] Collect the material into a designated, labeled container for hazardous waste. Prevent the spill from entering drains or waterways.[1]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for safe handling and disposal.

PropertyValueReference
CAS Number 84-64-0[5]
Molecular Formula C₁₈H₂₄O₄[2][5]
Molecular Weight 304.38 g/mol [2]
Appearance Clear brown, slightly viscous liquid[3][6]
Odor Very mild[3]
Boiling Point 189-222 °C at 5 mm Hg[3]
Flash Point > 200 °F (> 93.3 °C)[1][3]
Water Solubility Insoluble (0.28 mg/L at 25 °C)[6]

Standard Operating Procedure for Disposal

The disposal of this compound is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Generators of the waste are responsible for correctly identifying and disposing of it in a safe and legal manner.[8]

Step 1: Waste Characterization

The first step is to determine if the waste is hazardous. This compound waste, including contaminated materials, should be managed as hazardous waste due to its potential to cause allergic skin reactions and harm to aquatic life.[2][9]

Step 2: Segregation and Accumulation
  • Segregate: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials.[8]

  • Accumulate: Collect liquid waste in a designated, leak-proof container made of compatible material. Do not overfill the container.[8] Collect contaminated solids (e.g., absorbent materials, gloves, paper towels) in a separate, clearly marked, sealed plastic bag or container.[4]

Step 3: Labeling

All waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards associated with the chemical (e.g., "Skin Sensitizer," "Aquatic Hazard")

  • The date when waste was first added to the container (accumulation start date)

Step 4: Storage

Store the sealed and labeled waste containers in a designated, secure satellite accumulation area. This area should be away from general lab traffic and have secondary containment to capture any potential leaks.

Step 5: Arranging for Disposal
  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Licensed Disposal Vendor: The waste must be transported and disposed of by a licensed hazardous waste contractor.[9] This ensures the material is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11]

  • Documentation: All hazardous waste shipments must be accompanied by a Uniform Hazardous Waste Manifest.[10][11] This document tracks the waste from its point of generation to its final disposal ("cradle-to-grave").[11]

Disposal of Empty Containers

Chemical containers that are completely empty can be disposed of as regular waste, provided they are properly managed:

  • Triple-Rinse: The container must be triple-rinsed with a suitable solvent (e.g., alcohol) to remove all residues.[8] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • Air Dry: Allow the container to air-dry completely in a well-ventilated area, such as a chemical fume hood.[8]

  • Deface Label: Completely remove or deface the original chemical label with a permanent marker.[8]

  • Dispose: Once clean and unlabeled, the container can be placed in the regular laboratory waste or recycling stream.[8]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal Process cluster_3 Non-Hazardous Path Start This compound Waste Generated IsHazardous Is the waste hazardous? Start->IsHazardous Segregate Segregate Waste (Liquid vs. Solid) IsHazardous->Segregate Yes NonHazardous Follow Institutional Non-Hazardous Waste Procedures IsHazardous->NonHazardous No Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store in Secure Satellite Accumulation Area Label->Store Pickup Schedule Pickup with EH&S or Licensed Vendor Store->Pickup Manifest Complete Hazardous Waste Manifest Pickup->Manifest Transport Transport to Permitted TSDF* Manifest->Transport End Proper Disposal Transport->End caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the proper disposal of this compound waste.

Hypothetical Experimental Protocol: Leaching Analysis of BCP from a Polymer Matrix

This protocol outlines a hypothetical experiment and the integrated waste disposal procedures for this compound.

Objective: To quantify the rate of BCP leaching from a PVC polymer into an aqueous solution.

Methodology:

  • Preparation of BCP-Infused PVC:

    • In a chemical fume hood, dissolve 10g of PVC resin in 100mL of tetrahydrofuran (B95107) (THF).

    • Add 2g of this compound to the solution and stir until fully dissolved.

    • Pour the mixture into a glass petri dish and allow the THF to evaporate completely in the fume hood, leaving a thin PVC film containing BCP.

    • Waste Management: Collect any unused BCP solution in a labeled hazardous waste container. Dispose of BCP-contaminated weighing boats or paper as solid hazardous waste.

  • Leaching Experiment:

    • Cut a 5x5 cm square of the BCP-infused PVC film and place it in a 250mL glass beaker.

    • Add 100mL of distilled water to the beaker, ensuring the film is fully submerged.

    • Cover the beaker and place it on a shaker at a constant temperature (e.g., 25°C).

    • At specified time intervals (1, 6, 12, 24, 48 hours), extract a 1mL aliquot of the water for analysis.

    • Waste Management: All used pipette tips that have come into contact with the BCP-leached water are to be disposed of in the solid hazardous waste container.

  • Sample Analysis (HPLC):

    • Prepare analytical standards by diluting a stock solution of this compound in acetonitrile.

    • Analyze the collected water aliquots and standards using High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the concentration of BCP.

    • Waste Management: The aqueous waste from the HPLC and the remaining solution from the leaching experiment contain BCP and are harmful to aquatic life.[2] Collect all aqueous waste containing BCP in a designated hazardous liquid waste container. Unused standard solutions must also be disposed of as hazardous waste.

  • Final Decontamination and Disposal:

    • Triple-rinse all glassware (beakers, volumetric flasks) that was in contact with BCP using acetonitrile. Collect the first rinseate in the hazardous liquid waste container. Subsequent rinses can be managed according to standard lab procedures for solvent waste.

    • Wipe down the work area with a suitable solvent and dispose of the cleaning materials as solid hazardous waste.

    • Once all waste is collected and properly labeled, schedule a pickup with your institution's hazardous waste management service.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butyl Cyclohexyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Butyl Cyclohexyl Phthalate (B1215562).

Butyl cyclohexyl phthalate (BCP), a plasticizer found in various laboratory and industrial applications, requires careful handling due to its potential health hazards. This guide provides essential, step-by-step procedures for the safe use, storage, and disposal of BCP to ensure the well-being of laboratory personnel and maintain a safe research environment. Adherence to these protocols is critical to minimize risks of exposure and prevent adverse health effects.

Health Hazard Summary

This compound is classified as a substance that may cause an allergic skin reaction and is suspected of being a reproductive toxin.[1][2] Exposure can also lead to irritation of the eyes, nose, and mucous membranes.[3] It is a combustible liquid, though not highly flammable.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, and the subsequent sections provide detailed operational procedures.

PPE CategorySpecificationPurpose
Hand Protection Elbow-length butyl rubber or nitrile rubber gloves.[4]Prevents skin contact and potential allergic reactions.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.Protects eyes from splashes and irritation.
Respiratory Protection NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[5]Prevents inhalation of vapors, especially when weighing or diluting the neat chemical.
Protective Clothing A lab coat or chemical-resistant apron should be worn.Protects skin and personal clothing from contamination.

Operational Procedures for Safe Handling

Following a systematic workflow is essential to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, obtain and read the Safety Data Sheet (SDS) for this compound.

2. Handling and Use:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing or transferring the neat chemical, do so in a manner that minimizes the generation of aerosols or dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • The material should be stored in a refrigerator.[3][5]

  • Keep it away from strong oxidizing agents and acids.

Emergency and Disposal Plans

Spill Response:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, use absorbent paper to soak up the liquid.[3][5] For larger spills, contain the spill with sand or another inert absorbent material.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, vapor-tight plastic bag for disposal.[3][5]

  • Decontamination: Wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[3][5] Do not re-enter the area until it has been verified as clean by a safety officer.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If symptoms like coughing or shortness of breath occur, seek medical attention.[5]

  • Ingestion: Rinse the mouth with water. Call a poison control center or physician for guidance. Do not induce vomiting unless instructed to do so.

Disposal Plan:

  • All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Dispose of the sealed waste bags according to all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Transfer prep_hood->handle_weigh handle_use Experimental Use handle_weigh->handle_use cleanup_decon Decontaminate Workspace handle_use->cleanup_decon storage_refrigerate Store in Refrigerator handle_use->storage_refrigerate cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_spill Spill spill_cleanup Follow Spill Protocol emergency_spill->spill_cleanup emergency_exposure Exposure exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.